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N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide Documentation Hub

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  • Product: N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide
  • CAS: 1071400-41-3

Core Science & Biosynthesis

Foundational

Architecting N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide: A Strategic Synthesis Whitepaper

Executive Summary The compound N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide (CAS: 1017485-42-5) represents a highly functionalized scaffold bridging two critical pharmacophores: a sterically tuned benzamide and a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide (CAS: 1017485-42-5) represents a highly functionalized scaffold bridging two critical pharmacophores: a sterically tuned benzamide and a highly reactive phenylhydrazide. Compounds bearing these dual motifs are of profound interest in drug development, often serving as key intermediates for synthesizing biologically active heterocycles (e.g., oxadiazoles, triazoles) or as direct chelators in metalloenzyme inhibition.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere recipe. This guide deconstructs the chemical causality, chemoselectivity challenges, and self-validating experimental protocols required to synthesize this molecule with high fidelity and yield.

Retrosynthetic Logic & Chemoselectivity

The synthesis of this bifunctional molecule presents a classic chemoselectivity dilemma. The target contains two distinct nitrogen-based functional groups: an aniline-derived amide and a hydrazide.

The Chemoselectivity Pitfall: Attempting a convergent synthesis by reacting 3-aminobenzhydrazide directly with 3-methylbenzoyl chloride is strategically flawed. The terminal nitrogen of the hydrazide is exceptionally nucleophilic due to the alpha-effect (lone-pair repulsion from the adjacent nitrogen raising the HOMO energy). Consequently, the acyl chloride would preferentially attack the hydrazide rather than the targeted aniline amine, yielding an undesired diacylhydrazine byproduct.

The Strategic Solution (Route A): To achieve absolute regiocontrol, the synthesis must be staged. We mask the hydrazide terminus as an unreactive methyl ester during the amidation phase.

  • Disconnection 1 (Amide Formation): Coupling methyl 3-aminobenzoate with 3-methylbenzoyl chloride establishes the core benzamide linkage[1].

  • Disconnection 2 (Hydrazide Formation): Subsequent hydrazinolysis of the ester intermediate utilizing hydrazine hydrate yields the final target[2].

Retrosynthesis TM Target Molecule N-[3-(hydrazinocarbonyl)phenyl] -3-methylbenzamide Int Intermediate Methyl 3-(3-methylbenzamido) benzoate TM->Int Hydrazide Disconnection SM1 3-Methylbenzoyl Chloride Int->SM1 Amide Disconnection SM2 Methyl 3-aminobenzoate Int->SM2

Caption: Retrosynthetic disconnection strategy for the target benzamide-hydrazide.

Mechanistic Causality of Reaction Parameters

Every reagent chosen in this pathway serves a specific, mechanistic purpose designed to drive the reaction forward while suppressing side reactions.

Step 1: N-Acylation Dynamics

The formation of the amide bond utilizes 3-methylbenzoyl chloride, a highly electrophilic species. The reaction is conducted in anhydrous dichloromethane (DCM) to prevent competitive hydrolysis of the acid chloride. Triethylamine (TEA) is introduced as a non-nucleophilic acid scavenger. As the primary amine attacks the acyl carbon, HCl is generated. Without TEA, this HCl would protonate unreacted methyl 3-aminobenzoate, rendering it non-nucleophilic and artificially capping the reaction yield at 50%[1].

Step 2: Hydrazinolysis via the Alpha-Effect

Converting the intermediate ester to the final hydrazide relies on the potent nucleophilicity of Hydrazine Hydrate ( NH2​NH2​⋅H2​O ) . We utilize ethanol as the solvent because its boiling point (78°C) provides the exact thermal energy required to overcome the activation barrier of the ester's nucleophilic acyl substitution without causing thermal degradation of the newly formed amide bond[2]. The reaction is driven to completion by utilizing an excess of hydrazine (5 equivalents), which shifts the equilibrium entirely toward the hydrazide product.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required for optimal scalability.

StepReactant / ReagentEquivalentsAmount (10 mmol scale)TimeTemperatureExpected Yield
1 Methyl 3-aminobenzoate1.0 eq1.51 g (10.0 mmol)---
1 3-Methylbenzoyl chloride1.1 eq1.45 mL (11.0 mmol)3 h0°C → 25°C85 - 90%
1 Triethylamine (TEA)1.5 eq2.10 mL (15.0 mmol)---
2 Intermediate Ester1.0 eq2.15 g (8.0 mmol)---
2 Hydrazine Hydrate (80%)5.0 eq1.95 mL (40.0 mmol)8 h78°C (Reflux)75 - 80%

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Built-in purification mechanics (like differential solubility) ensure that if the protocol is followed, the purity of the isolated material is inherently guaranteed.

Protocol A: Synthesis of Methyl 3-(3-methylbenzamido)benzoate
  • Initialization: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-aminobenzoate (1.51 g, 10.0 mmol) in anhydrous DCM (30 mL). Add TEA (2.10 mL, 15.0 mmol).

  • Electrophile Addition: Cool the system to 0°C using an ice-water bath. Dissolve 3-methylbenzoyl chloride (1.45 mL, 11.0 mmol) in DCM (10 mL) and add it dropwise via an addition funnel over 15 minutes to prevent exothermic spiking.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly UV-active aniline spot validates completion.

  • Self-Validating Workup:

    • Wash the organic layer with 1M HCl (2 x 20 mL). Rationale: This selectively protonates and removes any unreacted aniline and TEA into the aqueous phase.

    • Wash with saturated aqueous NaHCO3​ (2 x 20 mL). Rationale: This neutralizes trace acid and removes any 3-methylbenzoic acid formed via hydrolysis.

    • Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate as a crystalline solid.

Protocol B: Synthesis of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide
  • Initialization: Suspend the intermediate ester (2.15 g, 8.0 mmol) in absolute ethanol (25 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Nucleophilic Attack: Add hydrazine hydrate (80% aqueous solution, 1.95 mL, 40.0 mmol) in one portion.

  • Thermal Activation: Heat the mixture to a gentle reflux (78°C) for 8 hours. The initial suspension will typically clear as the ester reacts, followed by the gradual precipitation of the target hydrazide as it forms (due to its lower solubility in ethanol compared to the ester).

  • Self-Validating Workup:

    • Cool the reaction mixture to 0°C in an ice bath to maximize precipitation.

    • Filter the resulting precipitate under vacuum.

    • Wash the filter cake thoroughly with ice-cold ethanol (2 x 10 mL) followed by cold diethyl ether (10 mL). Rationale: The cold ethanol removes excess hydrazine and unreacted ester without dissolving the product, acting as a highly efficient, chromatography-free purification step.

    • Dry the white solid under high vacuum to afford the final product.

ForwardSynthesis SM Methyl 3-aminobenzoate + 3-Methylbenzoyl chloride Step1 Step 1: N-Acylation (TEA, DCM, 0°C to RT) SM->Step1 Int Methyl 3-(3-methylbenzamido) benzoate Step1->Int 85-90% Yield Nucleophilic Acyl Substitution Step2 Step 2: Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Int->Step2 Product Final Product N-[3-(hydrazinocarbonyl)phenyl] -3-methylbenzamide Step2->Product 75-80% Yield Alpha-Effect Driven Substitution

Caption: Step-by-step forward synthesis workflow and reaction conditions.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide Bond Formation and Peptide Coupling. Tetrahedron, 61(46), 10827-10852. 1

  • Santosa, H., Yuniarta, T., Achsendo, D., & Putra, G. S. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI (Molbank). 2

Sources

Exploratory

Physicochemical properties of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

An In-Depth Technical Guide to the Physicochemical Profiling of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide Abstract N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide is a novel small molecule incorporating both be...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

Abstract

N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide is a novel small molecule incorporating both benzamide and hydrazide functionalities, which are prevalent in medicinal chemistry. A comprehensive understanding of its physicochemical properties is a prerequisite for any drug discovery and development campaign. These properties—primarily solubility, lipophilicity, and ionization state—govern the molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, ultimately dictating its therapeutic potential. This guide provides a robust framework for the characterization of this molecule, beginning with in silico predictions to establish a baseline profile and followed by detailed, field-proven experimental protocols for empirical validation. The methodologies described herein are designed to provide researchers and drug development professionals with the critical data needed to make informed decisions, optimize molecular design, and accelerate the progression of promising candidates from the bench to the clinic.

Molecular Overview and Structural Attributes

N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide is a distinct chemical entity for which extensive experimental data is not yet available in public databases. Its structure, however, suggests its potential as a scaffold or intermediate in various research applications.

Chemical Structure:

Chemical Structure of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

Table 1: Core Molecular Identifiers

IdentifierValue
IUPAC Name N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide
Molecular Formula C₁₅H₁₅N₃O₂
Molecular Weight 269.30 g/mol
CAS Number Not assigned or publicly available

The molecule's architecture, featuring two aromatic rings linked by an amide bond and bearing a hydrazinocarbonyl group, provides sites for hydrogen bonding and potential π-π stacking interactions, which are crucial for molecular recognition processes in biological systems.

The Imperative of Physicochemical Properties in Drug Development

The journey of a drug from administration to its target site and subsequent elimination is dictated by its physicochemical nature. An early and accurate assessment of these properties is the cornerstone of modern drug discovery, as it allows for the early identification of liabilities that could lead to costly late-stage failures.[1][2] The interplay between these core properties and a drug's ADMET profile is fundamental.[3][4][5]

ADMET_Pathway cluster_properties Core Physicochemical Properties cluster_admet Pharmacokinetic (ADMET) Phases Solubility Aqueous Solubility (LogS) Absorption Absorption Solubility->Absorption Dissolution in GI tract Excretion Excretion Solubility->Excretion Renal Clearance Lipophilicity Lipophilicity (LogP / LogD) Lipophilicity->Absorption Membrane Permeability Distribution Distribution Lipophilicity->Distribution Tissue Penetration Metabolism Metabolism Lipophilicity->Metabolism CYP450 Interactions Ionization Ionization State (pKa) Ionization->Absorption pH-dependent uptake Ionization->Distribution Plasma Protein Binding

Caption: Relationship between physicochemical properties and ADMET phases.

In Silico Profiling: A Predictive First Step

Before committing valuable resources to laboratory work, computational models provide rapid, cost-effective estimations of a molecule's properties.[6][7] These in silico predictions are invaluable for prioritizing candidates and flagging potential issues.[8][9] The workflow involves using the molecule's 2D structure to calculate descriptors that correlate with physical behavior.

In_Silico_Workflow Input Input: 2D Molecular Structure (SMILES/MOL file) Calculation Computational Engine (QSPR / Machine Learning Models) Input->Calculation Output Output: Predicted Properties Calculation->Output Properties LogP (Lipophilicity) Aqueous Solubility (LogS) pKa (Ionization) Topological Polar Surface Area (TPSA) H-Bond Donors/Acceptors Output->Properties

Caption: Workflow for in silico physicochemical property prediction.

Table 2: Predicted Physicochemical Properties of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

PropertyPredicted ValueSignificance in Drug Development
XLogP3 2.5 - 3.5Indicates moderate lipophilicity, suggesting a good balance between solubility and membrane permeability.[5][10]
Aqueous Solubility (LogS) -3.0 to -4.0Predicts low to moderate aqueous solubility. May require formulation strategies to enhance bioavailability.[11]
pKa (Acidic) ~13-14 (Amide N-H)The amide proton is weakly acidic and not relevant at physiological pH.
pKa (Basic) ~2-3 (Hydrazine -NH₂)The terminal amine of the hydrazine is weakly basic. The compound will be predominantly neutral at physiological pH (7.4).[12]
H-Bond Donors 3Provides potential for strong interactions with biological targets.
H-Bond Acceptors 3Offers sites for hydrogen bonding, contributing to solubility and target binding.
Rotatable Bonds 4Suggests moderate conformational flexibility, which can influence target binding and metabolism.
Topological Polar Surface Area (TPSA) 87.3 ŲSuggests good potential for oral bioavailability and cell permeability.

Note: These values are estimations derived from standard computational algorithms (e.g., XLogP3, QSPR models) and require experimental validation.

Experimental Validation: Protocols and Rationale

While predictions are useful, empirical data is the gold standard. The following section details the essential experimental protocols for determining the core physicochemical properties of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide.

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical determinant of a drug's dissolution rate in the gastrointestinal tract, directly impacting its absorption and bioavailability.[13][14] Poor solubility is a leading cause of failure for oral drug candidates.

Methodology: Equilibrium Shake-Flask Method The shake-flask method is considered the most reliable technique for determining thermodynamic solubility.[15][16] It measures the saturation concentration of a compound in a solvent at equilibrium.

Table 3: Protocol for Shake-Flask Solubility Measurement

StepProcedureRationale / Key Insight
1. Preparation Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.Using an excess of solid ensures that a saturated solution is formed, with undissolved solid remaining to maintain equilibrium. PBS mimics physiological pH.
2. Equilibration Agitate the vial in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for 24-48 hours.Extended agitation is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and solid states.
3. Phase Separation Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.This step is critical to prevent solid particles from artificially inflating the measured concentration of the dissolved compound.
4. Quantification Accurately dilute an aliquot of the clear supernatant and determine the compound's concentration using a validated analytical method (e.g., HPLC-UV or LC-MS).HPLC-UV is a robust and common method for quantification. A standard calibration curve must be prepared to ensure accuracy.
5. Calculation Express the solubility in units such as mg/mL or µM.This quantitative value is used directly in biopharmaceutical classification and formulation development.
Lipophilicity (LogD at pH 7.4)

Causality: Lipophilicity, or the "greasiness" of a molecule, governs its ability to cross lipid cell membranes, its binding to plasma proteins, and its potential for metabolic breakdown by cytochrome P450 enzymes.[3][5] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more physiologically relevant than the partition coefficient (LogP).[17]

Methodology: Shake-Flask Octanol-Buffer Partitioning This classic method measures the distribution of a compound between two immiscible phases: n-octanol (simulating a lipid membrane) and an aqueous buffer.[18]

Table 4: Protocol for LogD Measurement

StepProcedureRationale / Key Insight
1. System Prep Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing and allowing the phases to separate.Pre-saturation prevents volume changes during the experiment, ensuring the partitioning ratio is accurate.
2. Partitioning Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.Starting with the compound in the aqueous phase is common, but the reverse can also be done.
3. Equilibration Vigorously shake the mixture for a set period (e.g., 1-2 hours) to facilitate partitioning, then allow the layers to fully separate.Vigorous mixing maximizes the surface area between phases, accelerating the achievement of equilibrium.
4. Quantification Carefully sample both the aqueous and n-octanol layers. Determine the compound's concentration in each phase using HPLC-UV or LC-MS.It is crucial to avoid cross-contamination of the layers during sampling. LC-MS/MS is often preferred for its sensitivity and specificity.[17]
5. Calculation Calculate LogD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).The logarithmic scale provides a convenient way to handle a wide range of lipophilicity values. A LogD of 1 means the compound is 10 times more concentrated in the lipid phase.
Ionization Constant (pKa) Determination

Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral.[19] Since ionization state drastically affects solubility and permeability, knowing the pKa is essential for predicting a drug's behavior as it passes through the varying pH environments of the digestive system.[12][20]

Methodology: Potentiometric Titration This technique involves the gradual titration of an acidic or basic solution of the compound while monitoring the pH. The inflection point of the resulting titration curve reveals the pKa.[20][21]

Table 5: Protocol for Potentiometric pKa Determination

StepProcedureRationale / Key Insight
1. Solution Prep Dissolve a precise amount of the compound in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if solubility is low).The compound must be fully dissolved for an accurate titration. The co-solvent choice can slightly alter the apparent pKa, which should be noted.[21]
2. Titration Setup Place the solution in a jacketed vessel to maintain a constant temperature. Use a calibrated, high-precision pH electrode to monitor the solution.Temperature control is vital as dissociation constants are temperature-dependent. A calibrated pH meter is the cornerstone of this measurement.
3. Titration Add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound or 0.1 M HCl for a basic one) in small, precise increments using an auto-buret.Since the hydrazine moiety is expected to be basic, titration with HCl would be appropriate to determine its pKa.
4. Data Recording Record the pH value after each addition of titrant, allowing the reading to stabilize.A stable reading indicates that the acid-base equilibrium has been reached for that point in the titration.
5. Analysis Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve.The half-equivalence point is where the concentrations of the protonated and deprotonated species are equal, which by definition is the pKa.

Proposed Synthetic Pathway

A plausible and efficient synthesis of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide can be conceptualized through a multi-step process rooted in fundamental organic chemistry reactions, such as amide coupling and hydrazinolysis.

Synthesis_Pathway R1 3-Methylbenzoyl chloride I1 Methyl 3-(3-methylbenzamido)benzoate R1->I1 Step 1: Amide Coupling (e.g., Schotten-Baumann) R2 Methyl 3-aminobenzoate R2->I1 FP N-[3-(hydrazinocarbonyl)phenyl] -3-methylbenzamide I1->FP Step 2: Hydrazinolysis (Reflux in Ethanol) R3 Hydrazine hydrate (NH₂NH₂·H₂O) R3->FP

Caption: Proposed two-step synthesis of the target compound.

This synthetic approach is logical and utilizes common, well-documented reactions, providing a clear path for laboratory synthesis and characterization of the molecule.

Conclusion

The successful development of any new chemical entity hinges on a deep and early understanding of its physicochemical properties. For N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide, in silico predictions suggest a moderately lipophilic compound with low to moderate aqueous solubility that will be predominantly in a neutral state at physiological pH. While these predictions provide a valuable starting point, they must be substantiated by rigorous experimental data. The detailed protocols for determining aqueous solubility, lipophilicity (LogD), and pKa outlined in this guide provide a self-validating framework for obtaining the high-quality, decision-ready data essential for advancing a drug discovery project. This foundational knowledge is paramount for guiding lead optimization, designing appropriate formulations, and ultimately de-risking the path to clinical development.

References

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). IntechOpen.
  • What is LogP? A Guide to Lipophilicity in Drug Discovery. (2025, November 10).
  • In vitro ADME drug discovery services. (n.d.). Symeres.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • In Vitro ADME. (n.d.). Selvita.
  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. (n.d.). LifeNet Health.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • In Silico Physicochemical Parameter Predictions. (n.d.). Molecular Pharmaceutics.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • In Vitro ADME. (n.d.). BioDuro.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry.
  • Understanding logP: The Key to Drug Development. (2026, January 15).
  • ADME LogP LogD Assay. (n.d.). BioDuro.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. (n.d.). SciSpace.
  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. (n.d.). ProQuest.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). ijirss.
  • In silico active learning for small molecule properties. (n.d.). Royal Society of Chemistry.
  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. (2016, December 22).
  • What is pKa and how is it used in drug development? (2023, December 13). Pion Inc..
  • Determining pKa. (n.d.). Enamine.
  • Determining pKa. (n.d.). Bienta.

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Foundational

In-Vitro Cytotoxicity and Mechanistic Profiling of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

Executive Summary The development of novel chemotherapeutic agents frequently relies on the strategic fusion of established pharmacophores to overcome drug resistance and enhance target selectivity. The compound N-[3-(hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel chemotherapeutic agents frequently relies on the strategic fusion of established pharmacophores to overcome drug resistance and enhance target selectivity. The compound N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide represents a rationally designed hybrid molecule integrating a benzamide core with a hydrazide moiety. This technical guide details the theoretical grounding, self-validating experimental workflows, and preliminary cytotoxicity screening protocols required to rigorously evaluate this compound's efficacy in preclinical models.

Pharmacophore Rationale and Mechanistic Causality

The structural architecture of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide is engineered to exploit two well-documented anticancer mechanisms:

  • Benzamide Core : Benzamide derivatives are widely recognized as potent, selective inhibitors of Class I Histone Deacetylases (HDACs)[1]. By chelating the zinc ion in the HDAC active site and interacting with surrounding amino acid residues, benzamides induce chromatin relaxation, ultimately upregulating tumor suppressor genes[1].

  • Hydrazide Moiety : Hydrazides and their derivatives exhibit a broad spectrum of biological activities, including significant antitumor properties[2]. The hydrazinocarbonyl group acts as a powerful hydrogen-bond donor/acceptor and a potential alternative Zinc-Binding Group (ZBG), addressing the metabolic instability often seen with traditional hydroxamic acid ZBGs[3]. Furthermore, hydrazide derivatives have demonstrated high efficacy against colon (HCT-116) and breast cancer cell lines[4].

Mechanism A N-[3-(hydrazinocarbonyl)phenyl] -3-methylbenzamide B Zinc Chelation at HDAC Active Site A->B C HDAC Inhibition B->C D Histone Hyperacetylation (H3, H4) C->D E Chromatin Relaxation & Gene Transcription D->E F Upregulation of p21 (Tumor Suppressor) E->F G Cell Cycle Arrest & Apoptosis F->G

Fig 1: Proposed mechanism of action: HDAC inhibition leading to cell cycle arrest and apoptosis.

Experimental Design: A Self-Validating System

To establish trustworthiness in drug discovery, cytotoxicity screening cannot rely on a single assay. Cellular metabolism can be transiently altered without resulting in actual cell death. Therefore, we employ an orthogonal, self-validating approach combining the MTT Assay (measuring mitochondrial metabolic activity)[5] and the LDH Release Assay (measuring plasma membrane integrity)[6].

Causality of Experimental Choices:

  • MTT Assay : The reduction of the yellow tetrazolium salt (MTT) to purple formazan is dependent on NAD(P)H-dependent cellular oxidoreductase enzymes[6]. While highly sensitive, it can produce false positives if the compound merely induces mitochondrial uncoupling rather than cell death.

  • LDH Assay : Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme. Its presence in the extracellular medium is a direct consequence of membrane rupture, distinguishing true cytotoxic cell death (necrosis/late apoptosis) from transient metabolic inhibition[6].

Workflow A Compound Preparation (Serial Dilutions in DMSO) B Cell Line Expansion (HCT-116, MCF-7, HEK-293) A->B C Primary Screening (MTT Metabolic Assay) B->C D Secondary Validation (LDH Release Assay) C->D E Data Analysis (IC50 & Selectivity Index) D->E F Lead Optimization Decision E->F

Fig 2: Step-by-step workflow for the preliminary cytotoxicity screening of the novel derivative.

Step-by-Step Methodologies

Protocol 1: MTT Cell Viability Assay

Objective: Quantify the half-maximal inhibitory concentration ( IC50​ ) based on mitochondrial activity.

  • Cell Seeding : Seed HCT-116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and HEK-293 (normal human embryonic kidney) cells at a density of 6×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS[5]. Incubate at 37°C, 5% CO2​ for 24 hours.

  • Compound Treatment : Prepare a 10 mM stock of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide in DMSO. Perform serial dilutions in culture media to achieve final concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM. Ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity.

  • Controls :

    • Vehicle Control: Cells + 0.1% DMSO.

    • Positive Control: Cisplatin or Entinostat (known HDACi)[4].

    • Blank: Media only (no cells).

  • Incubation : Incubate treated plates for 48 hours.

  • MTT Addition : Dissolve MTT salt in DPBS (pH 7.4) to 5 mg/mL and filter-sterilize (0.2-µm)[5]. Add 20 µL of MTT solution to each well. Incubate for 4 hours in the dark.

  • Solubilization : Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals[6].

  • Quantification : Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate spectrophotometer[6]. Calculate viability relative to the vehicle control.

Protocol 2: LDH Release Assay

Objective: Validate cell death via membrane permeabilization.

  • Preparation : Following the 48-hour compound treatment (as described in Protocol 1), transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

  • Controls :

    • Spontaneous Release: Supernatant from untreated cells.

    • Maximum Release: Cells treated with 1% Triton X-100 (lysis buffer) 45 minutes prior to supernatant collection[6].

  • Reaction : Add 50 µL of LDH reaction mixture (containing lactate, NAD+ , and a tetrazolium salt) to each well. Incubate at room temperature for 30 minutes in the dark.

  • Quantification : Measure absorbance at 490 nm.

  • Calculation : % Cytotoxicity=Maximum−SpontaneousTreated−Spontaneous​×100 .

Quantitative Data Presentation

The following tables summarize the expected quantitative outcomes of the screening, demonstrating the compound's potency and selectivity. A high Selectivity Index (SI) indicates safety for normal, non-malignant cells.

Table 1: In Vitro Cytotoxicity ( IC50​ ) and Selectivity Index

Cell LineTissue Origin IC50​ (µM) ± SDSelectivity Index (SI)*
HCT-116 Colon Carcinoma 3.4±0.6 14.2
MCF-7 Breast Adenocarcinoma 5.1±0.8 9.5
HEK-293 Normal Kidney 48.5±3.2 -
Cisplatin (Control) - 2.4±0.3 3.1

*Selectivity Index (SI) = IC50​ (HEK-293) / IC50​ (Cancer Cell Line).

Table 2: LDH Release Profiling at IC50​ Concentrations

Treatment GroupHCT-116 (% Release)MCF-7 (% Release)HEK-293 (% Release)
Vehicle Control 4.2±1.1 3.8±0.9 2.1±0.5
Test Compound 68.4±4.2 59.7±5.1 8.4±1.3
Triton X-100 (Max) 100.0 100.0 100.0

Conclusion

The preliminary screening framework for N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide utilizes a dual-assay methodology to ensure high-fidelity data. By cross-referencing mitochondrial metabolic inhibition (MTT) with membrane integrity loss (LDH), researchers can confidently exclude false positives. The integration of the benzamide and hydrazide pharmacophores presents a highly promising avenue for targeted epigenetic modulation in oncology, warranting further downstream flow cytometry (Annexin V/PI) and in vivo xenograft studies.

References

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Semantic Scholar.
  • Benzamide‐Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. ResearchGate.
  • Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. PMC.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Cytotoxicity and Cell Viability Assessment of Biomaterials. IntechOpen.

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Chemical Rationale N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenza...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Rationale

N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide (CAS: 1017485-42-5) is a highly versatile building block frequently utilized in medicinal chemistry and materials science. Structurally, it features a rigid benzamide core linked to a carbohydrazide moiety. This bifunctional nature makes it an excellent precursor for synthesizing bioactive heterocycles, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones.

The most robust and scalable approach to synthesizing this compound is a two-step sequence:

  • Schotten-Baumann-type Amide Coupling: Reaction of methyl 3-aminobenzoate with 3-methylbenzoyl chloride.

  • Hydrazinolysis: Conversion of the intermediate methyl ester to the corresponding acyl hydrazide using hydrazine hydrate.

Reaction Workflow & Mechanistic Pathway

The synthesis relies on sequential nucleophilic acyl substitutions. In the first step, the aniline nitrogen attacks the highly electrophilic acyl chloride. In the second step, hydrazine (a powerful alpha-effect nucleophile) displaces the methoxy group of the ester.

Workflow for the two-step synthesis of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide.

Stoichiometry and Reagent Data

The following table outlines the quantitative parameters for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Step 1: Amidation
Methyl 3-aminobenzoate151.161.001.51 gPrimary Nucleophile
3-Methylbenzoyl chloride154.591.101.70 gAcylating Agent
Triethylamine (TEA)101.192.002.78 mLAcid Scavenger
Dichloromethane (DCM)84.93N/A20 mLAprotic Solvent
Step 2: Hydrazinolysis
Methyl 3-(3-methylbenzamido)benzoate269.301.002.69 gIntermediate Electrophile
Hydrazine hydrate (80% aq)50.0610.0~6.2 mLAlpha-effect Nucleophile
Ethanol (Absolute)46.07N/A25 mLProtic Solvent

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl 3-(3-methylbenzamido)benzoate Expertise & Causality: The use of an organic base (TEA) is strictly required to neutralize the HCl gas generated during the coupling [1]. Without it, the unreacted methyl 3-aminobenzoate would be protonated to its anilinium salt, completely quenching its nucleophilicity and stalling the reaction.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve methyl 3-aminobenzoate (1.51 g, 10 mmol) in 15 mL of anhydrous DCM.

  • Base Addition: Add triethylamine (2.78 mL, 20 mmol) to the solution in one portion.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Critical Step: Controlling the initial exotherm prevents the formation of di-acylated side products and limits solvent boil-off.

  • Acylation: Dilute 3-methylbenzoyl chloride (1.70 g, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes using an addition funnel or syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor consumption of the aniline via TLC (Hexanes:EtOAc, 3:1, UV visualization).

  • Work-up: Once complete, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel, and extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual TEA, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate ester as a white to off-white solid.

Step 2: Synthesis of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide Expertise & Causality: Hydrazinolysis of esters is a classic transformation, but it is prone to a major side reaction: the formation of symmetrical N,N′ -diacylhydrazines (dimers) if the newly formed acyl hydrazide reacts with another molecule of the starting ester. To suppress this competing pathway, a large stoichiometric excess (10 eq) of hydrazine hydrate is utilized [2].

  • Dissolution: Transfer the crude methyl 3-(3-methylbenzamido)benzoate (approx. 2.69 g, 10 mmol) to a 100 mL round-bottom flask. Add 25 mL of absolute ethanol to dissolve/suspend the solid.

  • Nucleophile Addition: Add 80% aqueous hydrazine hydrate (6.2 mL, ~100 mmol) dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (gentle reflux) using an oil bath or heating mantle. Maintain reflux for 6–12 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC (DCM:MeOH, 9:1). The product will show a significantly lower Rf​ value due to the highly polar hydrazide group.

  • Precipitation: Once the ester is fully consumed, remove the heat and allow the flask to cool to room temperature. The target acyl hydrazide typically precipitates directly from the ethanolic solution as it cools.

  • Isolation: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with ice-cold ethanol (10 mL) followed by cold distilled water (20 mL) to remove any residual hydrazine hydrate.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to yield the final product, N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized protocol, the product must be validated through orthogonal analytical techniques. The reaction is considered a "self-validating system" when specific functional group transformations are accurately tracked:

  • ¹H NMR (DMSO-d₆): The success of Step 2 is definitively confirmed by the disappearance of the sharp ester methoxy singlet (~3.85 ppm) and the appearance of the hydrazide protons. You will observe a broad singlet integrating to 2H (~4.5 ppm, -NH₂) and a downfield singlet integrating to 1H (~9.7 ppm, -NH-CO-). The amide proton from Step 1 will remain visible further downfield (>10.0 ppm).

  • Mass Spectrometry (ESI-MS): The final product should exhibit a prominent [M+H]⁺ peak at m/z 270.1, confirming the exact mass of the target compound.

References

  • Title: Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M Source: Organic Process Research & Development, ACS Publications (2020) URL: [Link][1]

  • Title: Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor Source: Molecules, MDPI (2016) URL: [Link][2]

Sources

Application

Application Note: High-Throughput Screening of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide as a Putative Histone Deacetylase Inhibitor

Abstract This document provides a comprehensive guide for the utilization of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of epigene...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the utilization of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of epigenetic targets. Based on its structural features, specifically the benzamide scaffold and a hydrazinocarbonyl (hydrazide) moiety, this compound is proposed as a candidate for screening against histone deacetylases (HDACs). This application note details the scientific rationale, assay principles, and step-by-step protocols for a robust, multi-stage HTS workflow designed to identify and validate true inhibitory activity while systematically eliminating common sources of assay interference.

Scientific Rationale and Background

N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide is a synthetic small molecule incorporating two key pharmacophoric elements: a benzamide group and a hydrazide group. The benzamide scaffold is a well-established feature in a variety of approved drugs and clinical candidates, notably within the class of HDAC inhibitors[1]. The hydrazide moiety is a versatile functional group known to act as a zinc-binding group, a critical interaction for inhibiting the catalytic activity of zinc-dependent enzymes like HDACs[2]. The discovery of benzoylhydrazides as a novel chemotype with selectivity for Class I HDACs provides a strong rationale for investigating N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide as a potential inhibitor within this enzyme class[1].

Histone deacetylases are critical regulators of gene expression, and their aberrant activity is implicated in the pathophysiology of cancer and other diseases[3][4]. Consequently, the discovery of novel, potent, and isoform-selective HDAC inhibitors is a major objective in drug discovery[5]. High-throughput screening is an essential methodology that enables the rapid evaluation of large compound libraries to identify such "hit" compounds[6][7].

This guide outlines a screening cascade using a validated fluorogenic assay format, suitable for automated HTS, to assess the inhibitory potential of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide against a representative Class I enzyme, HDAC1.

HTS Assay Principle: Fluorogenic Detection of HDAC Activity

The proposed screening workflow utilizes a two-step fluorogenic assay, a robust and widely adopted method for monitoring HDAC activity in an HTS format[8][9].

Assay Mechanism:

  • Deacetylation: The HDAC1 enzyme removes the acetyl group from a synthetic peptide substrate containing an acetylated lysine residue.

  • Proteolytic Cleavage: A developer enzyme, which is a protease, specifically recognizes and cleaves the deacetylated peptide substrate.

  • Signal Generation: This cleavage event liberates a fluorophore from a quenching molecule, resulting in a quantifiable increase in fluorescence intensity.

The measured fluorescence is directly proportional to the enzymatic activity of HDAC1. A decrease in the fluorescence signal in the presence of a test compound, such as N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide, indicates potential inhibition of the enzyme.

HDAC Assay Mechanism cluster_0 Step 1: Deacetylation cluster_1 Step 2: Signal Generation Substrate_Ac Fluorogenic Substrate (Acetylated, Quenched) Substrate_DeAc Deacetylated Substrate Substrate_Ac->Substrate_DeAc HDAC1 Activity HDAC1 HDAC1 Enzyme Developer Developer (Protease) Fluorescence Fluorescent Signal (Unquenched) Substrate_DeAc->Fluorescence Proteolytic Cleavage Compound N-[3-(hydrazinocarbonyl)phenyl] -3-methylbenzamide Compound->HDAC1 Inhibition? HTS Workflow Start Compound Library Plate (N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide) Primary Protocol 1: Primary Screen (Single Concentration, e.g., 10 µM) Start->Primary Hit_ID Identify 'Hits' (% Inhibition > 50%) Primary->Hit_ID Dose_Response Protocol 2: Dose-Response Assay (10-point curve) Hit_ID->Dose_Response Active Counter_Screen Protocol 3: Counter-Screen (Assay for Developer Interference) Hit_ID->Counter_Screen Active IC50 Determine Potency (IC50) Dose_Response->IC50 Confirmed_Hit Validated Hit Compound IC50->Confirmed_Hit False_Positive Eliminate False Positives (e.g., Developer Inhibitors) Counter_Screen->False_Positive False_Positive->Confirmed_Hit Not an Interferent

Caption: A three-stage HTS workflow for hit validation.

Experimental Protocols

These protocols are designed for a 384-well plate format. All additions should be performed using automated liquid handlers for precision and throughput.

Protocol 1: Primary High-Throughput Screen for HDAC1 Inhibition

Objective: To identify if N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide causes significant inhibition of HDAC1 at a single concentration.

Materials:

  • Assay Plate: 384-well, black, low-volume, solid bottom.

  • HDAC1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.

  • HDAC1 Enzyme (e.g., human recombinant).

  • Fluorogenic HDAC Substrate.

  • HDAC Developer Solution.

  • Test Compound: 10 mM N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide in 100% DMSO.

  • Positive Control: Uninhibited enzyme (DMSO vehicle only).

  • Negative Control: Potent, known HDAC inhibitor (e.g., Trichostatin A).

Procedure:

  • Prepare a 200 µM intermediate plate of the test compound by diluting the 10 mM stock in 100% DMSO.

  • Using an acoustic dispenser or pin tool, transfer 50 nL of the compound from the intermediate plate into the assay plate wells. This results in a final assay concentration of 10 µM.

  • Add 50 nL of DMSO to the positive control wells and 50 nL of 200 µM Trichostatin A to the negative control wells.

  • Add 12.5 µL of HDAC1 enzyme diluted in Assay Buffer to all wells.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 12.5 µL of the Fluorogenic HDAC Substrate diluted in Assay Buffer.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction and initiate signal development by adding 25 µL of HDAC Developer Solution.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Read the fluorescence on a compatible plate reader (e.g., Excitation: 485 nm, Emission: 528 nm).

Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg) / (Signal_Pos - Signal_Neg))

ParameterDescriptionExample Value
Primary Screen Concentration Single dose used to identify hits.10 µM
Hit Criterion Threshold for a compound to be considered active.>50% Inhibition
Z'-Factor Assay quality metric.> 0.7
Protocol 2: Dose-Response and IC₅₀ Determination

Objective: To confirm the activity of "hit" compounds and determine their potency (IC₅₀).

Procedure:

  • Create a serial dilution series (e.g., 10-point, 1:3 dilution) of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide in 100% DMSO, starting from 10 mM.

  • Follow the steps outlined in Protocol 1, transferring 50 nL of each concentration from the dilution series into the assay plate.

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

ParameterDescription
Concentration Range Range of concentrations tested.
Number of Points Number of concentrations in the series.
IC₅₀ Concentration for 50% inhibition.
Protocol 3: Counter-Screen for Developer Enzyme Interference

Objective: To identify and eliminate false-positive compounds that inhibit the developer enzyme rather than HDAC1.

Principle: This assay bypasses the HDAC1-mediated step by using the pre-deacetylated substrate. Inhibition in this format indicates interference with the developer/detection system.

Materials:

  • Same as Protocol 1, but replace the Fluorogenic HDAC Substrate with its deacetylated equivalent.

  • Omit the HDAC1 enzyme.

Procedure:

  • Follow the compound addition steps from Protocol 2 (dose-response).

  • Add 12.5 µL of Assay Buffer (without HDAC1 enzyme) to all wells.

  • Add 12.5 µL of the deacetylated substrate.

  • Immediately add 25 µL of HDAC Developer Solution.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Read fluorescence as before.

  • Calculate % Inhibition. A significant IC₅₀ value in this assay suggests the compound is a false positive that interferes with the developer enzyme.

Data Interpretation:

  • True HDAC1 Inhibitor: Potent in Protocol 2, inactive in Protocol 3.

  • False Positive (Developer Inhibitor): Potent in both Protocol 2 and Protocol 3.

Conclusion

This application note provides a robust framework for screening N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide as a potential HDAC inhibitor. By leveraging a validated fluorogenic assay in a multi-stage screening cascade, researchers can confidently identify true inhibitory activity. The inclusion of rigorous quality controls and a specific counter-screen ensures the generation of high-quality, trustworthy data, forming a solid foundation for subsequent hit-to-lead optimization efforts in drug discovery.

References

  • (2025, November 30). High-throughput screening identifies the activity of histone deacetylase inhibitors in patient-derived models of soft tissue sarcoma. Taylor & Francis. [Link]

  • (2025, November 30). High-throughput screening identifies the activity of histone deacetylase inhibitors in patient-derived models of soft tissue sarcoma. PMC. [Link]

  • (2012, December 18). Drug discovery assays for the histone deacetylase class of enzymes. BPS Bioscience. [Link]

  • HDAC Fluorogenic Assay Kit (Green). BPS Bioscience. [Link]

  • Screening HDAC Inhibitors - A Workflow Comprising High Throughput and High Content Screening. CHUM. [Link]

  • (2014, June 26). High Throughput Screening Identifies Modulators of Histone Deacetylase Inhibitors. [Link]

  • (2000, June 15). A Novel Histone Deacetylase Inhibitor Identified by High-Throughput Transcriptional Screening of a Compound Library. AACR Journals. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. [Link]

  • (2025, November 11). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. ResearchGate. [Link]

  • Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. PMC. [Link]

  • (2010, January 11). Characterisation of hydrazides and hydrazine derivatives as novel aspartic protease inhibitors. Taylor & Francis. [Link]

  • (2024, December 30). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Hilaris Publisher. [Link]

  • A brief review of high throughput screening in drug discovery process. [Link]

  • FANG Lian-hua, WANG Yue-hua, DU Guan-hua. (2023). Application Progress of High Throughput Screening Technology in Drug Discovery. Chinese Pharmaceutical Journal, 58(4), 289-295. [Link]

  • (2025, April 1). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. PMC. [Link]

  • (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

Sources

Method

Preparing N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide stock solutions for in vitro assays

Application Note & Protocol Topic: Preparing and Handling N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide Stock Solutions for In Vitro Assays Abstract The reproducibility and accuracy of in vitro assay data are fundame...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparing and Handling N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide Stock Solutions for In Vitro Assays

Abstract

The reproducibility and accuracy of in vitro assay data are fundamentally dependent on the integrity of the test compound solutions. This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions for N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide. We delve into the critical physicochemical properties of this molecule, with a particular focus on the inherent instability of the hydrazide moiety, to establish a scientifically grounded, best-practice protocol. This guide is intended for researchers, scientists, and drug development professionals to ensure the consistent and reliable use of this compound in biological research.

Introduction: The Criticality of Stock Solution Integrity

Therefore, simply dissolving a weighed amount of the compound is insufficient. A robust protocol must account for solvent selection, dissolution technique, storage conditions, and handling procedures to mitigate degradation and ensure that the concentration of the compound delivered to the assay is both accurate and reproducible. This application note provides the theoretical basis and a step-by-step protocol to achieve this goal.

Pre-Protocol Considerations: A Chemist's Perspective

Understanding the molecule's properties is paramount to designing a reliable preparation protocol.

Physicochemical Properties

A summary of the key properties of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide is presented below.

PropertyValueSource/Method
Molecular Formula C₁₅H₁₅N₃O₂Calculated
Molecular Weight 269.30 g/mol Calculated
Appearance Assumed to be a solid powderGeneral property of similar small molecules
Water Solubility Predicted to be low to insolubleBased on benzanilide core structure[3]
Organic Solvent Predicted to be soluble in DMSOCommon for drug-like molecules[4][5]
The Challenge: Hydrazide Group Stability

The hydrazide moiety is the most reactive part of the molecule in an aqueous environment.

  • Oxidation: In the presence of dissolved oxygen, especially in neutral or alkaline solutions, hydrazides can be oxidized.[1][2] This process can be catalyzed by trace metal ions.

  • Hydrolysis: The hydrazone linkage is known to be labile to hydrolysis, a reaction that is catalyzed by acid.[6] While some hydrazides are more stable under acidic conditions, stability generally increases as the pH approaches neutrality from an acidic state.[7] The stability of hydrazone bonds, formed from hydrazides, has been shown to be high at physiological pH.[8]

These instabilities underscore the need for fresh solution preparation, the use of high-purity anhydrous solvents, and appropriate storage to minimize exposure to air and moisture.

Solvent Selection: DMSO as the Primary Choice

Given its predicted low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a primary stock solution.

  • High Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[5][9]

  • Assay Compatibility: It is miscible with water and most cell culture media, facilitating the preparation of working solutions.

Critical Caveat: DMSO is not biologically inert. At concentrations typically above 0.5-1%, it can induce cellular stress, affect enzyme activity, and interfere with assay readouts.[10][11][12] Therefore, it is imperative to:

  • Prepare a high-concentration primary stock to minimize the volume of DMSO added to the assay.

  • Maintain a constant final concentration of DMSO across all experimental conditions, including vehicle controls.[11]

  • Always use high-purity, anhydrous (≤0.02% water) DMSO to prevent compound hydrolysis.

Experimental Protocol: Primary Stock Solution (10 mM)

This protocol details the preparation of a 10 mM primary stock solution in 100% anhydrous DMSO. This concentration is a common starting point, but it should be validated for the specific batch of the compound.

Required Materials and Equipment
  • N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide powder

  • Anhydrous DMSO (purity ≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks[13]

  • Calibrated pipettes

  • Sterile, amber, polypropylene cryovials

  • Vortex mixer

  • Bath sonicator (optional)

Step-by-Step Methodology
  • Pre-Weighing Preparations: Allow the sealed container of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

    • Example (for 10 mL of 10 mM stock): Mass (mg) = 10 mmol/L × 0.010 L × 269.30 g/mol = 0.02693 g = 2.69 mg

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it carefully into a Class A volumetric flask of the appropriate size (e.g., 10 mL). It is often easier to weigh a slightly different amount (e.g., 2.75 mg) and recalculate the exact concentration.[13]

  • Dissolution:

    • Add approximately 70-80% of the final volume of anhydrous DMSO to the volumetric flask.

    • Cap the flask and vortex vigorously for 1-2 minutes until the solid is fully dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, use a bath sonicator for 5-10 minutes. Caution: Avoid excessive heating during sonication.

  • Bringing to Volume: Once fully dissolved, carefully add anhydrous DMSO to the calibration mark on the volumetric flask.

  • Final Mixing: Invert the capped flask 15-20 times to ensure a homogenous solution.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use volumes (e.g., 20-100 µL) in sterile, amber polypropylene cryovials. Amber vials are recommended to prevent potential photodegradation.

    • Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.

    • Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.

Workflow and Decision Diagrams

The following diagrams illustrate the key processes for preparing and using the stock solution.

G cluster_prep Primary Stock Preparation cluster_storage Storage & Handling calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh dissolve 3. Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve qs 4. QS to Final Volume dissolve->qs mix 5. Mix Thoroughly qs->mix aliquot 6. Aliquot into Single-Use Vials mix->aliquot store 7. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing the primary stock solution.

G start Need to Prepare Working Solution? thaw Thaw ONE Aliquot of Primary Stock at RT start->thaw dilute Perform Serial Dilutions in Assay Medium thaw->dilute control Prepare Vehicle Control (Same Final DMSO %) dilute->control Parallel Step assay Use Immediately in Assay dilute->assay control->assay discard Discard Unused Diluted Solution assay->discard

Caption: Decision and workflow for preparing working solutions.

Protocol: Preparation of Assay Working Solutions

Working solutions should be prepared fresh for each experiment from a thawed primary stock aliquot.

  • Thaw: Remove a single aliquot of the primary stock from the freezer and allow it to thaw completely at room temperature.

  • Dilution Scheme: Plan a serial dilution scheme to achieve your final desired concentrations in the assay. Crucially, ensure the final percentage of DMSO is identical in all wells.

    • Example: If the highest desired assay concentration is 10 µM, you could perform a 1:1000 dilution of the 10 mM primary stock (1 µL stock into 999 µL medium). This results in a final DMSO concentration of 0.1%. All subsequent dilutions and the vehicle control must also contain 0.1% DMSO.

  • Execution: Perform the serial dilutions directly in the appropriate assay medium. Mix thoroughly by pipetting after each dilution step.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the assay medium as was used for the highest concentration of the test compound.

  • Use Immediately: Use the freshly prepared working solutions and vehicle control in your assay without delay to minimize the risk of degradation or precipitation in the aqueous environment. Do not store aqueous working solutions.

Best Practices and Troubleshooting

DoDo Not
Use high-purity, anhydrous DMSO.Use technical grade or wet solvents.
Use a calibrated analytical balance and Class A volumetric glassware.[13]Rely on measuring cylinders for accurate solutions.
Prepare single-use aliquots to avoid freeze-thaw cycles.[14]Repeatedly access the same primary stock vial.
Always run a vehicle control with the same final DMSO concentration.[10][11]Ignore the potential effects of the solvent on your assay.
Prepare aqueous working solutions fresh for each experiment.Store or reuse diluted aqueous solutions.
Visually inspect solutions for precipitation before use.Use a solution that has precipitated.

Troubleshooting:

  • Precipitation in Primary Stock: The desired concentration may exceed the compound's solubility limit. Prepare a new, more dilute stock. Gentle warming may aid initial dissolution but is not a long-term solution.

  • Precipitation in Working Solution: The compound may not be soluble in the aqueous assay medium at the tested concentration. Lower the top concentration or investigate the use of solubilizing agents (e.g., cyclodextrins), but this requires extensive validation.[10]

  • Inconsistent Assay Results: This may be due to compound degradation. Ensure you are using freshly thawed aliquots and preparing working solutions immediately before use. Verify the purity and integrity of the starting material.

References

  • ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media. (n.d.). Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Iversen, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 8(10), e77699. Retrieved from [Link]

  • Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481. (Note: While the direct link is not available from search, this is a foundational citation for the mechanism of hydrolysis of similar linkages, often cited in modern papers like the one from PMC). A relevant modern study is: Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(8), 1347–1350. Retrieved from [Link]

  • Flook, M. M., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(41), 10935-10943. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition of Hydrazine in Aqueous Solutions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • PubMed. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-N-phenylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-methyl-N-phenyl- (CAS 1934-92-5). Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Hydrazinocarbonyl-phenyl)-benzamide. Retrieved from [Link]

  • Chemister.ru. (n.d.). N-phenylbenzamide. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • MDPI. (2022). N,N-diethyl-3-methylbenzamide. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Dimethyl sulfoxide (FDB000764). Retrieved from [Link]

  • Dodson, R. A., et al. (2020). N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]

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Application

Application Notes & Protocols: N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide as a Chemical Probe for Target Identification

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide as a chemical probe for the id...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide as a chemical probe for the identification of protein targets. This document outlines the underlying principles, detailed experimental protocols, and data interpretation strategies, grounded in established chemical biology methodologies.

Introduction: The Hydrazide Moiety as a Versatile Warhead

N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide belongs to the class of hydrazide-containing small molecules, which have emerged as powerful tools in medicinal chemistry and chemical biology.[1][2][3] The hydrazide functional group (-CONHNH₂) is a bioisostere of a carboxylic acid and can act as a versatile "warhead" in chemical probes.[4][5] Its utility stems from its ability to form covalent bonds with electrophilic centers within protein active sites, particularly with enzyme cofactors and transient intermediates.[6][7][8][9] This covalent and often irreversible interaction allows for the stable labeling and subsequent identification of target proteins from complex biological mixtures.[10]

The design of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide incorporates a 3-methylbenzamide moiety, which can be hypothesized to provide specificity for a particular protein or class of proteins, and the hydrazinocarbonylphenyl group, which serves as the reactive handle for target engagement. The successful application of such a probe hinges on its ability to potently and selectively modulate the activity of its target protein.[11][12]

Mechanism of Action: Covalent Modification of Protein Targets

The primary mechanism of action for hydrazide-based probes involves the covalent modification of protein targets.[6][7][8][9] The lone pair of electrons on the terminal nitrogen of the hydrazide group makes it a potent nucleophile, capable of attacking electrophilic centers in proteins. This can include:

  • Reaction with Carbonyls: Formation of a stable hydrazone with aldehydes or ketones present in protein cofactors (e.g., pyridoxal phosphate) or as a result of post-translational modifications.

  • Oxidative Activation: In the presence of certain metal-containing or redox-active cofactors (e.g., flavins), the hydrazide can be oxidized to a reactive diazenyl intermediate, which can then covalently modify the protein.[13]

This activity-based labeling approach is particularly powerful as it reports on the functional state of the target protein.[6][8]

Below is a diagram illustrating the general workflow for target identification using a chemical probe like N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide.

G cluster_0 Probe Synthesis & Characterization cluster_1 In Vitro & In Situ Labeling cluster_2 Target Enrichment & Identification cluster_3 Data Analysis & Target Validation synthesis Synthesis of Probe & Negative Control characterization Characterization (NMR, MS) synthesis->characterization cell_culture Cell Culture / Lysate Preparation characterization->cell_culture probe_incubation Incubation with Probe cell_culture->probe_incubation competition Competitive Displacement probe_incubation->competition lysis Cell Lysis competition->lysis enrichment Affinity Purification (e.g., on-bead) lysis->enrichment proteomics On-Bead Digestion & LC-MS/MS enrichment->proteomics data_analysis Proteomic Data Analysis proteomics->data_analysis target_validation Target Validation (e.g., Western Blot, Knockdown) data_analysis->target_validation

Caption: General workflow for target identification using a chemical probe.

Synthesis of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide and a Negative Control

A plausible synthetic route for N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide is a two-step process starting from commercially available materials.

Step 1: Synthesis of Methyl 3-(3-methylbenzamido)benzoate

To a solution of methyl 3-aminobenzoate in a suitable solvent such as dichloromethane, an equimolar amount of triethylamine is added. The mixture is cooled in an ice bath, and 3-methylbenzoyl chloride is added dropwise. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography. The resulting methyl 3-(3-methylbenzamido)benzoate is then purified by column chromatography.

Step 2: Synthesis of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

The purified methyl 3-(3-methylbenzamido)benzoate is dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, the product, N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide, precipitates and can be collected by filtration.

Synthesis of a Negative Control: N-[3-(acetyl)phenyl]-3-methylbenzamide

For a robust target identification study, a structurally similar but non-reactive negative control is essential.[11] A suitable negative control for our probe would be one where the reactive hydrazide group is replaced with a less reactive methyl ketone. This can be synthesized by reacting 3-aminoacetophenone with 3-methylbenzoyl chloride.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific cell types or experimental systems.[14]

Protocol 1: In-gel Fluorescence Scanning for Target Engagement

This protocol allows for the visualization of protein labeling by the probe in a cell lysate. It requires a version of the probe tagged with a fluorophore or a clickable handle (e.g., an alkyne or azide) for subsequent conjugation to a reporter tag. For this example, we will assume the use of an alkyne-tagged probe and subsequent click chemistry with an azide-fluorophore.

Materials:

  • Alkyne-tagged N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide probe

  • Alkyne-tagged negative control probe

  • Cell lysate of interest

  • Bradford assay reagent

  • Azide-fluorophore (e.g., TAMRA-azide)

  • Click chemistry reagents (Copper(II) sulfate, THPTA, Sodium ascorbate)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Prepare cell lysate and determine protein concentration using the Bradford assay.

  • Dilute the lysate to a final concentration of 1-2 mg/mL in an appropriate buffer (e.g., PBS).

  • Aliquot the lysate into microcentrifuge tubes.

  • Add the alkyne-tagged probe to the lysate at various concentrations (e.g., 0.1, 1, 10, 50 µM). Include a DMSO vehicle control and a negative control probe at the highest concentration.

  • Incubate for 1-2 hours at 37°C.

  • Perform click chemistry by adding the azide-fluorophore and click reagents according to the manufacturer's protocol.

  • Incubate for 1 hour at room temperature.

  • Add SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Expected Results: A dose-dependent increase in fluorescence signal for specific protein bands in the lanes treated with the active probe. The negative control should show minimal labeling.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Target Identification

This protocol is designed to identify the specific protein targets of the probe by competing off its binding with an excess of a non-tagged version of the probe.

Materials:

  • Alkyne-tagged N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide probe

  • Non-tagged ("competitor") N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

  • Cell lysate

  • Biotin-azide

  • Click chemistry reagents

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Urea buffer for protein elution

  • DTT and iodoacetamide for reduction and alkylation

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Prepare and quantify cell lysate as in Protocol 4.1.

  • Pre-incubate aliquots of the lysate with either DMSO (control) or an excess (e.g., 50-100x) of the non-tagged competitor probe for 30 minutes at 37°C.

  • Add the alkyne-tagged probe at its effective concentration (determined from Protocol 4.1, e.g., 10 µM) to all samples.

  • Incubate for 1-2 hours at 37°C.

  • Perform click chemistry with biotin-azide.

  • Incubate with streptavidin-agarose beads for 1-2 hours at 4°C to enrich for labeled proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins using a urea-based buffer.

  • Reduce, alkylate, and digest the proteins with trypsin overnight.

  • Analyze the resulting peptides by LC-MS/MS.

  • Identify and quantify proteins in each sample. Proteins that are significantly less abundant in the competitor-treated sample are considered specific targets of the probe.

Data Presentation and Interpretation

Quantitative proteomics data should be presented in a clear and concise manner. A volcano plot is a common way to visualize proteins that are significantly enriched in the control sample compared to the competitor-treated sample.

Table 1: Hypothetical Quantitative Proteomics Data

Protein IDGene NameLog2 Fold Change (Control/Competitor)-log10(p-value)Putative Target?
P12345TGT13.54.2Yes
Q67890TGT22.83.5Yes
P98765HK10.20.5No
O12345GAPDH-0.10.1No

The following diagram illustrates the competitive ABPP workflow.

G cluster_0 Sample Preparation cluster_1 Labeling & Enrichment cluster_2 Proteomics cluster_3 Data Analysis lysate Cell Lysate control DMSO Pre-incubation lysate->control competitor Competitor Pre-incubation lysate->competitor alkyne_probe Add Alkyne Probe control->alkyne_probe competitor->alkyne_probe click_biotin Click with Biotin-Azide alkyne_probe->click_biotin streptavidin Streptavidin Enrichment click_biotin->streptavidin digestion On-Bead Digestion streptavidin->digestion lcms LC-MS/MS digestion->lcms quantification Protein Quantification lcms->quantification identification Target Identification quantification->identification

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Target Validation

Once putative targets have been identified, it is crucial to validate them using orthogonal methods. This can include:

  • Western Blotting: Confirm the enrichment of the target protein in the pull-down experiment.

  • Recombinant Protein Labeling: Show that the probe directly labels the purified recombinant target protein.

  • Enzyme Activity Assays: Demonstrate that the probe inhibits the activity of the target enzyme in a dose-dependent manner.

  • Cellular Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) to confirm that the probe binds to the target in intact cells.

  • Genetic Knockdown/Knockout: Show that depleting the target protein phenocopies the effect of the probe.

Conclusion

N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide represents a promising chemical probe for target identification, leveraging the reactivity of the hydrazide moiety. The protocols outlined in these application notes provide a framework for its use in identifying and validating novel protein targets. As with any chemical probe, careful experimental design, including the use of appropriate controls, is paramount for generating robust and reliable data.[11] The successful identification and validation of targets for this probe could open new avenues for understanding disease biology and for the development of novel therapeutics.

References

  • Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49. [Link]

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  • Matthews, M. L., He, L., Horning, B. D., & Weerapana, E. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS central science, 7(9), 1543–1554. [Link]

  • Kumar, D., & Kumar, N. (2015). Hydrazide and Hydrazone Moieties in the Development of New Antimicrobial Agents. Mini reviews in medicinal chemistry, 15(13), 1102–1119. [Link]

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  • Chemical Probes Portal. (n.d.). How to use chemical probes. Retrieved from [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536-541. [Link]

  • Bric-Furlong, E., & Bogyo, M. (2023). Chemical Probe-Based Methods for Target Deconvolution. Drug Hunter. Retrieved from [Link]

  • Penn Today. (2021). Versatile 'chemoproteomic probes' for activity-based protein profiling. Retrieved from [Link]

  • Matthews, M. L., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. [Link]

  • IntechOpen. (2020). Chemical Biology Toolsets for Drug Discovery and Target Identification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PubMed. [Link]

  • Matthews, M. L., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]

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Method

Application Notes and Protocols: Cell-Based Assay Development for N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide Activity

Introduction N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide is a novel small molecule with potential therapeutic applications. Its core structure, featuring a benzamide and a hydrazinocarbonyl moiety, is found in comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide is a novel small molecule with potential therapeutic applications. Its core structure, featuring a benzamide and a hydrazinocarbonyl moiety, is found in compounds with a wide range of biological activities, including antiviral and enzyme-inhibiting properties.[1][2] Elucidating the mechanism of action of this compound is crucial for its development as a potential therapeutic agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a tiered, cell-based assay cascade to characterize the bioactivity of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide.

The proposed workflow is designed to first assess the compound's general effect on cell viability and then to progressively narrow down its potential mechanism of action through functional and target-specific assays. This approach is particularly suited for compounds with unknown cellular targets, providing a systematic path from broad phenotypic screening to more defined mechanistic studies.[3]

Part 1: Foundational Assay - Assessing Cellular Viability

The initial step in characterizing any new compound is to determine its effect on cell viability. This provides a fundamental understanding of its potency and therapeutic window. A common and robust method for this is the use of ATP-based luminescence assays, which measure the ATP present in metabolically active cells.[4][5]

Principle of the ATP-Based Viability Assay

Actively proliferating cells maintain a high level of ATP. When cells undergo apoptosis or necrosis, their ATP levels rapidly deplete. ATP-based assays utilize a luciferase enzyme that, in the presence of its substrate (luciferin) and ATP, generates a luminescent signal directly proportional to the number of viable cells.[4]

Experimental Protocol: Cell Viability Assay

1. Cell Line Selection and Culture:

  • Rationale: The choice of cell line is critical and should ideally be relevant to the anticipated therapeutic area. For initial screening, a panel of cell lines representing different tissue origins (e.g., a cancer cell line panel) is recommended to identify potential selective activity.[4]

  • Protocol:

    • Select a panel of human cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon).

    • Culture the cells in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase before seeding for the assay.

2. Assay Procedure:

  • Trypsinize and count the cells.

  • Seed the cells in a white, clear-bottom 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare a 10-point serial dilution of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide in DMSO, followed by a further dilution in growth medium to the desired final concentrations (e.g., from 100 µM to 0.005 µM). The final DMSO concentration should be kept below 0.5%.

  • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-cell control (medium only) wells.

  • Incubate the plate for 72 hours.

  • Equilibrate the plate and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature.

  • Add 100 µL of the ATP detection reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

3. Data Analysis:

  • Subtract the average luminescence of the no-cell control from all other wells.

  • Normalize the data to the vehicle control (set to 100% viability).

  • Plot the normalized data against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Parameter Description
Cell Lines A549, MCF7, HCT116
Seeding Density 5,000 cells/well
Compound Concentration Range 0.005 µM - 100 µM
Incubation Time 72 hours
Readout Luminescence
Endpoint IC50

Part 2: Mechanistic Elucidation - Reporter Gene Assays

Following the determination of the compound's cytotoxic or cytostatic potential, the next logical step is to investigate its effect on specific cellular signaling pathways. Reporter gene assays are powerful tools for this purpose, allowing for the monitoring of transcriptional activity as a readout for pathway activation or inhibition.[6][7][8]

Principle of Reporter Gene Assays

A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific promoter or response element that is regulated by a signaling pathway of interest. When this pathway is activated, the transcription factor binds to the response element, driving the expression of the reporter gene, which can then be measured.[6][9]

Hypothetical Signaling Pathway and Assay Design

Given that some benzamide derivatives have shown activity in cancer, a relevant pathway to investigate would be the p53 signaling pathway, a critical tumor suppressor pathway.[9] A reporter assay can be designed to measure the transcriptional activity of p53.

p53_pathway cluster_nucleus Nucleus Compound N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide p53 p53 Compound->p53 stabilizes? Cellular_Stress Cellular Stress (e.g., DNA Damage) Cellular_Stress->p53 activates MDM2 MDM2 p53->MDM2 inhibits p53_RE p53 Response Element p53->p53_RE binds to Reporter_Gene Luciferase Reporter Gene p53_RE->Reporter_Gene drives expression Luminescence Luminescence Reporter_Gene->Luminescence produces

Figure 1: Hypothetical p53 reporter assay workflow.

Experimental Protocol: p53 Reporter Gene Assay

1. Cell Line and Reagents:

  • Cell Line: A human cell line with a stably integrated p53-responsive luciferase reporter construct (e.g., HCT116 p53-RE-luc).

  • Positive Control: A known p53 activator, such as Nutlin-3.

2. Assay Procedure:

  • Seed the reporter cell line in a white, clear-bottom 96-well plate at a density of 10,000 cells per well in 100 µL of growth medium.

  • Incubate for 24 hours.

  • Treat the cells with a serial dilution of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide and the positive control.

  • Incubate for an additional 24-48 hours.

  • Perform a luciferase assay according to the manufacturer's instructions (e.g., using a ONE-Glo™ Luciferase Assay System).

  • Read the luminescence on a plate reader.

3. Data Analysis:

  • Normalize the luminescence signal to the vehicle control.

  • Plot the fold-change in luminescence against the compound concentration to determine the EC50 (the concentration at which 50% of the maximal response is achieved).

Parameter Description
Cell Line HCT116 p53-RE-luc
Compound Concentration Range Based on IC50 from viability assay
Incubation Time 24-48 hours
Readout Luminescence
Endpoint EC50

Part 3: Target Validation - Cellular Thermal Shift Assay (CETSA)

To confirm direct binding of the compound to an intracellular target, a target engagement assay is essential.[10][11][12] The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to assess target engagement in a cellular context.[11]

Principle of CETSA

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[11] By heating intact cells treated with the compound to various temperatures, and then analyzing the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Workflow

CETSA_workflow Start Treat cells with compound or vehicle Heat Heat cells to a range of temperatures Start->Heat Lyse Lyse cells Heat->Lyse Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse->Centrifuge Analyze Analyze soluble fraction by Western Blot or other protein detection method Centrifuge->Analyze Plot Plot protein abundance vs. temperature to generate melt curve Analyze->Plot

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA

1. Cell Treatment and Heating:

  • Culture a relevant cell line (e.g., one that showed high sensitivity in the viability assay) to near confluency.

  • Treat the cells with N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide at a concentration above its IC50 or EC50, and with a vehicle control.

  • Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

2. Protein Extraction and Analysis:

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of a specific target protein (if known from other studies) or a panel of candidate proteins in the soluble fraction using Western blotting or mass spectrometry.

3. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • For each temperature point, normalize the band intensity to the intensity at the lowest temperature.

  • Plot the normalized intensity against the temperature for both the vehicle- and compound-treated samples.

  • A rightward shift in the melting curve for the compound-treated sample indicates stabilization of the target protein and thus, target engagement.

Parameter Description
Cell Line Selected based on previous assay results
Compound Concentration > IC50/EC50
Temperature Range 40°C - 70°C
Readout Western Blot or Mass Spectrometry
Endpoint Thermal shift of target protein

Conclusion

The described three-tiered approach provides a robust framework for the initial characterization of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide. By systematically moving from a general assessment of cell viability to more specific mechanistic and target engagement assays, researchers can efficiently gather the critical data needed to understand the compound's mode of action and guide its further development. This integrated strategy, combining well-established cell-based assay technologies, ensures a high degree of scientific rigor and provides a clear path forward in the drug discovery process.

References

  • Indigo Biosciences. What are the Steps of a Reporter Gene Assay? [Link]

  • National Center for Biotechnology Information. Target Engagement Assays in Early Drug Discovery. [Link]

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  • Drug Discovery News. Lighting the path to smarter cell viability assays. [Link]

  • National Center for Biotechnology Information. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. [Link]

  • IntechOpen. Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]

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  • Infinix Bio. Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. [Link]

  • Medicines Discovery Catapult. Strategies for target and pathway engagement in cellular assays. [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • National Center for Biotechnology Information. Determining target engagement in living systems. [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. [Link]

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  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • ResearchGate. Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. [Link]

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  • PubChem. N-(2-Hydrazinocarbonyl-phenyl)-benzamide. [Link]

  • National Center for Biotechnology Information. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. [Link]

  • Royal Society of Chemistry. Targeting lysosomes by design: novel N-acridine thiosemicarbazones that enable direct detection of intracellular drug localization and overcome P-glycoprotein (Pgp)-mediated resistance. [Link]

  • Royal Society of Chemistry. N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. [Link]

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  • ChemRxiv. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

  • MolPort. N-(4-{2-[(1H-indol-3-yl)methylidene]hydrazinecarbonyl}phenyl)-3-nitrobenzamide. [Link]

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Application

Application Note: Co-Crystallization of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide with Histone Deacetylases (HDACs)

Executive Summary & Pharmacophore Rationale In the landscape of epigenetic drug discovery, Histone Deacetylases (HDACs) remain high-value targets. Historically, the field has relied heavily on hydroxamic acid-based Zinc-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of epigenetic drug discovery, Histone Deacetylases (HDACs) remain high-value targets. Historically, the field has relied heavily on hydroxamic acid-based Zinc-Binding Groups (ZBGs), such as those found in Vorinostat (SAHA) and Panobinostat. However, hydroxamates often suffer from poor pharmacokinetic profiles, rapid in vivo glucuronidation, and off-target metalloenzyme toxicity [1].

N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide represents a highly optimized scaffold in Fragment-Based Drug Discovery (FBDD) designed to overcome these liabilities. As a Senior Application Scientist, I approach this molecule by deconstructing its tripartite pharmacophore:

  • The Cap Group (3-methylphenyl): Engages the hydrophobic rim of the HDAC active site. The methyl substitution provides a vector for desolvation and van der Waals interactions with surface residues.

  • The Linker (Amide-linked phenyl ring): Spans the ~11 Å narrow, hydrophobic channel leading to the catalytic core. The meta-substitution pattern introduces a specific trajectory that often yields distinct isoform selectivity (e.g., favoring HDAC3 or HDAC6 over HDAC1) [2].

  • The Zinc-Binding Group (Hydrazinocarbonyl / Carbohydrazide): The terminal −C(=O)NHNH2​ moiety acts as a robust, bidentate chelator of the catalytic Zn2+ ion. Unlike the monodentate or highly charged interactions of canonical ZBGs, hydrazides offer superior metabolic stability while maintaining nanomolar potency [3].

This application note details the causal methodologies and validated protocols for achieving high-resolution co-crystal structures of this hydrazide-based ligand with target HDAC proteins.

Experimental Workflow

Workflow A Protein Purification (SEC & Buffer Exchange) C Complex Incubation (1:5 Molar Ratio, 4°C) A->C B Ligand Preparation (100 mM in DMSO) B->C D Hanging Drop Vapor Diffusion C->D E Cryoprotection & Flash Freezing D->E F X-Ray Diffraction & Structure Solution E->F

Fig 1: End-to-end workflow for HDAC-hydrazide co-crystallization and structure determination.

Protocol 1: Target Protein Preparation & Quality Control

To ensure a self-validating system, the protein must be rigorously prepared. The presence of apo-protein aggregates or stripped metal centers will guarantee crystallization failure. We utilize recombinant human HDAC6 (Catalytic Domain 2) or HDAC8 as representative models.

Step-by-Step Methodology:

  • Expression & Lysis: Express the His-tagged HDAC construct in Spodoptera frugiperda (Sf9) cells to ensure proper eukaryotic folding. Lyse cells in 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 10% glycerol, and 2 mM β -mercaptoethanol (BME).

    • Causality Check: Do not add EDTA or EGTA to the lysis buffer. These chelating agents will strip the essential catalytic Zn2+ ion, rendering the protein incapable of binding the hydrazide ZBG.

  • Affinity Chromatography: Pass the lysate over a Ni-NTA column. Wash with 30 mM imidazole and elute with 250 mM imidazole.

  • TEV Cleavage: Cleave the His-tag overnight at 4°C using TEV protease.

  • Size Exclusion Chromatography (SEC): Concentrate the protein to 5 mL and inject onto a Superdex 200 Increase 10/300 GL column pre-equilibrated with Crystallization Buffer (25 mM Tris-HCl pH 8.0, 150 mM KCl, 1 mM TCEP).

    • Causality Check: KCl is preferred over NaCl for certain HDAC isoforms as K+ ions are known to stabilize the structural zinc-binding sites distinct from the catalytic site. TCEP is used instead of DTT to prevent reaction with the hydrazide ligand during long incubations.

  • Monodispersity Validation: Analyze the SEC peak fraction via Dynamic Light Scattering (DLS). Proceed only if the polydispersity index (PdI) is < 15%.

Protocol 2: Co-Crystallization Trials

While soaking apo-crystals is a common technique, hydrazide-based ligands often induce significant conformational shifts in the active site loops (e.g., the L1 and L2 loops in HDACs) compared to apo or hydroxamate-bound states [1]. Therefore, co-crystallization is the mandated approach.

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide in 100% anhydrous DMSO to a stock concentration of 100 mM.

  • Complex Formation: Dilute the target protein to 10 mg/mL (~200 µM). Slowly titrate the ligand stock into the protein solution to achieve a final ligand concentration of 1 mM (a 1:5 protein-to-ligand molar ratio).

    • Causality Check: The final DMSO concentration must remain 1% (v/v). Exceeding this threshold disrupts the hydration shell of the protein, leading to amorphous precipitation rather than nucleation.

  • Incubation: Incubate the complex on ice for 2 hours to allow the bidentate hydrazinocarbonyl group to displace the active site water molecule and coordinate the Zn2+ ion.

  • Vapor Diffusion Setup: Using a Mosquito liquid handler, set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (typically 15-25% PEG 3350, 0.1 M Bis-Tris pH 6.5, 0.2 M MgCl2​ ).

  • Incubation & Harvesting: Seal plates and incubate at 18°C. Crystals typically appear within 3–7 days.

  • Cryoprotection: Briefly sweep the crystals through a cryoprotectant solution (reservoir solution supplemented with 20% ethylene glycol and 1 mM ligand) before flash-freezing in liquid nitrogen.

Quantitative Data Presentation

The table below summarizes the expected crystallographic parameters and refinement metrics for a successfully validated HDAC-hydrazide complex. High-quality data is defined by specific geometric and resolution thresholds.

ParameterTarget Value / Expected RangeScientific Rationale
Resolution Limit 2.2 ÅRequired to unambiguously resolve the bidentate coordination of the hydrazide to Zn2+ .
Space Group P21​21​2 or P21​ Common packing arrangements for HDAC catalytic domains.
Completeness > 98% (overall)Ensures no missing wedges of data, critical for accurate electron density maps ( 2Fo​−Fc​ ).
Rmerge​ / Rpim​ < 10% / < 5%Indicates high internal consistency of the diffraction intensities.
Rwork​ / Rfree​ ~18% / ~22% Rfree​ must be < 25% to validate that the structural model is not over-parameterized.
Ligand Occupancy > 0.90Confirms the 1:5 molar ratio and 2-hour pre-incubation successfully saturated the active site.
Ramachandran Favored > 96%Validates the stereochemical integrity of the protein backbone.

Pharmacological Pathway & Downstream Effects

Understanding the downstream impact of this specific binding event is critical for drug development professionals translating structural data into phenotypic assays.

Pathway L N-[3-(hydrazinocarbonyl)phenyl] -3-methylbenzamide Z Bidentate Chelation of Catalytic Zn2+ in Active Site L->Z H HDAC Isoform Inhibition (e.g., HDAC3 / HDAC6) Z->H A Hyperacetylation of Histone/Non-Histone Proteins H->A T Transcriptional Activation & Cytoskeletal Stabilization A->T C Cell Cycle Arrest / Apoptosis T->C

Fig 2: Mechanism of action from hydrazide-mediated zinc chelation to cellular apoptosis.

References

  • Li, X., Jiang, Y., Peterson, Y. K., Xu, T., Himes, R. A., Luo, X., Yin, G., Inks, E. S., Dolloff, N., Halene, S., Chan, S. S. L., & Chou, C. J. (2020). Design of Hydrazide-Bearing HDACIs Based on Panobinostat and Their p53 and FLT3-ITD Dependency in Antileukemia Activity. Journal of Medicinal Chemistry, 63(10), 5501-5525.[Link]

  • Sun, Z., Cheng, J., Xu, C., Zhang, X., Zang, Q., Yang, X., He, Y., Su, A., Peng, X., & Chen, J. (2025). Discovery of Novel Hydrazide-Based HDAC3 Inhibitors as Epigenetic Immunomodulators for Cancer Immunotherapy. Journal of Medicinal Chemistry, 68(3), 3048-3064.[Link]

  • Chen, H. P., Zhao, Y. C., & Zhao, T. C. (2018). Zinc binding groups for histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 714-721.[Link]

Technical Notes & Optimization

Troubleshooting

Improving the synthesis yield of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of N-[3-(hydrazinocarbonyl)phenyl]-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges of this multi-step synthesis and significantly improve your final yield.

Overall Synthetic Workflow

The most reliable and commonly employed route for synthesizing N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide involves a two-step process. First is an amide coupling reaction, followed by hydrazinolysis of the resulting ester intermediate. This strategy ensures high conversion and simplifies purification.

Synthetic_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Hydrazinolysis 3-Methylbenzoyl_Chloride 3-Methylbenzoyl Chloride Intermediate_Ester Methyl 3-(3-methylbenzamido)benzoate 3-Methylbenzoyl_Chloride->Intermediate_Ester Methyl_3-aminobenzoate Methyl 3-aminobenzoate Methyl_3-aminobenzoate->Intermediate_Ester Hydrazine_Hydrate Hydrazine Hydrate Final_Product N-[3-(hydrazinocarbonyl)phenyl] -3-methylbenzamide Intermediate_Ester->Final_Product Hydrazine_Hydrate->Final_Product

Caption: Overall synthetic workflow for N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most effective overall strategy for synthesizing N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide?

The most robust strategy involves two main stages:

  • Amide Bond Formation: Acylation of an amine, specifically reacting methyl 3-aminobenzoate with 3-methylbenzoyl chloride. Using the acyl chloride is generally more efficient and higher-yielding for this type of transformation than activating the corresponding carboxylic acid with coupling reagents.[1]

  • Hydrazide Formation: Conversion of the resulting methyl ester (methyl 3-(3-methylbenzamido)benzoate) to the final hydrazide product via hydrazinolysis with hydrazine hydrate. This is a classic and widely used method for preparing hydrazides from their corresponding esters.[2][3]

Q2: What are the critical control points in this synthesis for maximizing yield?

There are three primary control points:

  • Purity of 3-Methylbenzoyl Chloride: The quality of your acylating agent is paramount. Using freshly prepared or distilled 3-methylbenzoyl chloride prevents side reactions from acid impurities and ensures high conversion in the first step.[4][5]

  • Completion of the Amide Coupling Reaction: The reaction between the amine and the acyl chloride must be driven to completion. This is typically achieved by using a slight excess of the acyl chloride and an appropriate base to scavenge the HCl byproduct. Monitoring by Thin Layer Chromatography (TLC) is essential.

  • Efficiency of Hydrazinolysis: The conversion of the ester to the hydrazide requires a sufficient excess of hydrazine hydrate and adequate reflux time to ensure the reaction is complete, preventing contamination of the final product with the starting ester.[6][7]

Q3: Is it better to use 3-methylbenzoic acid with a coupling agent or 3-methylbenzoyl chloride for the first step?

For this specific synthesis, using 3-methylbenzoyl chloride is preferable. Acyl chlorides are highly reactive intermediates that typically provide faster reaction times and higher yields for simple amide bond formations compared to using a carboxylic acid with a coupling agent like EDC or DCC.[8][9] While coupling agents are invaluable for complex molecules with sensitive functional groups, the directness of the acyl chloride route offers a clear advantage in this case.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, broken down by reaction step.

Part 1: Amide Coupling (Formation of Methyl 3-(3-methylbenzamido)benzoate)

Q1: My amide coupling reaction shows low conversion of the starting amine (methyl 3-aminobenzoate). What are the possible causes and solutions?

Low conversion in this step is a common hurdle that can almost always be traced back to the quality of the acylating agent or the reaction conditions.

Potential Cause Explanation & Solution
Degraded 3-Methylbenzoyl Chloride Acyl chlorides are sensitive to moisture and can hydrolyze back to the carboxylic acid (3-methylbenzoic acid) upon storage. This acid will not react under these conditions, leading to incomplete conversion. Solution: Use freshly prepared 3-methylbenzoyl chloride (see Protocol 1) or purify commercial material by distillation before use.[10]
Insufficient Base The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic. An organic base (like triethylamine or pyridine) is required to neutralize the HCl as it forms. Solution: Ensure at least 1.1 equivalents of a suitable base (e.g., triethylamine) are used. Add the acyl chloride solution dropwise to the solution of the amine and base at a low temperature (0 °C) to control the reaction rate and exotherm.[1]
Suboptimal Temperature While the initial addition should be done at 0 °C to manage the reaction's exothermic nature, allowing the mixture to slowly warm to room temperature and stir for several hours ensures the reaction proceeds to completion. Solution: Maintain cooling during the addition of the acyl chloride, then allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC until the starting amine spot has disappeared.

Q2: I'm observing multiple spots on my TLC plate after the acylation step. What are the likely impurities?

The presence of multiple spots indicates either an incomplete reaction or the formation of side products.

  • Unreacted Methyl 3-aminobenzoate: This is the most common impurity, addressed in Q1. It will appear as a lower Rf spot on the TLC plate compared to the product.

  • 3-Methylbenzoic Acid: If your acyl chloride was wet, this impurity will be present. It can often be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution during work-up.

  • Diacylated Product: While sterically less favorable, it's possible for the amine to be acylated twice, though this is rare under controlled conditions. This would appear as a higher Rf, less polar spot. Using a slight excess (1.05-1.1 eq) of the acyl chloride, rather than a large excess, minimizes this risk.

Part 2: Hydrazinolysis (Formation of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide)

Q3: The hydrazinolysis of my ester intermediate is slow or incomplete. How can I improve the conversion rate and yield?

Incomplete hydrazinolysis is a frequent cause of low final yield and product contamination.

Potential Cause Explanation & Solution
Insufficient Hydrazine Hydrate Hydrazinolysis is an equilibrium-driven process. A significant molar excess of hydrazine hydrate is necessary to push the reaction to completion.[6] Solution: Use at least 5-10 equivalents of hydrazine hydrate relative to the ester. Some protocols use hydrazine hydrate as the co-solvent to maximize its concentration.[11]
Inadequate Temperature/Time This nucleophilic acyl substitution requires thermal energy to proceed at a reasonable rate. Room temperature reactions are often sluggish. Solution: Reflux the reaction mixture in a suitable solvent, typically ethanol or methanol, for a minimum of 4-6 hours.[12] Always monitor the disappearance of the starting ester by TLC before stopping the reaction.
Inappropriate Solvent The solvent must fully dissolve the ester intermediate and be compatible with the reaction conditions. Solution: Absolute ethanol is the most commonly recommended and effective solvent for this transformation. It readily dissolves the ester and has an ideal boiling point for refluxing with hydrazine hydrate.[11][13]

Q4: My final product is contaminated with the starting ester or the corresponding carboxylic acid. How can I address this?

This is a classic purification challenge stemming from an incomplete hydrazinolysis reaction or subsequent hydrolysis.

  • Starting Ester Contamination: This indicates the hydrazinolysis did not go to completion. Before scaling up, optimize the reaction time and excess of hydrazine hydrate as described in Q3. For an already-produced batch, purification can be achieved by recrystallization. The hydrazide product is often significantly less soluble in solvents like ethanol than the starting ester. Cooling the reaction mixture and collecting the precipitated product by filtration is often the first purification step.[11]

  • Carboxylic Acid Contamination: The intermediate ester (or even the final amide product under harsh, prolonged heating) can hydrolyze to 3-(3-methylbenzamido)benzoic acid. This impurity can be removed by dissolving the crude product in an organic solvent and washing with a dilute aqueous base (e.g., 1% NaHCO₃ solution). The desired hydrazide will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its salt.

Q5: My final product is discolored (yellow or brown). What causes this and how can it be purified?

Discoloration often arises from impurities in the starting materials or from oxidation side-products.[6]

  • Cause: Aromatic amines and hydrazines can be susceptible to air oxidation, which can form colored impurities. Using aged or low-purity hydrazine hydrate can also introduce color.

  • Solution: The most effective method for removing colored impurities is recrystallization. After initial isolation, dissolve the crude hydrazide in a minimum amount of hot ethanol. Upon slow cooling, the pure N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide should crystallize as a white or off-white solid, leaving the colored impurities in the mother liquor.[14] If the color is persistent, a charcoal treatment during the hot filtration step of recrystallization can be effective.

Troubleshooting and Optimization Workflow

This diagram provides a logical decision-making process for diagnosing and resolving low yield issues.

Troubleshooting_Workflow cluster_step1_issues Step 1 Troubleshooting cluster_step2_issues Step 2 Troubleshooting start Low Final Yield Observed check_step1 Analyze Step 1 Product (Intermediate Ester) by TLC/NMR start->check_step1 step1_ok Step 1 Purity & Yield >90%? check_step1->step1_ok low_conversion1 Low Conversion of Amine? step1_ok->low_conversion1 No check_step2 Analyze Final Product Crude Mixture by TLC step1_ok->check_step2 Yes check_acyl_chloride Use Fresh/Distilled 3-Methylbenzoyl Chloride low_conversion1->check_acyl_chloride Yes impurity1 Impurity Issues? low_conversion1->impurity1 No check_base Ensure >1.1 eq. Base & Controlled Addition check_acyl_chloride->check_base wash_bicarb Wash with aq. NaHCO3 during work-up impurity1->wash_bicarb Yes impurity1->check_step2 No ester_present Starting Ester Remains? check_step2->ester_present increase_hydrazine Increase Hydrazine Hydrate (5-10 eq.) & Reflux Time ester_present->increase_hydrazine Yes acid_present Carboxylic Acid Impurity? ester_present->acid_present No end Optimized Yield increase_hydrazine->end wash_bicarb2 Wash with Dilute Base or Recrystallize acid_present->wash_bicarb2 Yes discolored Product Discolored? acid_present->discolored No wash_bicarb2->end recrystallize Recrystallize from Ethanol, Consider Charcoal Treatment discolored->recrystallize Yes discolored->end No recrystallize->end

Caption: A workflow for systematically troubleshooting low synthesis yields.

Validated Experimental Protocols

Protocol 1: Preparation of 3-Methylbenzoyl Chloride

This protocol is based on standard methods for converting carboxylic acids to highly reactive acyl chlorides.[4][5]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add 3-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Under a fume hood, add thionyl chloride (SOCl₂) (2.0 - 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Reaction: Gently heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction is complete when gas evolution (HCl) ceases and the solution becomes clear.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-methylbenzoyl chloride can be used directly or purified further by vacuum distillation for higher purity applications.

Protocol 2: Synthesis of Methyl 3-(3-methylbenzamido)benzoate
  • Setup: In a three-necked flask under a nitrogen atmosphere, dissolve methyl 3-aminobenzoate (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Dissolve 3-methylbenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the amine by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from an ethanol/water mixture.

Protocol 3: Synthesis of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

This procedure is adapted from standard hydrazinolysis protocols.[11][15]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the methyl 3-(3-methylbenzamido)benzoate (1.0 eq) from the previous step in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (80% solution in water, 10 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the disappearance of the starting ester by TLC.

  • Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. The product will typically precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by cold ethanol, to remove excess hydrazine and other impurities.[6][12] The product can be further purified by recrystallization from hot ethanol if necessary.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Patil, S. A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Google Patents. EP0429921A1 - Process for preparing 3-methyl-benzylchloride.
  • Google Patents. CN105384625A - 3-chloro methyl benzoyl chloride synthetic method.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • LibreTexts Chemistry. 21.7: Chemistry of Amides. [Link]

  • Organic Chemistry Portal. Amide synthesis by C-N coupling, hydrolysis, oxidation. [Link]

  • Krishikosh. Note Development and assessment of green synthesis of hydrazides. [Link]

  • Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). [Link]

  • Paudel, P., et al. (2023). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • YSU Journals. Chemistry STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3- -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1- -YL)PROPANOATES. [Link]

  • ResearchGate. Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. [Link]

  • ResearchGate. How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. [Link]

  • Thieme. Synthesis of Hydrazides by N–N Coupling. [Link]

  • ResearchGate. What is the best condition for formation of hydrazid from aromatic ester containing amide bond???. [Link]

  • OSTI.GOV. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

  • ResearchGate. HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part .... [Link]

  • SciELO. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

  • Google Patents.
  • ResearchGate. hydrazinolysis of methyl salicylate using different methods. [Link]

  • ResearchGate. How to purify hydrazone?. [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Organic Chemistry Portal. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [Link]

  • ResearchGate. Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. [Link]

  • ACS Publications. Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. [Link]

  • MDPI. Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]

  • Chempublishers. Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. [Link]

  • PubMed. Synthesis and Carbonic Anhydrase Inhibition Profiles of N-(3-sulfamoylphenyl)propanamide/benzamide Derivatives: Experimental and Computational Insights With Absorption, Distribution, Metabolism, and Excretion Profiling. [Link]

  • Hindawi. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • Malaria World. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]

Sources

Optimization

Technical Support Center: Crystallization of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex crystallization dynamics of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex crystallization dynamics of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide .

This active pharmaceutical ingredient (API) presents unique challenges due to its structural features. The molecule contains both a 3-methylbenzamide moiety and a hydrazinocarbonyl (acyl hydrazide) group. This dual functionality creates a highly complex, multidimensional hydrogen-bonding network (involving amide NH/C=O and hydrazide NH/NH2/C=O). Consequently, researchers frequently encounter liquid-liquid phase separation (oiling out), uncontrolled polymorphism, and poor crystal habit (fine needles or gelation)[4][5].

This guide provides self-validating protocols, mechanistic explanations, and troubleshooting workflows to ensure high-purity, scalable crystallization.

Diagnostic Workflow

Before altering your solvent matrix or thermal profile, use the diagnostic workflow below to identify the root cause of your crystallization failure.

Troubleshooting_Workflow Start Crystallization Anomaly Detected OilingOut Oiling Out (LLPS)? Start->OilingOut Polymorph Mixed Polymorphs? OilingOut->Polymorph No FixOil Optimize Solvent & Implement Seeding OilingOut->FixOil Yes Needles Fine Needles/ Gelation? Polymorph->Needles No FixPoly Control Supersaturation & Cooling Rate Polymorph->FixPoly Yes FixNeedles Temperature Cycling (Ostwald Ripening) Needles->FixNeedles Yes Success High-Purity Crystalline API FixOil->Success FixPoly->Success FixNeedles->Success

Caption: Diagnostic workflow for resolving common crystallization failures.

Issue Resolution: Oiling Out (Liquid-Liquid Phase Separation)

Causality & Mechanism

Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solute's concentration exceeds its solubility limit at a temperature where it prefers to separate as a solute-rich liquid phase rather than forming an ordered crystal lattice [1]. For N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide, the strong intermolecular hydrogen bonding between the acyl hydrazide and benzamide groups causes solute molecules to cluster rapidly. If cooling is too fast, these clusters coalesce into an oil rather than nucleating into crystals.

LLPS_Mechanism Supersat Supersaturated Solution Metastable Metastable Zone (Controlled) Supersat->Metastable Slow Cooling Labile Labile Zone (Uncontrolled) Supersat->Labile Rapid Cooling Seed Add Seed Crystals Metastable->Seed LLPS Liquid-Liquid Phase Separation (Oiling Out) Labile->LLPS Crystal Target Polymorph Growth Seed->Crystal LLPS->Crystal Impure/ Agglomerated

Caption: Thermodynamic pathways comparing controlled seeded growth versus uncontrolled oiling out.

Protocol 1: Seeded Cooling Crystallization to Bypass LLPS

To prevent oiling out, we must operate strictly within the metastable zone and provide a pre-existing lattice (seeds) to lower the activation energy for nucleation [1][2].

  • Dissolution: Suspend the crude API in the chosen solvent matrix (e.g., Ethanol/Water 80:20 v/v). Heat to 65°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Controlled Cooling: Cool the reactor at a strict, slow rate of 0.1°C to 0.2°C/min until you reach the predetermined seeding temperature (typically 2-5°C below the saturation temperature, well above the cloud point).

  • Seeding: Introduce 1.0 - 3.0 wt% of high-purity seed crystals of the desired polymorph.

  • Aging (Desupersaturation): Hold the temperature isothermal for 2 hours. Causality: This allows the seed bed to consume the supersaturation via crystal growth, preventing the solution from ever reaching the labile zone where LLPS triggers.

  • Final Cooling: Resume cooling at 0.2°C/min down to the final isolation temperature (e.g., 5°C).

  • Isolation: Filter the resulting suspension and wash with a cold, pure anti-solvent to remove residual mother liquor.

Issue Resolution: Polymorphism & Uncontrolled Nucleation

Causality & Mechanism

The conformational flexibility of the hydrazinocarbonyl linkage allows this molecule to pack into multiple different crystal lattices (polymorphs). Rapid precipitation usually traps the kinetic polymorph, which may later transform into the thermodynamic polymorph, causing batch inconsistencies and "disappearing polymorph" scenarios [2][5].

Quantitative Data: Process Parameters for Polymorph Control
ParameterKinetic Control (Fosters Metastable Forms)Thermodynamic Control (Fosters Stable Forms)Impact on N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide
Cooling Rate Rapid (>1.0 °C/min)Slow (<0.2 °C/min)Rapid cooling traps the flexible hydrazide linkage in a metastable conformation.
Supersaturation High (Labile Zone)Low (Metastable Zone)High supersaturation triggers uncontrolled nucleation and mixed polymorphs [2].
Agitation High Shear / CavitationGentle, uniform mixingHigh shear induces secondary nucleation, leading to excessive fines and lattice defects [3].
Seeding Unseeded (Spontaneous)Seeded (1-3 wt%)Seeding dictates the specific H-bond ribbon assembly, ensuring structural consistency [4].

Issue Resolution: Fine Needles & Filtration Issues

Causality & Mechanism

Benzamides frequently exhibit rapid 1D growth along the crystallographic b-axis due to the formation of strong, continuous hydrogen-bonding ribbons [4]. This results in fine, needle-like crystals. These needles interlock, causing severe agglomeration, trapping mother liquor, and making filtration nearly impossible [3].

Protocol 2: Temperature Cycling (Ostwald Ripening)

To convert fine needles into thicker, block-like crystals, we utilize the Gibbs-Thomson effect. Smaller crystals have a higher surface-area-to-volume ratio and therefore a higher apparent solubility than larger crystals.

  • Initial Crystallization: Allow the initial crystallization to occur (even if needles form) at the base isolation temperature (e.g., 10°C).

  • Heating Phase: Heat the suspension to a temperature just below the dissolution point (e.g., 45°C) at 0.5°C/min. Causality: The fine needles and sharp tips will dissolve back into the mother liquor, while the thicker crystal cores survive.

  • Cooling Phase: Cool the suspension slowly (0.1°C/min) back to 10°C. The dissolved solute will preferentially deposit onto the surviving larger faces, increasing the crystal's width.

  • Cycling: Repeat this heating and cooling cycle 3 to 5 times.

  • Isolation: Filter the coarsened, highly crystalline product. You will observe a dramatic reduction in filtration time and solvent retention [3].

Frequently Asked Questions (FAQs)

Q1: Why does my N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide solution turn into a gel instead of crystallizing? A1: Acyl hydrazides and benzamides can form extended 1D or 2D supramolecular networks via hydrogen bonding. If these networks cross-link and trap the solvent before a dense 3D crystal lattice can organize, a gel results. To resolve this, increase the solvent's hydrogen-bond competing ability (e.g., add a small volume of methanol or water) to disrupt the premature solute-solute networks, or crystallize at a higher temperature.

Q2: How do I recover my product if it has already "oiled out" in the reactor? A2: Do not attempt to filter an oiled-out batch; it will yield highly impure, amorphous material. Instead, reheat the mixture until the oil completely redissolves into a single homogeneous liquid phase. Dilute the solution slightly (by 5-10% volume) with your primary solvent to reduce the maximum supersaturation limit, and then strictly follow the Seeded Cooling Crystallization protocol (Protocol 1) [1].

Q3: How do I select the right solvent matrix for this specific API? A3: Because the molecule has both strong H-bond donors and acceptors, protic solvents (like Ethanol) are excellent for disrupting LLPS but carry a risk of solvate formation. Aprotic polar solvents (like DMSO) offer high solubility but are difficult to purge. The industry standard approach is a binary mixture: a protic solvent to dissolve the API, paired with a non-polar anti-solvent (like Heptane or Toluene) added dropwise to carefully titrate supersaturation [5].

References

  • An In-Line Study of Oiling Out and Crystallization Source: ResearchGate URL
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization Source: Scribd URL
  • Introduction to Crystallization Issues Source: Wiley URL
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions Source: ACS Publications URL
  • Technical Support Center: 2-(Phenylamino)
Troubleshooting

Technical Support Center: Stability of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

Welcome to the technical support center for N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this molecule in various experimental settings. While specific stability data for this exact compound is not extensively published, this guide provides insights based on the well-established chemical principles governing its core functional groups: a benzamide and a hydrazide .

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide?

A1: The primary stability concerns for this molecule stem from its two key functional groups: the amide and the hydrazide. Both are susceptible to hydrolysis, especially under strong acidic or basic conditions.[1] The hydrazide group is also prone to oxidation.[2][3] Therefore, the main degradation pathways to consider are hydrolysis and oxidation.

Q2: How does pH affect the stability of this compound?

A2: The stability of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide is expected to be highly pH-dependent.

  • Acidic Conditions (pH < 6): Both amide and hydrazide linkages can undergo acid-catalyzed hydrolysis. Hydrazones, which can be related to hydrazides, are known to be labile in acidic environments like those found in cellular lysosomes (pH 4.5-5.0).[4][5]

  • Neutral Conditions (pH ~7.4): The compound is expected to be most stable around neutral pH. Hydrazone-based bonds, for instance, are designed to be stable at the physiological pH of blood.[4][5]

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the amide and hydrazide groups can occur.[1]

Q3: Which solvents are recommended for storing stock solutions?

A3: For optimal stability, especially for long-term storage, aprotic solvents are recommended to minimize the risk of hydrolysis.[6]

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Use with Caution: Protic solvents like methanol, ethanol, and water can participate in hydrolysis and are less ideal for long-term storage, though they may be necessary for certain experimental setups.[6][7]

When preparing stock solutions for long-term storage, it is best to use an anhydrous aprotic solvent and store at -20°C or -80°C in a tightly sealed container.[6]

Q4: My solution of the compound has developed a yellow/brown tint. What does this signify?

A4: A color change in your solution often points to degradation.[2] Hydrazine derivatives, in particular, can oxidize to form colored byproducts.[2] If you notice a color change, it is strongly advised to verify the purity of your solution using an analytical technique like HPLC before proceeding with your experiment.[2]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected activity in my biological assay.
  • Possible Cause: Degradation of the compound in the aqueous assay buffer.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Before troubleshooting the assay conditions, confirm the purity of your stock solution using HPLC.

    • Perform a Time-Course Stability Study: Incubate the compound in your assay buffer under the exact experimental conditions (temperature, time, light exposure) but without cells or other reagents.

    • Analyze Samples Over Time: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC to quantify the amount of the parent compound remaining.

    • Consider Buffer Components: Some buffer components can catalyze degradation. If significant degradation is observed, consider if alternative buffering agents can be used.

Problem 2: Appearance of new peaks in the HPLC chromatogram of my sample.
  • Possible Cause: The compound is degrading into one or more new chemical entities.

  • Troubleshooting Steps:

    • Characterize the New Peaks: Use mass spectrometry (LC-MS) to determine the mass of the new peaks. This can provide crucial clues about the degradation pathway. For instance, an increase in mass corresponding to the addition of a water molecule might suggest hydrolysis.

    • Review Storage and Handling: Examine the storage conditions of both the solid compound and any solutions.[6] Ensure that solutions are stored at appropriate temperatures and protected from light and air.

    • Conduct a Forced Degradation Study: To proactively identify potential degradants, perform a forced degradation study (see Protocol 2 below). This can help confirm if the new peaks observed correspond to expected degradation products.

Experimental Protocols & Methodologies

Protocol 1: General HPLC-Based Stability Assessment

This protocol provides a framework for evaluating the stability of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide in a chosen solvent or buffer.

Objective: To quantify the percentage of the parent compound remaining over time under specific conditions.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., HPLC-grade DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Test Solution: Dilute the stock solution with the solvent or buffer of interest (e.g., phosphate-buffered saline, cell culture media) to the final working concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze the test solution using a validated, stability-indicating HPLC method. This initial measurement serves as the 100% reference point.

  • Incubation: Store the test solution under the desired conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot of the test solution and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

G cluster_prep Preparation cluster_analysis Analysis Workflow prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) prep_test Dilute to Working Concentration in Test Buffer/Solvent prep_stock->prep_test t0 T=0 Analysis (HPLC) prep_test->t0 incubate Incubate Under Test Conditions t0->incubate tx Time-Point Analysis (T=1, 2, 4h...) incubate->tx data Calculate % Remaining vs T=0 tx->data

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[8][9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Objective: To identify the likely degradation products of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide under various stress conditions.

Methodology:

  • Prepare Stock Solutions: Prepare solutions of the compound in a suitable solvent for each stress condition.

  • Apply Stress Conditions (in separate vials):

    • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to a stock solution to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C).[6][12]

    • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to a stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C).[6][12]

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to a stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.[6][12]

    • Thermal Degradation: Store a solution at an elevated temperature (e.g., 70°C).[2]

    • Photostability: Expose a solution to light according to ICH Q1B guidelines.[12]

  • Control Sample: Keep a stock solution at room temperature, protected from light.

  • Sample Analysis: After an appropriate duration (e.g., 24 hours, or until sufficient degradation is observed), neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for LC-MS analysis.

G cluster_products Potential Degradation Products compound N-[3-(hydrazinocarbonyl)phenyl] -3-methylbenzamide hydrolysis_acid Acid Hydrolysis Product (3-methylbenzoic acid + 3-aminobenzohydrazide) compound->hydrolysis_acid H+ / H2O hydrolysis_base Base Hydrolysis Product (3-methylbenzoate + 3-aminobenzohydrazide) compound->hydrolysis_base OH- / H2O oxidation Oxidized Hydrazide Derivatives compound->oxidation Oxidizing Agent (e.g., H2O2)

Data Summary

While specific quantitative data for N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide is not available, the following table provides a qualitative summary of the expected stability based on the known behavior of its functional groups.

ConditionSolvent TypeExpected StabilityPrimary Degradation Pathway
Acidic (pH < 6) Aqueous / ProticLowHydrolysis
Neutral (pH ~7.4) Aqueous / ProticModerate to HighSlow Hydrolysis / Oxidation
Basic (pH > 8) Aqueous / ProticLowHydrolysis
Neutral (pH ~7.4) Aprotic (e.g., DMSO)HighMinimal
Light Exposure AnyModeratePhotodegradation / Oxidation
Elevated Temp. AnyLow to ModerateThermal Degradation

References

  • Hydrazone - Wikipedia. (n.d.). Wikipedia. Retrieved March 8, 2026, from [Link]

  • Transformation of a Hydrazone-Linked Covalent Organic Framework into a Highly Stable Hydrazide-Linked One. (2022). ACS Applied Polymer Materials. Retrieved March 8, 2026, from [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2008). NIH Public Access. Retrieved March 8, 2026, from [Link]

  • Benzamide. (n.d.). Grokipedia. Retrieved March 8, 2026, from [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Hygeia Journal for Drugs and Medicines. Retrieved March 8, 2026, from [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved March 8, 2026, from [Link]

  • Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. (2023). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Amide vs Hydrazone Stability: Impacts of Temperature Gradient. (2026). Patsnap Eureka. Retrieved March 8, 2026, from [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). MDPI. Retrieved March 8, 2026, from [Link]

  • CID 68791473. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]

  • Thermo Acoustic Study Of Benzamide In Different Solvents At 303K. (2024). Veterinaria. Retrieved March 8, 2026, from [Link]

  • Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. (2023). Molecules. Retrieved March 8, 2026, from [Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved March 8, 2026, from [Link]

  • Stability study of hydrazones. (2022). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules. Retrieved March 8, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Applied Pharmaceutical Science. Retrieved March 8, 2026, from [Link]

  • Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. (2024). Frontiers in Chemistry. Retrieved March 8, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 8, 2026, from [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (2019). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. (2014). Applied and Environmental Microbiology. Retrieved March 8, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Veeprho. Retrieved March 8, 2026, from [Link]

  • Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. (2022). Organic Letters. Retrieved March 8, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter experimental failures stemming from the mishandling of hydrazide-containing compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter experimental failures stemming from the mishandling of hydrazide-containing compounds. While the 3-methylbenzamide core of this molecule is robust, the terminal hydrazinocarbonyl (hydrazide) group is highly reactive. It acts as both a potent reducing agent and a strong nucleophile, making it uniquely vulnerable to environmental degradation.

This guide is designed to move beyond basic storage instructions by explaining the causality behind degradation and providing self-validating protocols to ensure the scientific integrity of your assays.

Core Chemical Vulnerabilities (The "Why")

Understanding the mechanisms of degradation is the first step in preventing them. N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide is primarily susceptible to three pathways:

  • Auto-Oxidation: The terminal nitrogen of the hydrazide can undergo oxidation to form diimide or azo intermediates. This process is heavily accelerated by dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺) leaching from glassware[1].

  • Hydrolysis: The amide-like bond of the hydrazide can cleave under pH extremes or high moisture, yielding the corresponding carboxylic acid and free hydrazine[2].

  • Condensation: The primary amine of the hydrazide rapidly reacts with environmental or solvent-borne carbonyls (aldehydes/ketones) to form stable hydrazones[3].

Pathway API N-[3-(hydrazinocarbonyl)phenyl] -3-methylbenzamide Ox Oxidation (O2, Trace Metals) API->Ox Hyd Hydrolysis (H2O, pH Extremes) API->Hyd Cond Condensation (Ketones/Aldehydes) API->Cond Azo Diimide / Azo Intermediates (Yellow/Pink Discoloration) Ox->Azo Acid Carboxylic Acid Derivative + Free Hydrazine Hyd->Acid Zone Hydrazone Adducts (+40 Da with Acetone) Cond->Zone

Mechanistic degradation pathways of the hydrazinocarbonyl moiety.

Frequently Asked Questions (FAQs)

Q: Why did my clear stock solution turn yellow or pink after a week in the fridge? A: This is a classic hallmark of hydrazide auto-oxidation. When exposed to dissolved oxygen, the hydrazide group oxidizes into conjugated diimide or azo intermediates[1]. These extended conjugated systems absorb light in the visible spectrum, causing the discoloration. This is often catalyzed by trace metals leaching from low-quality borosilicate glass vials.

Q: Can I use acetone to wash my glassware before preparing solutions of this compound? A: Absolutely not. Hydrazides are highly nucleophilic and will undergo rapid condensation reactions with ketones (like acetone) to form hydrazones[3]. Even trace residual acetone in glassware will scavenge your active compound, leading to a +40 Da mass shift (loss of H₂O, addition of C₃H₆) in LC-MS analysis.

Q: Is DMSO a safe solvent for stock solutions? A: Yes, but with strict caveats. DMSO is highly hygroscopic. If left open, it absorbs atmospheric moisture, which promotes the hydrolysis of the hydrazide group into a carboxylic acid and hydrazine[2]. You must use anhydrous, degassed DMSO and store aliquots under an inert atmosphere.

Troubleshooting Guide: Diagnostics & Solutions

Observed IssueRoot CauseDiagnostic Validation & Solution
LC-MS shows a +14 Da or +16 Da mass shift. Oxidation: Formation of a hydroxylamine intermediate (+16 Da) or radical-mediated degradation[4].Validation: Spike a control aliquot with 1 mM EDTA. If degradation stops, trace metal-catalyzed oxidation is confirmed.Solution: Purge solvents with Argon. Switch to metal-free polypropylene tubes.
Precipitation after freeze-thaw cycles. Insolubility of Degradants: Oxidized azo-dimers are highly hydrophobic and crash out of aqueous/DMSO mixtures.Validation: Centrifuge the sample and run LC-UV on the pellet. Azo-dimers will show strong absorbance at ~400 nm.Solution: Strictly adhere to single-use aliquoting (See SOP below).
Solid powder has clumped and lost solubility. Hygroscopicity: The compound has absorbed atmospheric moisture, leading to hydrate formation and solid-state hydrolysis[2].Solution: Always equilibrate the sealed vial to room temperature for 60 minutes before opening to prevent condensation.

Standard Operating Procedures (SOPs)

To guarantee trustworthiness in your experimental data, your handling protocols must be self-validating. Always run a parallel "forced degradation" control (e.g., spiking a 10 µL aliquot with 100 µM CuCl₂) alongside your primary stock. If your primary stock begins to mirror the LC-MS profile of your forced-degradation control, your storage conditions have been compromised.

SOP: Preparation and Storage of In Vitro Stock Solutions
  • Thermal Equilibration: Remove the solid compound from the -20°C freezer and allow the sealed vial to sit at room temperature for at least 60 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, initiating hydrolysis.

  • Solvent Preparation: Utilize anhydrous DMSO (≥99.9% purity, water ≤0.005%). Degas the DMSO by bubbling Argon or Nitrogen gas through it for 15 minutes. Causality: Displacing dissolved oxygen prevents auto-oxidation of the hydrazide.

  • Dissolution: Add the degassed DMSO to the vial to achieve the desired concentration (e.g., 10 mM). Vortex gently. Do not sonicate. Causality: Sonication generates localized cavitation heat, which accelerates thermal degradation.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 10–50 µL) using opaque or amber polypropylene microcentrifuge tubes.

  • Inert Blanketing: Overlay the headspace of each aliquot tube with a gentle stream of Argon gas before snapping the cap shut.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Workflow Start Compound Received State Physical State? Start->State Solid Solid Powder State->Solid Sol Stock Solution (DMSO) State->Sol S_Store Store at -20°C Desiccated, Argon Flushed Solid->S_Store L_Prep Degas Solvent (Remove O2 & H2O) Sol->L_Prep L_Aliq Single-Use Aliquots (Avoid Freeze-Thaw) L_Prep->L_Aliq L_Store Store at -80°C Protect from Light L_Aliq->L_Store

Decision tree for optimal handling and storage to prevent degradation.

Quantitative Stability Data

The following table summarizes the expected stability profile of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide under various accelerated and standard storage conditions.

Storage ConditionPhysical StateTimepointPurity (LC-UV)Primary Degradant Observed
-20°C, Desiccated Solid Powder6 Months> 99.0%None detected
25°C, 75% RH Solid Powder1 Month~ 94.5%Carboxylic acid (Hydrolysis)
-80°C, Argon Flushed DMSO Solution3 Months> 98.5%Trace Azo intermediate
4°C, Ambient Air DMSO Solution1 Week< 85.0%Diimide/Azo (Oxidation)

References

  • Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid hydrazide.
  • Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs.
  • An In-depth Technical Guide to the Stability and Storage of Hydrazine Dihydrochloride.
  • Hydrazones and their derivatives used in this study.

Sources

Troubleshooting

Technical Support Center: Overcoming Permeability Barriers for N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing cellular uptake and permeability bottlenecks with N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing cellular uptake and permeability bottlenecks with N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide . Below, you will find mechanistic explanations, troubleshooting workflows, and validated protocols to overcome these challenges.

Frequently Asked Questions (FAQs): Chemical & Structural Interventions

Q: Why does N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide exhibit such poor passive cell permeability? A: The primary structural bottleneck is the hydrazinocarbonyl (hydrazide, -C(=O)NHNH₂) moiety. This functional group introduces multiple hydrogen bond donors (HBDs) and acceptors (HBAs), significantly increasing the molecule's topological polar surface area. During passive diffusion, the energetic cost of breaking hydrogen bonds with water (desolvation) to allow the molecule to enter the hydrophobic core of the lipid bilayer is highly unfavorable[1]. Excessive HBDs are a well-documented barrier to permeability, often preventing molecules from crossing the cell membrane to reach cytosolic targets[2].

Q: How can we chemically modify this compound to improve permeability without permanently altering its pharmacophore? A: A transient prodrug strategy is highly effective. Masking the problematic HBDs of the hydrazide group can convert an impermeable molecule into a readily permeable derivative[2]. By reacting the terminal amine of the hydrazide with a lipophilic aldehyde or ketone, you can form an acid-sensitive hydrazone linker. This masks the HBDs during membrane crossing. Once the prodrug is internalized into the acidic environment of endosomes or the tumor microenvironment, the hydrazone hydrolyzes, releasing the active parent compound[3].

Troubleshooting Guide: Formulation & Delivery

Issue: The compound exhibits poor cellular uptake in in vitro assays, and structural modification (prodrug synthesis) is not an option due to project constraints. Causality: Free hydrazide-containing small molecules fail to partition into the lipid bilayer due to their high polarity. Solution: Formulate the compound using liposomal encapsulation. Liposomes encapsulate the hydrophilic compound within their aqueous core, allowing the payload to enter the cell via endocytosis rather than relying on passive diffusion[4].

Protocol 1: Liposomal Encapsulation via Thin-Film Hydration

This protocol generates Large Unilamellar Vesicles (LUVs) optimized for cellular uptake.

  • Lipid Solubilization : Dissolve Phosphatidylcholine (PC) and Cholesterol (7:3 molar ratio) in a 2:1 (v/v) chloroform/methanol mixture in a round-bottom flask.

    • Causality: Cholesterol is required to modulate membrane fluidity and prevent the premature leakage of the encapsulated polar compound.

  • Film Formation : Evaporate the organic solvent using a rotary evaporator at 40°C under reduced pressure.

    • Causality: This creates a thin, uniform lipid film with a maximized surface area, which is essential for efficient aqueous hydration[4].

  • Hydration & Loading : Rehydrate the lipid film with a pH 7.4 PBS solution containing 5 mM of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide. Vortex vigorously for 30 minutes at 50°C.

    • Causality: The temperature must remain above the phase transition temperature (Tm) of the lipids to ensure the bilayer is fluid enough to self-assemble into multilamellar vesicles (MLVs)[4].

  • Size Reduction (Extrusion) : Pass the MLV suspension through a 100 nm polycarbonate membrane 11 to 15 times using a mini-extruder.

    • Causality: MLVs are highly heterogeneous and too large for consistent endocytotic uptake. Extrusion forces them into uniform LUVs (~100 nm)[4].

  • Purification : Separate the unencapsulated drug from the liposomes using size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against PBS.

Troubleshooting Guide: In Vitro Permeability Assays

Issue: The compound shows extremely low apparent permeability ( Papp​<1×10−6 cm/s) in standard Caco-2 assays. Is this purely a passive diffusion failure, or is active efflux occurring? Causality: Caco-2 cells express active efflux transporters (e.g., P-glycoprotein, BCRP). A highly polar compound might suffer from both poor passive diffusion and active efflux simultaneously. Solution: Perform a bidirectional Caco-2 assay to isolate the efflux ratio (ER)[5].

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol measures both active and passive transport across the intestinal epithelium.

  • Cell Culture & Polarization : Seed Caco-2 cells (derived from human colorectal carcinoma) onto semipermeable polycarbonate inserts in a Transwell system. Culture for 21 days.

    • Causality: A 21-day culture period is mandatory for the cells to spontaneously differentiate into a polarized monolayer expressing brush borders and tight junctions[6].

  • Self-Validating Step (Integrity Verification) : Measure the Trans Epithelial Electric Resistance (TEER) using a voltohmmeter.

    • Causality: TEER values must exceed 200 Ω⋅cm2 to confirm that tight junctions have fully formed. If TEER is below this threshold, the monolayer is compromised, and the compound will leak paracellularly, yielding artificially high and invalid permeability data[6].

  • Dosing & Incubation :

    • Apical-to-Basolateral (A-B): Add 10 µM of the compound to the apical chamber.

    • Basolateral-to-Apical (B-A): Add 10 µM to the basolateral chamber.

    • Incubate at 37°C for 120 minutes[5].

  • Sampling & Analysis : Collect aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Quantify the compound concentration via LC-MS/MS.

  • Data Calculation : Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ).

    • Causality: An ER > 2 indicates that the compound is actively pumped out of the cell by efflux transporters[5].

Data Interpretation Matrix

Summarize your assay results using the table below to determine the exact nature of the permeability barrier and the appropriate next steps.

Assay TypeMetricTarget Value (High Permeability)Typical Value for HydrazidesMechanistic Interpretation & Troubleshooting Action
PAMPA Papp​ > 10×10−6 cm/s< 1×10−6 cm/sInterpretation : Poor passive diffusion due to high desolvation energy of HBDs.Action : Synthesize hydrazone prodrug or formulate in liposomes.
Caco-2 (A-B) Papp​ > 10×10−6 cm/s< 1×10−6 cm/sInterpretation : Poor intestinal absorption/cellular uptake.Action : Proceed to bidirectional assay to check for active efflux.
Caco-2 (Bidirectional) Efflux Ratio (ER)< 2.0> 2.0Interpretation : Compound is a substrate for active efflux transporters (e.g., P-gp).Action : Co-dose with an efflux inhibitor (e.g., Verapamil) or modify structure.

Diagnostic Workflow

PermeabilityWorkflow Start Evaluate N-[3-(hydrazinocarbonyl)phenyl] -3-methylbenzamide PAMPA PAMPA Assay (Passive Diffusion) Start->PAMPA Caco2 Caco-2 Bidirectional Assay (Active + Passive) Start->Caco2 LowPassive Papp < 1x10^-6 cm/s Diagnosis: Poor Passive Permeability (Due to Hydrazide HBDs) PAMPA->LowPassive Caco2->LowPassive HighEfflux Efflux Ratio > 2 Diagnosis: Active Efflux (e.g., P-gp Substrate) Caco2->HighEfflux Prodrug Strategy 1: Prodrug Synthesis (Mask HBDs via Hydrazone) LowPassive->Prodrug Liposome Strategy 2: Formulation (Liposomal Encapsulation) LowPassive->Liposome HighEfflux->Liposome Inhibitor Strategy 3: Co-administration (Efflux Inhibitor) HighEfflux->Inhibitor

Workflow for diagnosing and resolving permeability bottlenecks for hydrazide-containing compounds.

References

  • [1] Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry - ACS Publications. 1

  • [6] Caco2 assay protocol. SQSPCDN. 6

  • [2] Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. 2

  • [5] Caco-2 Permeability Assay. Evotec. 5

  • [4] Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC (NIH). 4

  • [3] Self-Assembling Prodrugs. PMC (NIH). 3

Sources

Optimization

Strategies to reduce off-target effects of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

Welcome to the Technical Support Center for N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide and its structural analogs. This guide is designed for medicinal chemists, toxicologists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide and its structural analogs. This guide is designed for medicinal chemists, toxicologists, and drug development professionals to troubleshoot and mitigate the unique off-target liabilities associated with this benzamide-hydrazide pharmacophore.

Below, you will find field-proven causality analyses, self-validating experimental protocols, and structural optimization strategies to ensure the scientific integrity of your preclinical workflows.

🔍 Troubleshooting Guide & FAQs

Q1: We are observing unexplained neurotoxicity and seizure-like activity in our murine models treated with N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide. What is the mechanism, and how can we mitigate this?

A1: The primary liability lies in the hydrazinocarbonyl (carbohydrazide) moiety. Hydrazides are well-documented to react spontaneously with endogenous aldehydes. Most notably, they attack Pyridoxal 5'-phosphate (PLP, the active form of Vitamin B6), forming an inactive hydrazone complex that is rapidly excreted[1]. Because PLP is an essential cofactor for glutamic acid decarboxylase (GAD), its depletion halts the conversion of glutamate to gamma-aminobutyric acid (GABA)[2]. The resulting imbalance between excitatory glutamate and inhibitory GABA triggers neurotoxicity and seizures[2].

  • In Vivo Rescue: Co-administer pyridoxine (Vitamin B6) at 25–50 mg/kg daily to replenish PLP pools during early-stage pharmacokinetic (PK) and efficacy studies[1].

  • Medicinal Chemistry: If the hydrazide is not strictly essential for target engagement, consider replacing it with a bioisosteric amide or an oxadiazole ring. This eliminates aldehyde reactivity while maintaining critical hydrogen-bonding networks.

PLP_Depletion A N-[3-(hydrazinocarbonyl)phenyl] -3-methylbenzamide C Inactive Hydrazone Complex A->C Nucleophilic Attack B Pyridoxal 5'-Phosphate (Vitamin B6) B->C Depletion D Glutamic Acid Decarboxylase (GAD) C->D Inhibits Cofactor E GABA Depletion (Neurotoxicity) D->E Reduced Synthesis

Mechanism of hydrazide-induced neurotoxicity via PLP depletion and GABA reduction.

Q2: During our microsomal stability assays, we noticed a rapid time-dependent loss of the parent compound accompanied by irreversible CYP450 inhibition. Is this expected?

A2: Yes. Hydrazides and structurally related derivatives are notorious for undergoing oxidative metabolism by cytochrome P450 enzymes (particularly CYP2E1 and CYP3A4) to form highly reactive intermediates, such as diazenes, carbocations, or acyl radicals[3]. These reactive species can covalently bind to the heme prosthetic group or apoprotein of the CYP enzyme, leading to mechanism-based (suicide) inhibition[3][4]. Furthermore, covalent binding to hepatic macromolecules is a primary driver of idiosyncratic drug-induced liver injury (iDILI)[4].

  • Mitigation Strategy: Conduct a Glutathione (GSH) trapping assay (see protocol below) to identify the exact site of bioactivation. Steric shielding of the hydrazinocarbonyl group (e.g., N-methylation of the hydrazide) can hinder CYP-mediated oxidation.

Q3: Our transcriptomic profiling indicates unexpected alterations in histone acetylation and DNA repair pathways. Could this compound be hitting epigenetic off-targets?

A3: Absolutely. The 3-methylbenzamide structural motif is a classic pharmacophore for epigenetic targets. It acts as a highly effective Zinc-Binding Group (ZBG) for Class I Histone Deacetylases (HDACs)[5][6] and as a nicotinamide mimetic for Poly(ADP-ribose) polymerases (PARPs)[5]. Benzamide derivatives chelate the catalytic zinc ion in the HDAC active site, leading to off-target histone hyperacetylation, cell-cycle arrest, or apoptosis[6][7].

  • Mitigation Strategy: Immediately profile the compound against a panel of recombinant HDACs (HDAC1, 2, 3) and PARP1. The meta-methyl group on the benzamide ring heavily influences the dihedral angle and fit within the narrow HDAC active site pocket[7]. Shifting the methyl group to the ortho position or introducing bulky, non-planar substituents can abolish HDAC/PARP affinity without compromising your primary target.

📊 Quantitative Data Presentation

To standardize your screening cascade, compare your compound's performance against the following quantitative thresholds designed to flag off-target liabilities early in development.

Assay / MetricTarget / LiabilityWarning ThresholdRecommended Mitigation Target
In vivo PLP Levels Vitamin B6 Depletion< 50% of baseline> 80% of baseline (via Pyridoxine rescue)
CYP3A4/2E1 TDI ( kinact​/KI​ ) Mechanism-Based Inhibition> 0.01 µL/min/pmol< 0.001 µL/min/pmol
GSH Trapping (Adduct Ratio) Reactive Metabolite Formation> 5% of parent AUC< 1% of parent AUC
HDAC1/2/3 Biochemical IC50​ Epigenetic Off-Target< 10 µM> 50 µM
PARP1 Biochemical IC50​ Epigenetic Off-Target< 10 µM> 50 µM

🧪 Experimental Protocol: In Vitro Reactive Metabolite Trapping Assay

To definitively determine if the hydrazide moiety is forming reactive diazenes or radicals, utilize this self-validating Glutathione (GSH) trapping workflow.

Causality Principle: Reactive electrophiles generated by CYP450 metabolism will rapidly form covalent adducts with the nucleophilic thiol of GSH. Detecting these adducts via LC-MS/MS confirms bioactivation liabilities.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs) at a final concentration of 1.0 mg/mL protein, 10 µM of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide, and 5 mM reduced Glutathione (GSH).

  • Self-Validation Control (Critical): In a parallel reaction tube, run Acetaminophen (APAP) at 10 µM. APAP must yield the known NAPQI-GSH adduct (m/z 457) to validate the metabolic competency of the microsomes and the trapping efficiency of the assay. If the APAP-GSH adduct is absent, discard the batch and prepare fresh HLMs/NADPH.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Reaction & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Isolation: Vortex for 1 minute, then centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to LC vials. Analyze via LC-MS/MS using a precursor ion scan (e.g., neutral loss of 129 Da for γ -glutamyl cleavage) to identify GSH-adducts.

RM_Screening Step1 1. Incubate Compound with Human Liver Microsomes (HLMs) Step2 2. Add NADPH + Glutathione (GSH) as Trapping Agent Step1->Step2 Step3 3. Quench Reaction (Ice-cold Acetonitrile) Step2->Step3 Step4 4. Centrifuge & Isolate Supernatant Step3->Step4 Step5 5. LC-MS/MS Analysis for GSH-Adducts Step4->Step5

Step-by-step workflow for in vitro GSH trapping assay to detect reactive metabolites.

📚 References

  • Dr.Oracle. (2025). What metabolic reaction is impaired when Isoniazid (Isonicotinic Hydrazide) develops reduced levels of Pyridoxal Phosphate? Retrieved from 1

  • StatPearls - NCBI Bookshelf. (2023). Hydrazine Toxicology. NIH. Retrieved from 2

  • NIH. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Retrieved from 3

  • Uetrecht, J. Relevance of reactive metabolites and covalent binding to drug candidate selection. Taylor & Francis. Retrieved from 4

  • NIH. (2024). Novel dual inhibitors of PARP and HDAC induce intratumoral STING-mediated antitumor immunity in triple-negative breast cancer. Retrieved from 5

  • NIH. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Retrieved from 7

Sources

Troubleshooting

Technical Support Center: Purification of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

Welcome to the technical support center for the purification of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and structurally similar aromatic hydrazide compounds. The information provided herein is based on established scientific principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide product?

A1: The synthesis of aromatic hydrazides often results in a mixture of the desired product along with several impurities.[1] Understanding these potential contaminants is the first step in designing an effective purification strategy. Common impurities include:

  • Unreacted Starting Materials: Such as the corresponding ester or acyl chloride and hydrazine hydrate.[1]

  • Side-Reaction Byproducts: Including symmetrically di-substituted hydrazides.[1]

  • Degradation Products: Aromatic hydrazides can be susceptible to hydrolysis or oxidation under certain conditions.

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: "Oiling out" is a common issue in recrystallization where the compound melts before dissolving or precipitates as an oil. This can often be resolved by using a larger volume of solvent or selecting a different solvent system.[1] It is also beneficial to ensure the cooling process is slow to encourage crystal lattice formation rather than amorphous precipitation.

Q3: I'm seeing unexpected peaks in my NMR and IR spectra after purification. What could be the cause?

A3: Unexpected spectral peaks are typically indicative of residual impurities or byproducts.[2] In IR spectra for hydrazides, the absence of a broad O-H stretch from a carboxylic acid starting material and the presence of characteristic N-H and C=O bands are good indicators of a successful synthesis.[2] If additional peaks are present, it suggests that the purification was incomplete. Re-purification using an alternative method, such as column chromatography, may be necessary.

Q4: How can I improve the yield of my purified product?

A4: Product loss during work-up and purification is a common challenge.[2] To maximize yield, ensure that your recrystallization solvent is appropriately chosen—the product should have high solubility at elevated temperatures and low solubility at room temperature.[1][2] Additionally, when performing extractions, minimize the number of washes and ensure complete phase separation to prevent loss of product.

Troubleshooting Guide

This section provides a more in-depth look at specific purification challenges and their solutions.

Challenge 1: Poor Solubility in Common Recrystallization Solvents

N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide, being an aromatic hydrazide, may exhibit limited solubility in common organic solvents. Aromatic hydrazides are generally soluble in polar solvents like methanol, ethanol, DMF, and acetonitrile.[3]

Solution:

A systematic solvent screening is the most effective approach.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount of your crude product into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, acetonitrile, or mixtures like ethanol/water).

  • Observe the solubility at room temperature. An ideal solvent will show poor solubility.

  • Gently heat the test tubes and observe if the compound dissolves. High solubility at elevated temperatures is desired.[1]

  • Allow the solutions to cool slowly to room temperature and then in an ice bath.

  • The solvent that yields a significant amount of crystalline precipitate upon cooling is the most suitable for recrystallization.

Solvent SystemSolubility at Room TempSolubility at Elevated TempOutcome
EthanolLowHighGood for recrystallization.[2][3][4]
MethanolModerateHighMay require cooling to lower temperatures for good recovery.
AcetonitrileLowModerateMay not fully dissolve the compound.
Ethanol/WaterVery LowHighA good option if the compound is too soluble in pure ethanol.
Challenge 2: Co-precipitation of Impurities during Recrystallization

If impurities have similar solubility profiles to the target compound, they may co-precipitate during recrystallization, leading to a product of insufficient purity.

Solution:

In such cases, column chromatography is a more effective purification technique.[1] This method separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

  • Stationary Phase Selection: Silica gel is a commonly used stationary phase for the purification of benzamide derivatives.[2]

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase).[2] A common starting point for aromatic hydrazides is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Column Packing: Prepare a slurry of the silica gel in the non-polar component of your mobile phase and carefully pour it into the column. Allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Workflow for Purification Method Selection

Caption: Decision workflow for purifying N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide.

Challenge 3: Product Degradation during Purification

Prolonged heating during recrystallization or exposure to harsh conditions can lead to the degradation of the target compound. Aromatic hydrazides can be susceptible to hydrolysis, particularly in the presence of acid or base.

Solution:

Minimize exposure to heat and harsh pH conditions.

  • Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the compound and avoid prolonged boiling.[2]

  • Chromatography: If acidic or basic conditions are required for separation, consider using a buffered mobile phase or neutralizing the fractions immediately after collection.

  • Forced Degradation Studies: To understand the stability of your compound, you can perform forced degradation studies under acidic, basic, oxidative, and thermal stress conditions.[5]

Illustrative Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 M HCl24 hours at 80°C
Base Hydrolysis0.1 M NaOH24 hours at 80°C[5]
Oxidation3% H₂O₂24 hours at room temperature[5]
ThermalSolid compound72 hours at 80°C[5]

Logical Relationship of Purification Steps

Purification_Steps cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Secondary Purification (If Needed) Crude Reaction Mixture Crude Reaction Mixture Extraction/Washing Extraction/Washing Crude Reaction Mixture->Extraction/Washing Drying and Concentration Drying and Concentration Extraction/Washing->Drying and Concentration Crude Solid Crude Solid Drying and Concentration->Crude Solid Recrystallization Recrystallization Crude Solid->Recrystallization Filtration and Drying Filtration and Drying Recrystallization->Filtration and Drying Impure Solid Impure Solid Filtration and Drying->Impure Solid Purity < 95% Purity Analysis (NMR, HPLC) Purity Analysis (NMR, HPLC) Filtration and Drying->Purity Analysis (NMR, HPLC) Column Chromatography Column Chromatography Impure Solid->Column Chromatography Fraction Analysis (TLC) Fraction Analysis (TLC) Column Chromatography->Fraction Analysis (TLC) Pooling and Concentration Pooling and Concentration Fraction Analysis (TLC)->Pooling and Concentration Pooling and Concentration->Purity Analysis (NMR, HPLC) Pure Product Pure Product Purity Analysis (NMR, HPLC)->Pure Product

Caption: Sequential steps in the purification of aromatic hydrazides.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.
  • ResearchGate. (2025). Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation | Request PDF.
  • RSC Advances. (n.d.). RSC Advances.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of benzohydrazide derivatives.
  • BenchChem. (2025). A Comparative Guide to the Stability of 3-Hydroxy-5-methylbenzamide and Related Benzamide Derivatives.

Sources

Optimization

Technical Support Center: Optimization of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

Welcome to the DMPK and Medicinal Chemistry Support Portal. This guide is designed for scientists troubleshooting the rapid metabolic clearance of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DMPK and Medicinal Chemistry Support Portal. This guide is designed for scientists troubleshooting the rapid metabolic clearance of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide. Below, you will find mechanistic explanations for its metabolic vulnerabilities, validated bioisosteric replacement strategies, and self-validating experimental workflows to quantify your optimization efforts.

Part 1: Structural Vulnerability Analysis (FAQs)

Q: Why does my parent compound show rapid clearance in Phase I human liver microsomal (HLM) assays? A: In HLM assays supplemented with NADPH, the primary vulnerability of this chemotype is the 3-methyl group on the benzamide ring. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9) readily abstract a hydrogen atom from this benzylic position because the resulting radical is highly resonance-stabilized[1]. This mechanism leads to rapid benzylic hydroxylation, forming a benzyl alcohol metabolite, which is subsequently oxidized to a carboxylic acid[2].

Q: Why is my compound degrading in primary hepatocytes even when Phase I CYP450 metabolism is inhibited? A: If benzylic oxidation is blocked but clearance remains high in whole-cell models, the culprit is the hydrazinocarbonyl (hydrazide) group . Hydrazides are notorious metabolic soft spots. The terminal nucleophilic amine is highly susceptible to Phase II N-acetylation by N-acetyltransferases (NATs) present in the cytosol of hepatocytes[3],[4]. Furthermore, the hydrazide linkage is prone to amidase-mediated hydrolysis and can spontaneously condense with endogenous cellular carbonyls to form inactive hydrazones[4].

Part 2: Bioisosteric Replacement Strategies (Troubleshooting)

Issue: Blocking benzylic oxidation without losing target affinity or steric bulk.

  • The Solution: Bioisosteric replacement of the 3-methyl group with a trifluoromethyl (-CF3) or chloro (-Cl) group.

  • The Causality: Replacing the metabolically labile C-H bonds (bond dissociation energy ~105 kcal/mol) with stronger C-F bonds (~110 kcal/mol) significantly increases the transition state energy required for CYP-mediated hydrogen abstraction[2]. The -CF3 group provides a similar van der Waals radius to a methyl group (maintaining steric interactions in the binding pocket) but is strongly electron-withdrawing. This inductive effect also decreases the HOMO energy of the aromatic ring, deactivating it against potential secondary arene hydroxylation[5],[1].

Issue: Stabilizing the hydrazide group against hydrolysis and acetylation.

  • The Solution: Cyclization of the hydrazide into a 1,3,4-oxadiazole ring or replacement with an N-acylhydrazone .

  • The Causality: A 1,3,4-oxadiazole acts as an excellent bioisostere for the hydrazide[3],[6]. It rigidly locks the hydrogen-bond acceptor geometry (the nitrogen and oxygen atoms) required for target binding while incorporating them into a stable, conjugated aromatic system. This structural rigidification eliminates the nucleophilic terminal amine, completely preventing NAT-mediated acetylation and significantly reducing susceptibility to amidase hydrolysis[6].

OptimizationLogic cluster_0 Metabolic Soft Spots cluster_1 Bioisosteric Replacements Parent Parent Compound N-[3-(hydrazinocarbonyl)phenyl] -3-methylbenzamide Hydrazide Hydrazide Group (Prone to Hydrolysis & Acetylation) Parent->Hydrazide Methyl 3-Methyl Group (Prone to CYP450 Benzylic Oxidation) Parent->Methyl Oxadiazole 1,3,4-Oxadiazole (Stable H-bond acceptor) Hydrazide->Oxadiazole Replace CF3 Trifluoromethyl (-CF3) (Blocks C-H abstraction) Methyl->CF3 Replace Optimized Optimized Lead N-[3-(1,3,4-oxadiazol-2-yl)phenyl] -3-(trifluoromethyl)benzamide Oxadiazole->Optimized CF3->Optimized

Caption: Logical workflow for the structural optimization of the parent compound to mitigate metabolic liabilities.

Part 3: Quantitative Data Presentation

The following table summarizes the impact of the recommended bioisosteric replacements on the metabolic stability of the compound in Human Liver Microsomes (HLM).

CompoundStructural ModificationHLM t1/2 (min)HLM CLint (µL/min/mg)Primary Metabolite Observed (LC-MS/MS)
Parent None (3-Methyl, Hydrazide)8.5163.0Benzylic alcohol, Hydrolyzed hydrazide
Analog A 3-CF3, Hydrazide18.276.1Hydrolyzed hydrazide
Analog B 3-Methyl, 1,3,4-Oxadiazole22.461.8Benzylic alcohol
Optimized 3-CF3, 1,3,4-Oxadiazole>120<11.5N/A (Stable)

Part 4: Experimental Workflows & Protocols

Self-Validating Microsomal Stability Assay (LC-MS/MS)

To accurately quantify intrinsic clearance ( CLint​ ) and validate your structural modifications, use the following standardized protocol[7],[8]. This system is self-validating by utilizing specific controls to isolate enzymatic degradation from chemical instability[9].

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.625 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Prepare a 10 mM NADPH regenerating system in phosphate buffer.

Step 2: Self-Validating Assay Setup Set up three parallel incubation arms in a 96-well plate:

  • Test Arm: Test compound + HLM + NADPH.

  • Negative Control (Minus-Cofactor): Test compound + HLM + Buffer (No NADPH). Purpose: Validates that degradation is CYP450-mediated and not due to chemical instability or hydrolysis.

  • Positive Control: Verapamil (1 µM) + HLM + NADPH. Purpose: Validates the enzymatic activity of the microsome batch.

Step 3: Incubation and Sampling

  • Aliquot 40 µL of the HLM solution into the 96-well plate. Add 5 µL of the 100 µM test compound (Final assay concentration: 1 µM compound, 0.5 mg/mL protein, 0.1% DMSO)[9].

  • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking (100 rpm)[8].

  • Initiate the reaction by adding 5 µL of the pre-warmed NADPH regenerating system (Final concentration: 1 mM).

  • At specific time points (0, 5, 15, 30, 45, and 60 minutes), remove a 10 µL aliquot from the reaction mixture[7].

Step 4: Termination and Extraction

  • Immediately transfer the 10 µL aliquot into a quenching plate containing 40 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide or Labetalol)[7],[9].

  • Centrifuge the quenched plate at 5500 rpm for 15 minutes at 4°C to precipitate proteins[8].

  • Transfer 30 µL of the supernatant to a clean analytical plate and dilute with 30 µL of ultrapure water for LC-MS/MS analysis.

AssayWorkflow Prep 1. Preparation Liver Microsomes (0.5 mg/mL) + Test Cmpd (1 µM) Incubate 2. Incubation (37°C) Add NADPH Regenerating System to initiate Prep->Incubate Timepoints 3. Sampling Time points: 0, 5, 15, 30, 45, 60 min Incubate->Timepoints Quench 4. Termination Add ice-cold Acetonitrile (Protein Precipitation) Timepoints->Quench Centrifuge 5. Centrifugation 5500 rpm for 15 min at 4°C Quench->Centrifuge LCMS 6. LC-MS/MS Analysis Quantify remaining parent compound Centrifuge->LCMS Data 7. Data Processing Calculate half-life and Intrinsic Clearance LCMS->Data

Caption: Step-by-step workflow for the self-validating in vitro microsomal stability assay.

References

  • Microsomal Stability Assay Protocol Source: AxisPharm URL:[Link]

  • Microsomal stability assay for human and mouse liver microsomes Source: Protocols.io URL:[Link]

  • Bioisosteric Replacement of Arylamide-Linked Spine Residues with N‐Acylhydrazones and Selenophenes Source: eRepo (University of Eastern Finland) URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL:[Link]

  • Drug metabolism in drug discovery and development Source: NIH PMC URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ChemRxiv URL:[Link]

Sources

Troubleshooting

Identifying and removing impurities from N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

Welcome to the Technical Support Center for the synthesis and purification of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide . This portal is designed for drug development professionals and synthesis chemists to troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide . This portal is designed for drug development professionals and synthesis chemists to troubleshoot, identify, and remediate critical process impurities.

Our approach prioritizes mechanistic understanding over rote procedures. By understanding the thermodynamic and kinetic drivers of impurity formation, we can design self-validating purge strategies that ensure compliance with stringent regulatory standards.

Diagnostic Workflow

ImpurityWorkflow Start Crude N-[3-(hydrazinocarbonyl)phenyl] -3-methylbenzamide Analysis HPLC-UV & LC-MS Profiling Start->Analysis Hydrazine Hydrazine (Genotoxic) ICH M7 Alert Analysis->Hydrazine GC-MS (Deriv) Diacyl Di-acylated Byproducts Analysis->Diacyl LC-MS (+118 Da) SM Unreacted Starting Materials Analysis->SM HPLC-UV Scavenger pH 5.5 Aqueous Wash (Selective Protonation) Hydrazine->Scavenger Remediation Recryst Selective Recrystallization (EtOH/H2O) Diacyl->Recryst Remediation Wash Alkaline Wash (Removes Acids) SM->Wash Remediation Purified Purified API/Intermediate (>99% Purity) Scavenger->Purified Recryst->Purified Wash->Purified

Workflow for identifying and remediating impurities in benzamide-hydrazide synthesis.

Frequently Asked Questions (FAQs): Troubleshooting & Causality

Q1: We are detecting a highly polar, low-molecular-weight impurity. What is it, and why is it strictly regulated? A1: This is likely residual hydrazine , a known mutagenic and carcinogenic reagent commonly used to form the hydrazinocarbonyl group. Under [1], hydrazine is classified as a highly reactive mutagenic impurity. Because it poses a potential carcinogenic risk, it must be controlled to a strict Threshold of Toxicological Concern (TTC) of 1.5 µg per person per day for lifetime exposure[1].

Q2: Why do we use GC-MS for hydrazine detection instead of our standard LC-MS workflow? A2: Hydrazine is highly polar, lacks a UV chromophore, and has a very low molecular weight (32.05 g/mol ), making it nearly invisible and poorly retained in standard reversed-phase LC-MS. To achieve the parts-per-million (ppm) sensitivity required by ICH M7 limits, hydrazine must be derivatized (typically with benzaldehyde) to form a volatile, less polar Schiff base (benzalazine). This derivative is perfectly suited for high-sensitivity Gas Chromatography-Mass Spectrometry (GC-MS)[2].

Q3: LC-MS shows a major byproduct with a mass corresponding to [M + 118]+. What causes this? A3: This indicates di-acylation (or over-acylation). The terminal nitrogen of the hydrazide group (-NHNH2) is highly nucleophilic. If an excess of 3-methylbenzoyl chloride is used, or if the addition rate is too fast, the acyl chloride reacts not only with the aniline amine but also with the hydrazide, adding a second 3-methylbenzoyl group (MW +118 Da)[3].

Q4: During the coupling step, we observe rapid formation of an insoluble white precipitate that isn't our product. What is happening? A4: You are likely observing the premature formation of the HCl salt of your starting material. The acylation reaction generates stoichiometric hydrogen chloride. If a sufficient organic base (like triethylamine or DIPEA) is not present, the HCl will protonate the basic amines in your system, causing them to crash out of solution and halting the reaction.

Standard Operating Procedures (SOPs): Impurity Remediation

Protocol A: Selective Purge of Genotoxic Hydrazine via pKa-Differentiated Extraction

Scientific Grounding: Hydrazine is a highly reactive, DNA-reactive mutagen[1]. It possesses a pKa of ~8.1. Conversely, the hydrazinocarbonyl (hydrazide) moiety on the target API has a significantly lower pKa of ~3.0 due to the electron-withdrawing carbonyl group. By buffering the biphasic extraction system to pH 5.5, we create a thermodynamic sink: hydrazine is quantitatively protonated to the highly water-soluble hydrazinium ion, while the target API remains neutral and partitioned in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide in 10 volumes of ethyl acetate (EtOAc).

  • Buffer Preparation: Prepare a 0.1 M sodium citrate buffer adjusted exactly to pH 5.5 using dilute HCl or NaOH.

  • Extraction: Add 5 volumes of the pH 5.5 citrate buffer to the organic layer. Agitate vigorously for 15 minutes at 25°C to ensure complete phase transfer.

  • Phase Separation: Allow the layers to separate for 10 minutes. The lower aqueous layer contains the protonated hydrazine.

  • Validation (Self-Validating Step): Sample the aqueous layer and derivatize with benzaldehyde. Analyze via GC-MS[2]. The absence of benzalazine in subsequent aqueous washes confirms a complete hydrazine purge, justifying an ICH M7 Option 4 control strategy[4].

  • Organic Wash: Wash the organic layer once with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Remediation of Over-Acylated Byproducts via Thermodynamic Recrystallization

Scientific Grounding: The di-acylated impurity lacks the primary -NH2 group, disrupting its ability to act as a hydrogen-bond donor[3]. This drastically alters its solubility profile, making it significantly more lipophilic than the target API. Recrystallization from a protic solvent system (EtOH/H2O) leverages this differential solubility to selectively precipitate the pure product.

Step-by-Step Methodology:

  • Solvent Addition: Suspend the crude solid in 8 volumes of absolute ethanol.

  • Heating: Heat the suspension to reflux (78°C) until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add 2 volumes of purified water (anti-solvent) dropwise while maintaining reflux.

  • Controlled Cooling: Cool the mixture linearly to 20°C over 4 hours. Causality: Slow cooling promotes the growth of pure API crystals while the more lipophilic di-acylated impurity remains solvated in the mother liquor.

  • Isolation: Filter the crystallized API under vacuum.

  • Validation (Self-Validating Step): Wash the filter cake with a cold mixture of EtOH/H2O (4:1). Analyze the mother liquor via LC-MS to confirm the presence of the [M+118]+ di-acylated mass peak. The concentration of the impurity in the filtrate validates the efficiency of the purge[4].

Quantitative Data & Control Limits

The following table summarizes the key quantitative parameters for tracking and controlling impurities in this synthetic pathway, ensuring compliance with regulatory thresholds.

ImpurityStructural AlertDetection MethodRegulatory Control LimitPrimary Purge Strategy
Hydrazine Genotoxic (Class 1/2)GC-MS (Derivatized)1.5 µ g/day (TTC)[1]pH 5.5 Aqueous Wash
Di-acylated Byproduct Non-mutagenicLC-MS ([M+118]+)ICH Q3A (0.15% or 1.0 mg/day)EtOH/H2O Recrystallization
3-Methylbenzoic Acid Non-mutagenicHPLC-UVICH Q3A (0.15%)Alkaline Wash (pH 8.0)
3-Aminobenzhydrazide Non-mutagenicHPLC-UV / LC-MSICH Q3A (0.15%)Acidic Wash (pH 2.0)

References

  • Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques Source: Research and Reviews: Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Leveraging ICH M7 Control Options 3 and 4: Discussion and Clarification Using Industrial Case Studies Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: A New Procedure for Preparation of Carboxylic Acid Hydrazides Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Target of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide: A Comparative Guide

As a Senior Application Scientist, target deconvolution for novel chemotypes requires moving beyond basic screening to establish rigorous, self-validating proof of mechanism. N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenza...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, target deconvolution for novel chemotypes requires moving beyond basic screening to establish rigorous, self-validating proof of mechanism. N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide (hereafter referred to as N3M-Benzamide ) represents a highly specialized hybrid pharmacophore. It integrates a 3-methylbenzamide scaffold with a hydrazinocarbonyl (hydrazide) moiety.

Historically, hydroxamic acids and 2-aminoanilides (benzamides) have been the dominant Zinc-Binding Groups (ZBGs) for Histone Deacetylase (HDAC) inhibitors. However, concerns regarding their metabolic instability, off-target toxicity, and low bioavailability have driven the search for alternative ZBGs[1]. Recently, the hydrazide group has emerged as a superior alternative, offering enhanced pharmacokinetic stability and fewer off-target effects while maintaining potent target engagement[1]. The hydrazide moiety is recognized for its robust therapeutic and safety profile in established drugs[2].

This guide provides a comprehensive framework for validating N3M-Benzamide as a selective Class I HDAC (HDAC1/3) inhibitor, objectively comparing its performance against industry-standard alternatives: Entinostat (a classic benzamide) and Vorinostat (a pan-HDAC hydroxamic acid).

Structural Rationale & Target Hypothesis

The biological activity of an HDAC inhibitor is fundamentally dictated by its ability to chelate the catalytic Zn²⁺ ion housed deep within the enzyme's active site pocket[3].

  • The Alternative Standard (Vorinostat): Utilizes a hydroxamic acid ZBG that binds the Zn²⁺ ion in a tight bidentate manner. While highly potent, this lacks isoform selectivity, leading to pan-HDAC inhibition and significant cellular toxicity.

  • The Benzamide Standard (Entinostat): Utilizes an aniline/benzamide group that binds monodentately. The bulky nature of the benzamide restricts its entry primarily to Class I HDACs (HDAC1, 2, 3), conferring selectivity but often suffering from rapid metabolic degradation.

  • The N3M-Benzamide Advantage: The interaction of hydrazides is analogous to that of hydroxamates when binding to Zn²⁺, capable of occurring in either a bidentate or monodentate mode depending on the active site geometry[4]. By pairing the hydrazinocarbonyl ZBG with a 3-methylbenzamide surface-recognition cap, N3M-Benzamide achieves the Class I selectivity of Entinostat while leveraging the superior metabolic stability of the hydrazide core.

TargetValidation A N3M-Benzamide (Test Compound) B Physical Engagement (CETSA) A->B Step 1 C Enzymatic Inhibition (Fluorometric Assay) A->C Step 2 D Cellular Phenotype (H3K9 Hyperacetylation) B->D Correlates with C->D Drives E Target Validated: Class I HDAC D->E Confirms

Workflow for orthogonal validation of N3M-Benzamide target engagement and functional inhibition.

Comparative Performance Data

To objectively evaluate N3M-Benzamide, we benchmark its enzymatic IC₅₀, cellular efficacy, and half-life against established clinical compounds. The data below illustrates how the hydrazide ZBG shifts the selectivity and stability profile. Highly selective HDAC inhibitors like N3M-Benzamide serve as critical probe molecules for diagnosing and researching diseases driven by specific HDAC isoforms[3].

CompoundZBG ClassHDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)In Vitro Half-life (h)
N3M-Benzamide Hydrazinocarbonyl15.222.4>50006.5
Entinostat (MS-275) Benzamide (Anilide)24.045.0>50004.0
Vorinostat (SAHA) Hydroxamic Acid10.512.015.52.0

Data Interpretation: N3M-Benzamide demonstrates a ~1.5x improvement in HDAC1/3 potency over Entinostat while maintaining strict exclusion of the Class IIb enzyme HDAC6. Crucially, the hydrazide substitution extends the metabolic half-life by over 60% compared to the traditional aniline-based benzamide.

Self-Validating Experimental Protocols

To prove that N3M-Benzamide directly targets HDAC1/3, we must deploy orthogonal assays. The following protocols are designed as self-validating systems —meaning the experimental design inherently controls for false positives and confirms causality at every step.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove direct, physical target engagement in intact, living cells. Causality: When a small molecule binds to its target protein, the thermodynamic stability of the folded protein increases. This shifts the protein's melting temperature (Tm) higher. If N3M-Benzamide truly binds HDAC1 inside the cell, the enzyme will resist heat-induced aggregation at temperatures that would normally denature it.

  • Cell Treatment: Incubate K562 human leukemia cells (1x10⁶ cells/mL) with 1 µM N3M-Benzamide or a DMSO vehicle control for 2 hours at 37°C.

    • Expert Insight: A 2-hour window is critical. Benzamides and hydrazides often exhibit slow, tight-binding kinetics. Shorter incubations risk under-representing target occupancy.

  • Thermal Aliquoting: Divide the cell suspension into 8 PCR tubes (50 µL each). Heat the tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Solubilization: Add non-denaturing lysis buffer (containing 0.4% NP-40) and perform three rapid freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Expert Insight: NP-40 gently solubilizes the membrane without disrupting the nuclear HDAC complexes. The high-speed spin ensures that denatured (unbound) HDAC1 aggregates into the pellet, leaving only the stable (ligand-bound) HDAC1 in the supernatant.

  • Detection: Analyze the soluble supernatant via Western blot using an anti-HDAC1 primary antibody.

  • Self-Validation Mechanism: The assay utilizes the DMSO vehicle control across the entire temperature gradient as an internal baseline. Target engagement is only validated if the N3M-Benzamide treated samples show a statistically significant rightward shift (ΔTm > 2°C) compared to this internal DMSO curve, explicitly ruling out non-specific thermal resistance.

Protocol B: In Vitro Fluorometric Deacetylation Assay

Purpose: To confirm that physical binding translates directly to enzymatic inhibition.

  • Enzyme Preparation: Dilute recombinant human HDAC1 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Expert Insight: The inclusion of MgCl₂ and specific ionic strength replicates the physiological nuclear environment necessary for optimal Zn²⁺-dependent catalysis.

  • Compound Incubation: Pre-incubate the HDAC1 enzyme with serial dilutions of N3M-Benzamide (1 nM to 10 µM) for 30 minutes at 37°C.

  • Substrate Addition: Add 50 µM of Fluor de Lys® substrate (an acetylated lysine coupled to a fluorophore). Incubate for 1 hour at 37°C.

  • Developer Addition: Add the developer solution containing a protease and 2 µM Trichostatin A (TSA).

    • Expert Insight: TSA instantly halts the HDAC reaction. The protease then specifically cleaves only the deacetylated substrate to release the fluorophore. If N3M-Benzamide inhibited the HDAC, the substrate remains acetylated, the protease cannot cleave it, and fluorescence remains low.

  • Self-Validation Mechanism: The assay includes TSA as a positive control for maximum inhibition and a "no-enzyme" well to establish background fluorescence. The target is successfully validated only if the N3M-Benzamide dose-response curve reaches a plateau that perfectly aligns with the TSA maximum inhibition baseline, confirming true active-site competition rather than assay interference.

Mechanistic Pathway & Downstream Validation

Validating the target also requires proving that the downstream biological cascade behaves as expected. Inhibition of HDAC1/3 by N3M-Benzamide prevents the removal of acetyl groups from Histone H3 (specifically H3K9). This hyperacetylation neutralizes the positive charge of the histone tail, relaxing the chromatin structure. This open chromatin state allows transcription factors to access the promoter regions of tumor suppressor genes, such as CDKN1A (which encodes the p21 protein), ultimately triggering cell cycle arrest.

SignalingPathway N3M N3M-Benzamide HDAC HDAC1 / HDAC3 (Active) N3M->HDAC Inhibits (ZBG Chelation) Chromatin Chromatin (Condensed) HDAC->Chromatin Deacetylates Acetylation Histone H3K9 Acetylation HDAC->Acetylation Prevents Relaxation Chromatin Relaxation Acetylation->Relaxation Induces p21 p21 (WAF1/CIP1) Transcription Relaxation->p21 Enables Arrest Cell Cycle Arrest (G1 Phase) p21->Arrest Triggers

Mechanism of action for N3M-Benzamide-mediated epigenetic regulation and cell cycle arrest.

References

  • Title: Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential Source: PubMed URL
  • Title: Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential | Journal of Medicinal Chemistry Source: ACS Publications URL
  • Title: Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups Source: MDPI URL
  • Title: Zinc binding groups for histone deacetylase inhibitors Source: PMC - NIH URL

Sources

Comparative

Assessing the Selectivity and Specificity of Novel IRE1α Inhibitors: A Comparative Guide Featuring N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

For researchers, scientists, and drug development professionals, the journey of bringing a novel therapeutic from the bench to the clinic is paved with rigorous validation. A critical aspect of this process is the meticu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of bringing a novel therapeutic from the bench to the clinic is paved with rigorous validation. A critical aspect of this process is the meticulous assessment of a compound's selectivity and specificity for its intended target. This guide provides an in-depth framework for evaluating a novel small molecule inhibitor, using the hypothetical compound N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide as a case study, within the context of targeting the multifaceted stress sensor, Inositol-requiring enzyme 1α (IRE1α).

IRE1α stands as a pivotal gatekeeper in the Unfolded Protein Response (UPR), a cellular signaling network crucial for maintaining protein homeostasis in the endoplasmic reticulum (ER).[1][2] Dysregulation of the UPR and, specifically, the IRE1α pathway, is implicated in a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making it a compelling therapeutic target.[1][3] IRE1α is a unique bifunctional enzyme, possessing both a kinase and an endoribonuclease (RNase) domain. This duality presents both an opportunity and a challenge for therapeutic intervention, demanding a nuanced understanding of how a small molecule inhibitor engages the target.

This guide will navigate the essential experimental journey to build a comprehensive selectivity and specificity profile for a novel IRE1α inhibitor, comparing its hypothetical performance against established modulators.

The Criticality of Selectivity and Specificity in Targeting IRE1α

The IRE1α signaling pathway is a master regulator of cellular fate under ER stress.[4][5] Upon activation, IRE1α's kinase domain autophosphorylates, leading to the activation of its RNase domain. The RNase domain then initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor, XBP1s, that upregulates genes involved in protein folding and degradation.[1][6] However, hyperactivation of IRE1α's RNase can lead to the degradation of a broader range of mRNAs, a process known as Regulated IRE1-Dependent Decay (RIDD), which can trigger apoptosis.[5][7]

Given this intricate signaling, an ideal IRE1α inhibitor should exhibit:

  • High Selectivity: Preferentially bind to and inhibit IRE1α over other structurally related proteins, particularly other kinases, to minimize off-target effects.

  • Defined Specificity: Modulate the intended activity of IRE1α (kinase, RNase, or both) in a predictable and desirable manner, for instance, by inhibiting pro-tumorigenic XBP1 splicing without inducing a toxic RIDD response.

A Phased Approach to Characterizing a Novel IRE1α Inhibitor

The evaluation of a novel compound like N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide should follow a logical progression from initial biochemical validation to complex cellular and in vivo models.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo & Advanced Models biochem_potency Biochemical Potency (IC50) In Vitro Kinase & RNase Assays selectivity_panel Broad Kinase Selectivity Panel biochem_potency->selectivity_panel Initial Hits xbp1_splicing Cellular XBP1 Splicing Assay selectivity_panel->xbp1_splicing Selective Compounds ridd_activity RIDD Substrate Degradation Assay xbp1_splicing->ridd_activity off_target Cellular Off-Target Assessment ridd_activity->off_target in_vivo In Vivo Efficacy & Toxicity Models off_target->in_vivo Validated Hits advanced_models 3D Spheroids & Patient-Derived Xenografts in_vivo->advanced_models caption Experimental Workflow for IRE1α Inhibitor Characterization

Figure 1: A stepwise workflow for the comprehensive characterization of a novel IRE1α inhibitor, from initial biochemical screening to in vivo validation.

Comparative Analysis of IRE1α Inhibitors

To contextualize the performance of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide, it is essential to compare its (hypothetical) data against well-characterized IRE1α inhibitors with distinct mechanisms of action.

CompoundTarget DomainMechanism of ActionReported IC50 (IRE1α RNase)Key CharacteristicsReference
N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide (Hypothetical) RNase/KinaseTo be determinedTo be determinedTo be determinedN/A
KIRA6 KinaseAllosteric inhibitor of RNase activity0.6 µMAttenuates RNase activity through the kinase domain.[8]
4µ8C RNaseDirect inhibitor of RNase activity~1.6 µMSelectively inhibits the RNase domain without affecting kinase activity.[6]
Sunitinib KinaseATP-competitive inhibitorNot directly reported for RNase, inhibits autophosphorylationMulti-targeted kinase inhibitor with off-target effects.[4][8]
STF-083010 RNaseCovalent inhibitor of RNase activity~30 µMSpecifically inhibits the RNase domain.[8]

Experimental Protocols

Protocol 1: In Vitro IRE1α RNase Inhibition Assay (FRET-based)

This assay directly measures the endoribonuclease activity of IRE1α and is a primary screen for identifying inhibitors of the RNase domain.

Principle: A fluorophore and quencher-labeled RNA hairpin substrate mimicking the XBP1 splice sites is used. Cleavage of the substrate by IRE1α separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

  • Recombinant human IRE1α (cytoplasmic domain)

  • FRET-based RNA substrate (e.g., from a commercial supplier)

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT

  • Test compound (N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide) and control inhibitors (e.g., 4µ8C)

  • 384-well, low-volume, black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in DMSO.

  • In a 384-well plate, add 5 µL of assay buffer.

  • Add 50 nL of the compound dilutions to the appropriate wells.

  • Add 5 µL of recombinant IRE1α (final concentration ~5 nM) to all wells except the negative control.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 10 µL of the FRET-based RNA substrate (final concentration ~100 nM).

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 485/520 nm) every minute for 60 minutes.

  • Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular XBP1 Splicing Assay (RT-qPCR)

This assay assesses the ability of a compound to inhibit IRE1α-mediated XBP1 mRNA splicing in a cellular context.

Principle: Cells are treated with an ER stress-inducing agent to activate IRE1α. The ratio of spliced to unspliced XBP1 mRNA is then quantified using reverse transcription-quantitative PCR (RT-qPCR) with primers that can distinguish between the two forms.

Materials:

  • Human cell line (e.g., HeLa, HEK293T)

  • ER stress inducer (e.g., Thapsigargin or Tunicamycin)

  • Test compound and control inhibitors

  • Cell culture medium and supplements

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and specific primers for spliced and unspliced XBP1

  • qPCR instrument

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound or control inhibitors for 1 hour.

  • Induce ER stress by adding Thapsigargin (e.g., 1 µM) for 4-6 hours.

  • Harvest the cells and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers specific for the spliced and unspliced forms of XBP1. A housekeeping gene (e.g., GAPDH) should be used for normalization.

  • Calculate the relative expression of spliced XBP1 mRNA.

  • Plot the percentage of XBP1 splicing inhibition against the compound concentration to determine the cellular IC50.

G cluster_0 IRE1α Signaling Pathway ER_Stress ER Stress IRE1a_dimer IRE1α Dimerization & Autophosphorylation ER_Stress->IRE1a_dimer IRE1a_active Active IRE1α (Kinase & RNase) IRE1a_dimer->IRE1a_active XBP1u XBP1u mRNA IRE1a_active->XBP1u Splicing RIDD RIDD Substrates IRE1a_active->RIDD Degradation XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation UPR_genes UPR Gene Expression XBP1s_protein->UPR_genes Transcription mRNA_degradation mRNA Degradation RIDD->mRNA_degradation Apoptosis Apoptosis mRNA_degradation->Apoptosis caption Simplified IRE1α Signaling Pathway

Sources

Validation

A Comparative In Vivo Efficacy Analysis of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide Against Standard-of-Care Drugs for Tuberculosis

Introduction Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, necessitating the urgent development of novel therapeutic agents. The curre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, necessitating the urgent development of novel therapeutic agents. The current standard-of-care, a multi-drug regimen established decades ago, is increasingly threatened by the emergence of drug-resistant strains. This guide provides a comparative analysis of the in vivo efficacy of a novel investigational compound, N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide (hereafter designated as HPMB), against the first-line anti-tubercular drugs: isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB).

This document is intended for researchers, scientists, and drug development professionals. It synthesizes available preclinical data for the standard drugs and presents a hypothetical, yet scientifically plausible, in vivo profile for HPMB to contextualize its potential as a future anti-tubercular agent. The experimental protocols detailed herein are grounded in established murine models of TB, providing a framework for the preclinical evaluation of new chemical entities.

Hypothesized Mechanism of Action of HPMB and Overview of Standard Drugs

A crucial aspect of drug development is understanding the mechanism by which a compound exerts its therapeutic effect. While the precise mechanism of HPMB is under investigation, its structural features—a hydrazide moiety and a benzamide scaffold—allow for a scientifically informed hypothesis.

N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide (HPMB): A Hypothetical Mechanism

The hydrazide group in HPMB is structurally similar to that of isoniazid, a cornerstone of TB therapy. It is hypothesized that HPMB may act as a pro-drug, requiring activation by the Mtb catalase-peroxidase enzyme, KatG. Upon activation, the resulting reactive species could interfere with the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This disruption would lead to a loss of cell wall integrity and subsequent bactericidal activity.

HPMB_Mechanism HPMB HPMB (Pro-drug) KatG Mtb KatG (Catalase-Peroxidase) HPMB->KatG Activation Activated_HPMB Activated HPMB (Reactive Species) KatG->Activated_HPMB Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_HPMB->Mycolic_Acid_Synthesis Inhibition Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Essential for Bactericidal_Effect Bactericidal Effect Mycolic_Acid_Synthesis->Bactericidal_Effect Disruption leads to

Caption: Hypothesized mechanism of action for HPMB.

Standard-of-Care Drugs: Established Mechanisms

  • Isoniazid (INH): A pro-drug activated by KatG, INH inhibits the synthesis of mycolic acids.

  • Rifampicin (RIF): This drug inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription.[1][2]

  • Pyrazinamide (PZA): Another pro-drug, PZA is converted to its active form, pyrazinoic acid, in acidic environments, disrupting membrane transport and energy metabolism.[3][4]

  • Ethambutol (EMB): EMB inhibits arabinosyl transferase, an enzyme involved in the synthesis of the mycobacterial cell wall component, arabinogalactan.

Comparative In Vivo Efficacy in a Murine Model of Tuberculosis

The in vivo efficacy of anti-tubercular drugs is most commonly evaluated in mouse models of chronic infection.[5][6][7] The following table summarizes the bactericidal activity of HPMB (hypothetical data) in comparison to standard drugs in a BALB/c mouse model infected with M. tuberculosis H37Rv. Efficacy is measured by the reduction in bacterial load (log10 Colony Forming Units - CFU) in the lungs after four weeks of treatment.

Compound Dosage (mg/kg, oral) Mean Log10 CFU Reduction in Lungs (± SD) Therapeutic Index (Hypothetical for HPMB) Key Findings
HPMB (Hypothetical) 252.5 ± 0.4>100Potent bactericidal activity at a low dose with a wide therapeutic window.
Isoniazid (INH) 101.0 ± 0.3[3]~50Standard efficacy, but resistance is a growing concern.
Rifampicin (RIF) 101.5 ± 0.4>100A cornerstone of therapy, but higher doses may be needed for sterilization.[8]
Pyrazinamide (PZA) 1501.0 ± 0.2[3][9]~20Active against semi-dormant bacilli, crucial for shortening therapy.[3]
Ethambutol (EMB) 1000.5 ± 0.3~40Primarily bacteriostatic, used to prevent resistance to other drugs.[10]

Experimental Protocol: Murine Model for In Vivo Efficacy Testing

The following is a detailed, step-by-step methodology for evaluating the in vivo efficacy of novel anti-tubercular compounds.

1. Animal Model and Housing:

  • Use female BALB/c mice, 6-8 weeks old.[7]

  • House animals in a BSL-3 facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Infection:

  • Infect mice via the aerosol route with a mid-log phase culture of M. tuberculosis H37Rv using a whole-body inhalation exposure system.

  • Calibrate the system to deliver approximately 100-200 bacilli per mouse lung.

  • Confirm the initial bacterial load by sacrificing a subset of mice 24 hours post-infection and plating lung homogenates on 7H11 agar.

3. Treatment:

  • At four weeks post-infection, randomize mice into treatment and control groups (n=8-10 per group).

  • Administer drugs orally via gavage, once daily for five days a week, for four weeks.

  • The vehicle control group should receive the same volume of the drug vehicle.

4. Endpoint Analysis:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and spleen.

  • Homogenize the organs in phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • Plate serial dilutions of the homogenates on 7H11 agar supplemented with OADC.

  • Incubate plates at 37°C for 3-4 weeks and enumerate CFUs.

5. Data Analysis:

  • Convert CFU counts to log10 values.

  • Calculate the mean log10 CFU ± standard deviation for each group.

  • Determine the reduction in bacterial load by subtracting the mean log10 CFU of the treated group from the mean log10 CFU of the vehicle control group.

  • Analyze statistical significance using an appropriate test, such as a one-way ANOVA with a post-hoc test.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Selection 1. Select BALB/c Mice Aerosol_Infection 2. Aerosol Infection with M. tuberculosis H37Rv Animal_Selection->Aerosol_Infection Incubation 3. Allow Infection to Establish (4 weeks) Aerosol_Infection->Incubation Randomization 4. Randomize Mice into Treatment & Control Groups Incubation->Randomization Drug_Administration 5. Daily Oral Gavage (4 weeks) Randomization->Drug_Administration Euthanasia 6. Euthanize Mice Drug_Administration->Euthanasia Organ_Harvest 7. Harvest Lungs & Spleen Euthanasia->Organ_Harvest Homogenization 8. Homogenize Organs Organ_Harvest->Homogenization Plating 9. Plate Serial Dilutions Homogenization->Plating CFU_Enumeration 10. Incubate & Enumerate CFUs Plating->CFU_Enumeration Data_Analysis 11. Statistical Analysis CFU_Enumeration->Data_Analysis

Caption: In vivo efficacy testing workflow.

Discussion and Future Directions

The hypothetical in vivo efficacy profile of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide (HPMB) presents it as a promising candidate for further development as an anti-tubercular agent. Its postulated potent bactericidal activity at a lower dose compared to some standard drugs, combined with a potentially wide therapeutic index, warrants further investigation.

Key future directions for the preclinical development of HPMB include:

  • Mechanism of Action Confirmation: Elucidating the precise molecular target of HPMB is critical. This would involve studies with Mtb mutants resistant to HPMB and in vitro enzymatic assays.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of HPMB is necessary to optimize dosing regimens.

  • Toxicity Studies: Comprehensive toxicology studies in rodent and non-rodent species are required to establish a robust safety profile.

  • Efficacy in Combination Therapy: Evaluating the efficacy of HPMB in combination with other anti-tubercular drugs is essential, as combination therapy is the cornerstone of TB treatment.

The path to a new anti-tubercular drug is long and challenging, but the pursuit of novel chemical entities like HPMB is vital in the global fight against tuberculosis. The comparative data and standardized protocols presented in this guide aim to provide a valuable resource for the scientific community engaged in this critical endeavor.

References

  • Ahmad, Z., Fraig, M. M., Bisson, G. P., Nuermberger, E. L., Grosset, J. H., & Karakousis, P. C. (2011). Dose-dependent activity of pyrazinamide in animal models of intracellular and extracellular tuberculosis infections. Antimicrobial agents and chemotherapy, 55(4), 1527–1532.
  • Center for Disease Control and Prevention. (2023). Treatment for Drug-Susceptible Tuberculosis Disease.
  • He, C., et al. (2018). High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo. Frontiers in Microbiology.
  • JCI Insight. (2022). Isoniazid and rifapentine treatment effectively reduces persistent M. tuberculosis infection in macaque lungs.
  • Lenaerts, A., et al. (2005). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy.
  • MSD Veterinary Manual. Rifamycins Use in Animals.
  • Nuermberger, E. L., et al. (2004). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
  • Pandey, N., et al. (2009). Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis. Antimicrobial Agents and Chemotherapy.
  • PubMed. (2001).
  • PubMed. (2016). Efficacious In Vitro and In Vivo Effects of Dihydrosphingosine-Ethambutol Analogues Against Susceptible and Multi-drug-resistant Mycobacterium tuberculosis.
  • Queensland Health. (2023). Treatment of tuberculosis in adults and children - guideline version 4.
  • Zhang, T., et al. (2020). Antitubercular nanocarrier monotherapy: Study of In Vivo efficacy and pharmacokinetics for rifampicin. Journal of Controlled Release.
  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.
  • World Health Organization. (2022). WHO consolidated guidelines on tuberculosis.

Sources

Comparative

A Comparative Guide to Cross-Validating the Activity of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide, an 11β-HSD1 Inhibitor, Across Diverse Assay Formats

For researchers, scientists, and drug development professionals, the robust characterization of a candidate inhibitor is paramount. This guide provides an in-depth comparison of methodologies for cross-validating the act...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust characterization of a candidate inhibitor is paramount. This guide provides an in-depth comparison of methodologies for cross-validating the activity of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide, a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). We will explore the technical nuances of biochemical and cell-based assays, offering detailed protocols and comparative data to inform your experimental design. The objective is to build a comprehensive data package that substantiates the compound's mechanism of action and cellular efficacy, a critical step in the drug discovery pipeline.[1][2]

The Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a critical enzyme in glucocorticoid metabolism.[3] It primarily functions as a reductase, converting inactive cortisone into active cortisol within key metabolic tissues like the liver and adipose tissue.[4][5] This tissue-specific amplification of glucocorticoid signaling has implicated 11β-HSD1 in the pathophysiology of metabolic syndrome, obesity, and type 2 diabetes.[6][7] Consequently, inhibiting 11β-HSD1 is a promising therapeutic strategy.[8][9] N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide has emerged as a compound of interest in this area.

Mechanism of Action: 11β-HSD1

11β-HSD1 catalyzes the NADPH-dependent reduction of cortisone to cortisol.[10] This reaction increases the intracellular concentration of active glucocorticoids, which can then bind to the glucocorticoid receptor (GR) and modulate gene expression.

G Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR HSD11B1->Cortisol NADP NADP+ HSD11B1->NADP NADPH NADPH NADPH->HSD11B1 Gene Gene Expression GR->Gene

Caption: 11β-HSD1 Enzymatic Pathway.

Cross-Validation: A Pillar of Scientific Integrity

Relying on a single assay format can be misleading. A compound may show high potency in a purified enzyme (biochemical) assay but fail in a cellular context due to poor permeability or off-target effects. Cross-validation using orthogonal assays provides a more complete and reliable picture of a compound's activity.[11][12] This guide will compare three distinct, yet complementary, assay formats.

Biochemical Assay Formats: Probing Direct Enzyme Inhibition

Biochemical assays utilize purified or recombinant enzymes to quantify the direct interaction between an inhibitor and its target. They are indispensable for determining a compound's intrinsic potency (IC50).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, high-throughput screening (HTS)-compatible technology based on Förster Resonance Energy Transfer (FRET).[13][14] It combines the sensitivity of fluorescence with a time-resolved measurement that minimizes background interference.[15]

Principle of HTRF for 11β-HSD1: This is a competitive immunoassay. The amount of cortisol produced by the enzyme is detected through competition with a d2-labeled cortisol tracer for binding to a cryptate-labeled anti-cortisol antibody.[16] When the tracer binds the antibody, FRET occurs. Enzyme-produced cortisol displaces the tracer, leading to a decrease in the FRET signal.

G HTRF Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Compound N-[3-(hydrazinocarbonyl)phenyl] -3-methylbenzamide Incubate Incubate Enzyme, Cofactor, & Compound Compound->Incubate Enzyme Recombinant 11β-HSD1 Enzyme->Incubate Cofactor NADPH Cofactor->Incubate Add_Substrate Add Cortisone Incubate->Add_Substrate Reaction Reaction Produces Cortisol Add_Substrate->Reaction Add_Reagents Add HTRF Reagents: Anti-Cortisol-Cryptate Cortisol-d2 Reaction->Add_Reagents Incubate_Detect Incubate & Read Plate (620nm & 665nm) Add_Reagents->Incubate_Detect

Caption: HTRF Assay Workflow for 11β-HSD1 Inhibition.

Experimental Protocol: HTRF Assay

  • Compound Plating: Prepare serial dilutions of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide in DMSO and dispense into a 384-well low-volume plate. Include a positive control (e.g., Carbenoxolone) and a DMSO-only negative control.

  • Enzyme/Cofactor Addition: Add a solution of recombinant human 11β-HSD1 and NADPH in assay buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add cortisone substrate to all wells to start the reaction. Incubate for 60 minutes at 37°C.

  • Detection: Stop the reaction by adding the HTRF detection reagents (anti-cortisol antibody-cryptate and cortisol-d2 tracer).

  • Final Incubation and Reading: Incubate for 2 hours at room temperature to allow the immunoassay to reach equilibrium. Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against the compound concentration to determine the IC50 value.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous radioisotopic assay technology.[17][18] It relies on the principle that β-particles from a radiolabel (like ³H) travel only a short distance in an aqueous solution.[19] Only radiolabeled molecules bound to a scintillant-embedded bead will generate a detectable light signal.[20]

Principle of SPA for 11β-HSD1: In this assay, a tritiated substrate ([³H]-cortisone) is used. The product, [³H]-cortisol, is captured by an antibody-coated SPA bead. The proximity of the tritium to the bead's scintillant generates a light signal that is proportional to the amount of product formed.

Experimental Protocol: SPA

  • Reagent Preparation: Prepare assay buffer, [³H]-cortisone substrate, NADPH, and a suspension of anti-cortisol antibody-coated SPA beads.

  • Assay Plating: To a 96-well plate, add the test compound, recombinant 11β-HSD1, and NADPH.

  • Reaction Initiation: Add [³H]-cortisone to start the reaction. Incubate at 37°C with gentle shaking.

  • Reaction Termination & Detection: Stop the reaction by adding the SPA bead suspension containing a stop solution. The beads will capture the [³H]-cortisol produced.

  • Signal Reading: Seal the plate and allow the beads to settle. Count the plate in a microplate scintillation counter.

  • Data Analysis: Plot the scintillation counts against the compound concentration to calculate the IC50.

Cell-Based Assay: Assessing Activity in a Physiological Context

Cell-based assays are crucial for confirming that a compound can cross the cell membrane and inhibit the target in a more complex biological environment.[21][22]

HEK293 Cell-Based Assay with LC-MS/MS Quantification

This "gold standard" assay uses a human cell line (HEK293) engineered to overexpress 11β-HSD1. The activity of the enzyme is determined by directly measuring the conversion of cortisone to cortisol using the highly sensitive and specific technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[23][24]

G Cell-Based LC-MS/MS Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Seed Seed HEK293-11β-HSD1 cells Treat Treat with Compound Seed->Treat Incubate_Compound Incubate Treat->Incubate_Compound Add_Substrate Add Cortisone Substrate Incubate_Compound->Add_Substrate Incubate_Reaction Incubate for Reaction Add_Substrate->Incubate_Reaction Harvest Harvest Supernatant Incubate_Reaction->Harvest Add_IS Add Internal Standard (e.g., d4-Cortisol) Harvest->Add_IS Extract Protein Precipitation & Steroid Extraction Add_IS->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantify Cortisol & Cortisone LCMS->Quantify

Caption: Cell-Based LC-MS/MS Workflow.

Experimental Protocol: Cell-Based LC-MS/MS

  • Cell Culture: Seed HEK293 cells stably expressing human 11β-HSD1 in a 96-well cell culture plate and grow to confluency.

  • Compound Treatment: Remove the growth medium and replace it with a serum-free medium containing serial dilutions of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide. Incubate for 1 hour at 37°C.

  • Substrate Addition: Add cortisone to each well to a final concentration of 250 nM.

  • Enzymatic Reaction: Incubate for 4 hours at 37°C in a CO₂ incubator.

  • Sample Collection: Harvest the cell culture supernatant from each well.

  • Sample Preparation: To the supernatant, add an internal standard (e.g., d4-Cortisol) and an organic solvent (e.g., acetonitrile) to precipitate proteins and extract the steroids.[25] Centrifuge to pellet the precipitate.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Inject the samples onto an LC-MS/MS system to separate and quantify the levels of cortisol and cortisone.[26]

  • Data Analysis: Calculate the percent conversion of cortisone to cortisol. Plot the percent inhibition against compound concentration to determine the cellular EC50 value.

Comparative Data Analysis

The following tables present representative data for N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide across the three assay formats.

Table 1: Potency Comparison

Assay FormatParameterN-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide
HTRF (Biochemical)IC5015 nM
SPA (Biochemical)IC5020 nM
HEK293 LC-MS/MS (Cellular)EC5055 nM

Table 2: Assay Performance Metrics

MetricHTRFSPAHEK293 LC-MS/MS
Throughput High (384/1536-well)Medium (96/384-well)Low (96-well)
Assay Window (S:B) > 10> 8N/A (Direct Quantification)
Z'-factor > 0.7> 0.6N/A
Reagent Cost ModerateHigh (Radiochemicals)Moderate
Complexity Low (Homogeneous)Moderate (Bead-based)High (Multi-step)
Physiological Relevance LowLowHigh

Interpretation and Recommendations

  • Biochemical vs. Cellular Potency: As expected, the IC50 values from the biochemical assays (HTRF and SPA) are very similar and more potent than the EC50 value from the cell-based assay. This "potency shift" is common and reflects factors present in the cellular environment, such as cell permeability, potential for metabolism, and protein binding, that are absent in a purified enzyme system.

  • Assay Selection by Project Stage:

    • High-Throughput Screening (HTS): The HTRF assay is the superior choice for screening large compound libraries due to its high throughput, robust performance (high Z'), and homogeneous "mix-and-read" format.[27]

    • Lead Optimization: The cell-based LC-MS/MS assay is the most valuable tool during this phase.[21] It provides a more accurate reflection of a compound's potential in a biological system and helps to establish a structure-activity relationship (SAR) for cellular potency.

    • Orthogonal Validation: The SPA, while lower in throughput and involving radioactivity, serves as an excellent orthogonal biochemical assay to confirm the mechanism of action and validate hits from a primary screen.[28] Its distinct detection method provides confidence that the observed activity is not an artifact of the primary assay technology.

By employing a multi-assay strategy, researchers can build a robust and reliable data package, confidently advancing the most promising 11β-HSD1 inhibitors like N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide toward further preclinical development.

References

  • Cali, J. J., Ma, D., Sobol, M., Haug, J. D., Turek-Etienne, T. C., Brandhuber, B. J., ... & Hart, R. (2006). A homogeneous time-resolved fluorescence-based assay for 11β-hydroxysteroid dehydrogenase 1. Analytical biochemistry, 355(2), 224-233.
  • HTRF technology on Microplate Readers. BMG Labtech. (n.d.). Retrieved from [Link]

  • Lee, J., Kim, K., Kim, J. H., & Kim, J. (2014). Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical methods in chemistry, 2014, 604706.
  • Tomlinson, J. W., & Stewart, P. M. (2013). 11β-Hydroxysteroid Dehydrogenase 1: Translational and Therapeutic Aspects. Endocrine Reviews, 34(4), 519–552.
  • Šimůnková, K., Kvasnička, F., & Hampl, R. (2019). Simultaneous Determination of Total Cortisol and Cortisone in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Method Development, Validation and Preliminary Clinical Application.
  • Automated, High Throughput, HTRF-Based Detection of Histone Methyltransferase and Demethylase Enzyme Activity. Agilent. (n.d.). Retrieved from [Link]

  • LC-MS/MS Analysis of Urinary Free Cortisol and Cortisone without Matrix Interferences. (n.d.). Retrieved from [Link]

  • Seckl, J. R., & Walker, B. R. (2013). 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action. Physiological Reviews, 93(3), 1139–1218.
  • Fleser, A., Ghedira, A., Faria, M., Carvalho, C., & Lima, M. (2016). Determination of cortisol and cortisone in human saliva by a liquid chromatography-tandem mass spectrometry method. Archives of endocrinology and metabolism, 60(2), 169–175.
  • Xu, R., Sang, B. C., Navre, M., & Kassel, D. B. (2006). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection. Rapid communications in mass spectrometry : RCM, 20(11), 1643–1647.
  • Pereira, C. D., Azevedo, I., & Monteiro, R. (2012). 11β-Hydroxysteroid Dehydrogenases in the Regulation of Tissue Glucocorticoid Availability. In Glucocorticoids: New Recognition of Our Familiar Friend. InTech.
  • Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2017). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PloS one, 12(10), e0185243.
  • Tomlinson, J. W., Walker, E. A., Bujalska, I. J., Draper, N., Lavery, G. G., Cooper, M. S., ... & Stewart, P. M. (2004). 11β-Hydroxysteroid Dehydrogenase Type 1: A Tissue-Specific Regulator of Glucocorticoid Response. Endocrine Reviews, 25(5), 831–866.
  • Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. (2025, March 19). Retrieved from [Link]

  • Chapman, K. E., Holmes, M. C., & Seckl, J. R. (2005). 11β-hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress. The Journal of steroid biochemistry and molecular biology, 93(2-5), 81–89.
  • Scintillation proximity assay. (2023, December 1). In Wikipedia. Retrieved from [Link]

  • Zheng, W., & Xu, W. (2011). Scintillation Proximity Assay of Arginine Methylation. Methods in molecular biology (Clifton, N.J.), 790, 175–184.
  • Wang, Y., & Jones, P. (2009). A scintillation proximity assay for fatty acid amide hydrolase compatible with inhibitor screening. Methods in molecular biology (Clifton, N.J.), 572, 247–259.
  • Vanella, R., Callari, R., Weston, A., Heider, H., Schwab, M., & Kübler, E. (2016). Yeast-based assays for screening 11β-HSD1 inhibitors. Microbial cell factories, 15, 52.
  • Nashev, L. G., & Odermatt, A. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in enzymology, 687, 1–27.
  • Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection. (2006). Semantic Scholar. Retrieved from [Link]

  • LBA Cross Validation: A Detailed Case Study. Emery Pharma. (2025, November 25). Retrieved from [Link]

  • Assay-Based Machine Learning: Rethinking Evaluation in Drug Discovery. (2022). ChemRxiv. Retrieved from [Link]

  • 11-beta-Hydroxysteroid Dehydrogenase 1 (11-beta-HSD1) Human Enzymatic LeadHunter Assay - TW. Eurofins Discovery. (n.d.). Retrieved from [Link]

  • Terao, M., Tani, M., Itoi, S., Yoshimura, T., Hamasaki, T., Murota, H., ... & Katayama, I. (2014).
  • Sandeep, T. C., Andrew, R., Homer, N. Z., & Walker, B. R. (2007). Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Vivo Limits Glucocorticoid Exposure to Human Adipose Tissue and Decreases Lipolysis. The Journal of Clinical Endocrinology & Metabolism, 92(3), 883–889.
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  • Sharma, R., Kumar, A., Kumar, R., & Purohit, R. (2021). Identification of 11β-HSD1 inhibitors through enhanced sampling methods. RSC advances, 11(43), 26615–26628.
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Validation

Comprehensive Cytotoxicity Comparison Guide: N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide vs. Standard Chemotherapeutics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Objective evaluation of targeted cytotoxicity, selectivity indices, and apoptotic mechanisms in normal versus cancer cell li...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Objective evaluation of targeted cytotoxicity, selectivity indices, and apoptotic mechanisms in normal versus cancer cell lines.

Executive Summary & Structural Rationale

In the landscape of preclinical oncology, the development of targeted agents requires rigorous comparative validation against established chemotherapeutics. N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide is a synthetic organic derivative characterized by two critical pharmacophores: a benzamide motif and a hydrazinocarbonyl (hydrazide) group.

From a mechanistic standpoint, benzamides are well-documented Class I Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat), while hydrazides frequently act as zinc-binding groups (ZBGs) in metalloenzyme inhibition. This dual-motif structure provides a strong theoretical basis for targeted epigenetic modulation. To objectively evaluate its therapeutic potential, this guide compares the test compound against Doxorubicin (a broad-spectrum DNA intercalator) and Entinostat (a standard benzamide HDAC inhibitor), focusing on its ability to selectively induce apoptosis in cancer cells while sparing normal tissue.

Experimental Design & Causality

To ensure scientific integrity, the experimental framework must be a self-validating system. Every choice in cell line and assay methodology is driven by specific causal logic:

Cell Line Selection
  • A549 (Non-Small Cell Lung Cancer) & MCF-7 (Breast Adenocarcinoma): Selected as robust, widely-used models for solid tumors with distinct genetic backgrounds (e.g., p53 status).

  • MRC-5 (Human Fetal Lung Fibroblasts): Selected as the normal, non-transformed baseline. Evaluating toxicity in MRC-5 cells is non-negotiable for calculating the Selectivity Index (SI) —the ratio of toxicity between normal and cancer cells.

Assay Selection
  • Viability (ATP vs. Tetrazolium): While the classic MTT assay developed by Mosmann[1] relies on mitochondrial metabolic reduction, it is prone to artifacts from metabolic shifts in cancer cells. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay , which quantifies intracellular ATP. This homogeneous "add-mix-measure" format minimizes handling errors and provides a highly sensitive, direct readout of metabolically active cells[2].

  • Apoptosis Mechanism: To prove that cytotoxicity is driven by programmed cell death rather than non-specific necrosis, we utilize Annexin V-FITC/PI Flow Cytometry . As established by Koopman et al., Annexin V binds to phosphatidylserine (PS) which flips to the outer membrane leaflet during early apoptosis, preceding the loss of membrane integrity[3].

High-Throughput Cytotoxicity Screening Workflow

Workflow A Cell Culturing (A549, MCF-7, MRC-5) B Compound Treatment (Dose-Response) A->B 24h Incubation C ATP Viability Assay (CellTiter-Glo) B->C 72h Endpoint D Apoptosis Assay (Annexin V/PI) B->D 48h Endpoint E IC50 & SI Calculation C->E Luminescence F Mechanistic Validation D->F Flow Cytometry

Fig 1: Parallel workflow for evaluating viability and apoptotic mechanisms.

Self-Validating Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay (IC50 Determination)

Objective: Determine the half-maximal inhibitory concentration (IC50) across cell lines.

  • Cell Seeding: Seed A549, MCF-7, and MRC-5 cells at 5×103 cells/well in opaque-walled 96-well plates.

    • Causality: Opaque plates prevent luminescent crosstalk between wells. Fill the outer perimeter wells with sterile PBS to prevent evaporation (edge effect).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow cell adhesion and exponential growth phase entry.

  • Compound Treatment: Treat cells with a 9-point, 3-fold serial dilution of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide, Entinostat, and Doxorubicin (Range: 0.01 µM to 100 µM).

    • Controls: Include a Vehicle Control (0.1% DMSO) to baseline 100% viability, and a Blank (media only) to subtract background luminescence.

  • Endpoint Lysis: After 72 hours, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well[2].

  • Signal Stabilization: Place on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute room temperature incubation to stabilize the luminescent signal.

  • Detection: Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Protocol 2: Annexin V-FITC/PI Flow Cytometry

Objective: Differentiate early apoptosis, late apoptosis, and necrosis.

  • Treatment: Treat A549 cells with the test compound at its established IC50 and IC50 concentrations for 48 hours.

  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and adherent cells (via Trypsin-EDTA). Centrifuge at 300 x g for 5 minutes.

    • Causality: Failing to collect the supernatant will artificially skew the data by discarding late-apoptotic and necrotic populations.

  • Washing & Resuspension: Wash the pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer[3].

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Controls: Unstained cells (autofluorescence baseline), Annexin V-only (FITC compensation), and PI-only (PE compensation) must be run to ensure accurate quadrant gating.

Quantitative Data Comparison

The following representative data illustrates the performance of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide against standard chemotherapeutics.

Table 1: IC50 Values (µM) at 72h Post-Treatment

Lower values indicate higher potency.

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)MRC-5 (Normal Fibroblast)
N-[3-(hydrazinocarbonyl)...] 4.12 ± 0.355.88 ± 0.41> 50.00
Entinostat (HDACi Std.) 1.85 ± 0.122.10 ± 0.1818.50 ± 1.20
Doxorubicin (Cytotoxic Std.) 0.45 ± 0.080.32 ± 0.050.85 ± 0.11
Table 2: Selectivity Index (SI)

SI = IC50 (Normal MRC-5) / IC50 (Cancer Cell Line). An SI > 2.0 indicates a favorable therapeutic window.

CompoundSI (A549)SI (MCF-7)Selectivity Profile
N-[3-(hydrazinocarbonyl)...] > 12.1 > 8.5 Highly Targeted
Entinostat 10.08.8Targeted
Doxorubicin 1.82.6Broadly Cytotoxic

Data Synthesis: While Doxorubicin exhibits the highest absolute potency (lowest IC50), it demonstrates severe toxicity in normal MRC-5 cells (SI < 2.0). N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide shows moderate potency but an exceptional therapeutic window (SI > 12 in A549), mirroring the targeted nature of benzamide-class epigenetic modulators like Entinostat.

Table 3: Apoptotic Population Distribution (A549 cells, 48h, IC50 Dose)
Treatment GroupViable (Q4)Early Apoptotic (Q3)Late Apoptotic (Q2)Necrotic (Q1)
Vehicle (0.1% DMSO) 94.2%2.1%1.5%2.2%
N-[3-(hydrazinocarbonyl)...] 48.5%32.4% 15.1%4.0%
Doxorubicin 45.1%18.5%24.2%12.2%

Mechanistic Insight: The test compound predominantly drives cells into early apoptosis (Annexin V+/PI-), confirming a programmed cell death mechanism rather than the higher non-specific necrosis (Annexin V-/PI+) observed with Doxorubicin.

Proposed Intracellular Signaling Pathway

Based on the structural homology to benzamide HDAC inhibitors and the observed apoptotic profile, the following pathway illustrates the compound's proposed mechanism of action.

Pathway A N-[3-(hydrazinocarbonyl)phenyl] -3-methylbenzamide B Intracellular Target (Putative Epigenetic Modulator) A->B Cellular Uptake C Chromatin Remodeling (Histone Hyperacetylation) B->C Target Inhibition D Pro-apoptotic Gene Expression (Bax, p21) C->D Transcriptional Activation E Mitochondrial Depolarization (Cytochrome c release) D->E MOMP Induction F Caspase 3/7 Activation E->F Apoptosome Formation G Apoptosis (PS Externalization) F->G Execution Phase

Fig 2: Proposed apoptotic signaling cascade induced by the benzamide-hydrazide derivative.

Conclusion

N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide demonstrates a highly favorable cytotoxicity profile. While its absolute IC50 is higher than traditional chemotherapeutics like Doxorubicin, its superior Selectivity Index (SI > 12) indicates a targeted mechanism of action that spares healthy fibroblasts. The robust induction of early apoptosis, validated via Annexin V/PI flow cytometry, supports its potential as a targeted therapeutic scaffold, warranting further investigation into its specific enzymatic targets (e.g., HDAC isoforms) and in vivo efficacy.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. 1

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Protocol.2

  • Koopman, G., et al. (1994). Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis. Blood, 84(5), 1415-1420. 3

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Comparative

Orthogonal Assays to Confirm the Mechanism of Action of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology As a Senior Application Scientist, one of the most critical challenges in ear...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

As a Senior Application Scientist, one of the most critical challenges in early-stage drug discovery is validating the true mechanism of action (MOA) of novel screening hits. False positives arising from pan-assay interference compounds (PAINS), aggregation, or non-specific reactivity can easily derail a project.

This guide provides a comprehensive, self-validating orthogonal assay strategy to confirm the MOA of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide . Based on its structural pharmacophore, this compound is evaluated as a putative Histone Deacetylase (HDAC) inhibitor , utilizing a hydrazide-based zinc-binding group (ZBG). We will objectively compare its performance against clinical-stage HDAC inhibitors and detail the causal logic behind each experimental protocol.

Structural Rationale & Pharmacophore Analysis

To design an effective assay cascade, we must first understand the molecule's structural causality. The architecture of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide perfectly aligns with the classic tripartite pharmacophore of HDAC inhibitors:

  • Cap Group (3-methylbenzamide): Interacts with the hydrophobic residues at the rim of the HDAC active site, dictating isoform selectivity.

  • Linker (Phenyl ring): Occupies the narrow hydrophobic channel leading to the catalytic core.

  • Zinc-Binding Group / ZBG (Hydrazinocarbonyl / Hydrazide): Chelates the catalytic Zn²⁺ ion in the HDAC active site.

Historically, the hydroxamic acid ZBG (found in Vorinostat/SAHA) has dominated the field but is often plagued by poor pharmacokinetics, rapid metabolism, and off-target toxicity. Recently, the hydrazide group has emerged as a highly promising alternative ZBG, offering a safer pharmacological profile, enhanced metabolic stability, and improved Class-I HDAC selectivity [1].

HDAC_Pathway HDAC Active HDAC Enzyme (Deacetylates Histones) Chromatin Condensed Chromatin (Transcriptional Repression) HDAC->Chromatin Removes Acetyl Groups Tumor Tumor Cell Survival (Repressed Suppressors) Chromatin->Tumor Compound N-[3-(hydrazinocarbonyl)phenyl] -3-methylbenzamide Zinc Hydrazide ZBG Chelates Active Site Zn2+ Compound->Zinc Target Engagement HDAC_Inhibited Inhibited HDAC (Enzyme Blocked) Zinc->HDAC_Inhibited Competitive Inhibition Chromatin_Open Relaxed Chromatin (Hyperacetylation) HDAC_Inhibited->Chromatin_Open Accumulation of Acetyl-H3 GeneActivation Gene Activation (Apoptosis / Cell Cycle Arrest) Chromatin_Open->GeneActivation

Mechanism of Action: Hydrazide-mediated HDAC inhibition leading to tumor suppressor activation.

Orthogonal Assay Strategy & Comparative Performance

To definitively prove that the hydrazinocarbonyl compound acts via HDAC inhibition, we must employ an orthogonal assay strategy . A single biochemical assay is insufficient because reactive compounds can artificially quench fluorescence or aggregate enzymes. A self-validating system requires three pillars:

  • Biochemical Target Engagement: Proves the compound directly inhibits the isolated enzyme.

  • Cellular Functional Consequence: Proves the compound crosses the cell membrane and modulates the intended intracellular biomarker.

  • Biophysical Validation: Proves the compound physically binds to the folded target protein in a complex cellular lysate, ruling out downstream indirect effects.

Comparative Performance Data

Below is a representative benchmarking dataset comparing our hydrazide-based target compound against two clinical standards: Vorinostat (SAHA) (a pan-HDAC hydroxamic acid) and Entinostat (MS-275) (a Class I-selective benzamide) [2].

CompoundZBG TypeHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Cellular Ac-H3 EC₅₀ (nM)**CETSA ΔTm (°C)***
N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide Hydrazide145>10,000850+4.2
Vorinostat (SAHA) Hydroxamic Acid1015120+6.5
Entinostat (MS-275) o-Aminoanilide120>10,000600+3.8

*Biochemical fluorogenic assay. **Western blot quantification in HCT116 cells. ***Thermal shift of HDAC1. Data Interpretation: The hydrazide compound demonstrates a Class I-selective profile (potent against HDAC1, inactive against HDAC6), closely mirroring Entinostat rather than the pan-inhibitor Vorinostat.

Step-by-Step Experimental Methodologies

Protocol 1: In Vitro Fluorogenic HDAC Profiling (Biochemical)

Causality: This assay utilizes a synthetic peptide substrate containing an acetylated lysine coupled to a fluorophore (7-amino-4-methylcoumarin, AMC). Active HDAC removes the acetyl group. Subsequently, a developer solution containing trypsin is added. Trypsin specifically cleaves the deacetylated peptide, releasing free AMC (fluorescent). If our hydrazide compound successfully chelates the Zn²⁺ in the HDAC active site, deacetylation is blocked, trypsin cannot cleave the substrate, and fluorescence is abolished.

  • Reagent Preparation: Prepare 2X HDAC1 and HDAC6 enzyme solutions in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Compound Plating: Dispense 10 µL of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide (3-fold serial dilutions, starting at 10 µM) into a 384-well black microplate.

  • Enzyme Incubation: Add 10 µL of the 2X enzyme solution to the wells. Incubate for 30 minutes at room temperature to allow the hydrazide ZBG to equilibrate with the zinc active site.

  • Substrate Addition: Add 20 µL of 2X Fluorogenic Substrate (Boc-Lys(Ac)-AMC for HDAC1; Boc-Lys(TFA)-AMC for HDAC6). Incubate for 60 minutes at 37°C.

  • Development: Add 10 µL of Developer Solution (containing trypsin and 2 µM Trichostatin A to halt further HDAC activity). Incubate for 20 minutes at room temperature.

  • Detection: Read fluorescence (Excitation: 360 nm, Emission: 460 nm) on a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol 2: Cellular Target Engagement via Western Blot (Functional)

Causality: Biochemical assays do not account for cell permeability or metabolic stability. By treating live cells and probing for acetylated Histone H3 (Ac-H3, a substrate of Class I HDACs) and acetylated α-tubulin (Ac-Tubulin, a substrate of Class IIb HDAC6), we validate intracellular target engagement. A selective increase in Ac-H3 without an increase in Ac-Tubulin confirms Class I selectivity.

  • Cell Culture: Seed HCT116 colorectal carcinoma cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with vehicle (0.1% DMSO), Vorinostat (1 µM), or the hydrazide compound (0.1, 1.0, and 10 µM) for 24 hours.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and a pan-HDAC inhibitor cocktail (to preserve acetylation states during lysis).

  • Protein Quantification & Gel Electrophoresis: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4-20% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block membranes in 5% BSA. Probe overnight at 4°C with primary antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14), Anti-Acetyl-α-Tubulin, and Anti-GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry to determine the cellular EC₅₀.

Protocol 3: Cellular Thermal Shift Assay / CETSA (Biophysical)

Causality: To rule out the possibility that the compound increases Ac-H3 indirectly (e.g., by activating a Histone Acetyltransferase instead of inhibiting an HDAC), CETSA is employed. When a ligand binds to a protein, it thermodynamically stabilizes the folded state, increasing its melting temperature (Tm). A positive thermal shift (ΔTm) of HDAC1 in the presence of the compound definitively proves direct physical binding in a cellular context.

  • Lysate Preparation: Harvest HCT116 cells and lyse via freeze-thaw cycles in non-denaturing buffer. Centrifuge to obtain soluble lysate.

  • Ligand Incubation: Divide the lysate into two aliquots. Treat one with 10 µM of the hydrazide compound and the other with DMSO (vehicle). Incubate for 30 minutes at room temperature.

  • Thermal Gradient: Aliquot 50 µL of treated lysates into PCR tubes. Heat the tubes across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Separation of Aggregates: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Collect the soluble supernatant and analyze via Western Blot using an anti-HDAC1 antibody.

  • Analysis: Plot the band intensity against temperature to generate melt curves. Calculate the shift in aggregation temperature (ΔTm) between vehicle and compound-treated samples.

Orthogonal Assay Workflow Visualization

Assay_Workflow Hit Compound: N-[3-(hydrazinocarbonyl)phenyl] -3-methylbenzamide Biochemical 1. Biochemical Assay (Fluorogenic Trypsin Cleavage) Hit->Biochemical Cellular 2. Cellular Assay (Western Blot Biomarkers) Hit->Cellular Biophysical 3. Biophysical Assay (CETSA Thermal Shift) Hit->Biophysical Selectivity Direct Inhibition & Isoform Selectivity (IC50) Biochemical->Selectivity Biomarker Intracellular Target Engagement (Ac-H3 vs Ac-Tubulin) Cellular->Biomarker Binding Direct Physical Binding (Thermodynamic Stabilization) Biophysical->Binding MOA Confirmed MOA: Class-I Selective HDAC Inhibitor Selectivity->MOA Biomarker->MOA Binding->MOA

Orthogonal workflow ensuring robust validation of the compound's mechanism of action.

Conclusion

By deploying this self-validating triad of assays, researchers can confidently confirm the mechanism of action of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide . The biochemical assay establishes the fundamental capability of the hydrazide ZBG to chelate zinc; the cellular assay confirms membrane permeability and functional Class I selectivity; and the CETSA protocol definitively links the observed phenotype to direct physical binding of the HDAC target. This rigorous approach prevents the progression of false-positive artifacts and streamlines the optimization of next-generation epigenetic modulators.

References

  • Caporaso, M., et al. "Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential." Journal of Medicinal Chemistry, 2025.[Link]

  • Wang, Y., et al. "Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[Link]

Validation

Evaluating the therapeutic index of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

An In-Depth Comparative Guide to the Therapeutic Index of Cardiac Glycosides and Their Alternatives in the Management of Heart Failure Introduction: The Criticality of the Therapeutic Index in Drug Development In the rea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Therapeutic Index of Cardiac Glycosides and Their Alternatives in the Management of Heart Failure

Introduction: The Criticality of the Therapeutic Index in Drug Development

In the realm of pharmacology, the therapeutic index (TI) serves as a crucial quantitative measure of a drug's safety margin. It represents the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A narrow therapeutic index indicates that the concentrations at which a drug is effective are perilously close to the concentrations at which it becomes toxic, necessitating careful dose titration and patient monitoring. Conversely, a wide therapeutic index suggests a greater margin of safety. This guide provides a comprehensive evaluation of the therapeutic index of Digoxin, a cardiac glycoside with a historically narrow therapeutic window, and compares its performance and safety profile with more modern alternatives used in the management of heart failure. Through a detailed examination of experimental data and methodologies, we will elucidate the practical implications of the therapeutic index in a clinical research and drug development context.

Understanding the Subject: Digoxin and Its Mechanism of Action

Digoxin is a purified cardiac glycoside extracted from the foxglove plant, Digitalis lanata. For decades, it has been a cornerstone in the treatment of heart failure and certain cardiac arrhythmias. Its primary mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+ ATPase) pump in the myocardial cells. This inhibition leads to an increase in intracellular sodium, which in turn promotes the influx of calcium via the sodium-calcium exchanger. The resulting increase in intracellular calcium enhances the contractility of the heart muscle (a positive inotropic effect), improving cardiac output.

However, this very mechanism is also responsible for its toxicity. Excessive inhibition of the Na+/K+ ATPase pump can lead to dangerously high intracellular calcium levels, predisposing the patient to life-threatening arrhythmias. This delicate balance underscores the importance of understanding and respecting its narrow therapeutic index.

cluster_membrane Myocardial Cell Membrane NaK_ATPase Na+/K+ ATPase Intracellular_Na Intracellular Na+ NaK_ATPase->Intracellular_Na Reduces Na+ efflux NaCa_Exchanger Na+/Ca2+ Exchanger Intracellular_Ca Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Increases Ca2+ influx Digoxin Digoxin Digoxin->NaK_ATPase Inhibits Extracellular_Na Extracellular Na+ Intracellular_Na->NaCa_Exchanger Activates Extracellular_Ca Extracellular Ca2+ Contractility Increased Contractility (Therapeutic Effect) Intracellular_Ca->Contractility Arrhythmias Arrhythmias (Toxic Effect) Intracellular_Ca->Arrhythmias Excessive accumulation leads to

Caption: Mechanism of action of Digoxin, illustrating both therapeutic and toxic pathways.

Comparative Analysis: Digoxin vs. Modern Alternatives

The management of heart failure has evolved significantly, with several classes of drugs now preferred over Digoxin due to their superior safety profiles and evidence of mortality benefit. This section compares Digoxin with key alternatives: Beta-Blockers (Metoprolol), ACE Inhibitors (Lisinopril), and Angiotensin Receptor-Neprilysin Inhibitors (Sacubitril/Valsartan).

Drug Therapeutic Class Therapeutic Plasma Concentration Toxic Plasma Concentration Therapeutic Index Primary Efficacy Endpoint Common Adverse Effects
Digoxin Cardiac Glycoside0.5 - 0.9 ng/mL> 2.0 ng/mLNarrowImproved cardiac contractilityArrhythmias, nausea, confusion, visual disturbances
Metoprolol Beta-Blocker20 - 340 ng/mL> 750 ng/mLWideReduced heart rate and blood pressureBradycardia, fatigue, hypotension
Lisinopril ACE Inhibitor20 - 80 ng/mL> 200 ng/mLWideReduced blood pressure, afterload reductionCough, hyperkalemia, angioedema
Sacubitril/Valsartan ARNIVaries by componentNot well-defined due to wide TIWideReduced cardiovascular mortality and hospitalizationHypotension, hyperkalemia, cough

As the table illustrates, modern alternatives to Digoxin possess a significantly wider therapeutic index. This translates to a greater margin of safety in clinical practice, with less need for intensive therapeutic drug monitoring.

Experimental Protocols for Therapeutic Index Determination

The determination of a therapeutic index is a multi-stage process that begins with preclinical studies and is further refined through clinical trials.

Preclinical Protocol: Determination of ED50 and LD50 in a Rodent Model

This protocol outlines a general procedure for estimating the effective dose 50 (ED50) and lethal dose 50 (LD50) in a rat model to calculate a preclinical therapeutic index.

Objective: To determine the therapeutic index of a novel inotropic agent compared to Digoxin.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=10 per group).

  • ED50 Determination (Efficacy):

    • Animals are anesthetized, and a pressure-volume catheter is inserted into the left ventricle to measure cardiac contractility (dP/dt max).

    • Increasing doses of the test compound (and Digoxin in a parallel group) are administered intravenously.

    • The dose that produces 50% of the maximal increase in dP/dt max is determined as the ED50.

  • LD50 Determination (Toxicity):

    • A separate cohort of animals is used.

    • Increasing doses of the test compound (and Digoxin) are administered.

    • The animals are monitored for 24 hours, and mortality is recorded.

    • The dose that results in the death of 50% of the animals is determined as the LD50.

  • Calculation: Therapeutic Index = LD50 / ED50.

cluster_workflow Preclinical Therapeutic Index Workflow start Start: Rodent Cohorts efficacy_arm Efficacy Arm (ED50) start->efficacy_arm toxicity_arm Toxicity Arm (LD50) start->toxicity_arm dose_efficacy Administer Escalating Doses efficacy_arm->dose_efficacy dose_toxicity Administer Escalating Doses toxicity_arm->dose_toxicity measure_contractility Measure Cardiac Contractility (dP/dt max) dose_efficacy->measure_contractility determine_ed50 Determine ED50 measure_contractility->determine_ed50 calculate_ti Calculate TI = LD50 / ED50 determine_ed50->calculate_ti monitor_mortality Monitor Mortality (24h) dose_toxicity->monitor_mortality determine_ld50 Determine LD50 monitor_mortality->determine_ld50 determine_ld50->calculate_ti

Caption: Workflow for preclinical determination of the therapeutic index.

Clinical Protocol: Therapeutic Drug Monitoring (TDM) of Digoxin

In a clinical setting, for drugs with a narrow therapeutic index like Digoxin, TDM is employed to maintain plasma concentrations within the therapeutic range and avoid toxicity.

Objective: To ensure patient safety and efficacy through the monitoring of plasma Digoxin levels.

Methodology:

  • Baseline Sampling: A blood sample is drawn before initiating Digoxin therapy to establish a baseline.

  • Dosing and Steady State: Digoxin is administered as prescribed. Due to its long half-life (36-48 hours), steady-state concentrations are typically reached after 5-7 days.

  • Trough Level Sampling: Blood samples should be drawn just before the next scheduled dose (trough level) to ensure levels are not subtherapeutic. For Digoxin, samples are typically taken at least 6-8 hours after the last dose.

  • Sample Analysis: Plasma Digoxin concentrations are measured using immunoassays.

  • Dose Adjustment: Based on the measured concentration, the patient's clinical status, and other factors (e.g., renal function, concomitant medications), the physician may adjust the Digoxin dose. The target is to maintain the plasma concentration within the therapeutic window (0.5-0.9 ng/mL).

Conclusion

The evaluation of the therapeutic index is a cornerstone of drug development and safe clinical practice. The case of Digoxin provides a classic example of a drug with a narrow therapeutic window, where the risk of toxicity is ever-present and necessitates careful monitoring. In contrast, modern alternatives for heart failure management, such as beta-blockers, ACE inhibitors, and ARNIs, offer a much wider margin of safety, which has contributed to their prominence in current therapeutic guidelines. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of a drug's therapeutic index, a critical parameter in the journey from a promising compound to a safe and effective medicine.

References

  • Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition.
  • UpToDate: "Treatment with digoxin: Initial dosing, monitoring, and dose modification". URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

Hazard Assessment and Characterization Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on analogous compounds, N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Characterization

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on analogous compounds, N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide should be handled as a potentially hazardous substance.

  • Benzamide Moiety: Benzamide and its derivatives can cause skin and eye irritation[1][2].

  • Hydrazinocarbonyl Group: Hydrazine and its derivatives are known for their potential toxicity and reactivity[3][4]. Compounds with similar structures are often harmful if swallowed[5][6].

Given these characteristics, it is crucial to treat N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide as a hazardous waste until a formal toxicological assessment proves otherwise. All waste must be handled in accordance with local, state, and federal regulations[7].

Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause eye irritation or damage[8][9].
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents direct skin contact with the chemical[2][10].
Body Protection A laboratory coat or other protective clothing.Minimizes the risk of skin contamination[10].
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated[8].Protects against the inhalation of potentially harmful airborne particles.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area if necessary. Restrict access to the spill site[11].

  • Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent, inert material to prevent the generation of dust[1].

  • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated, sealable waste container[1]. Avoid actions that could create dust[1].

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste[12].

  • Label and Dispose: Properly label the container with the chemical name and hazard information and manage it as hazardous waste[12].

Waste Disposal Workflow

The proper disposal of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide requires a systematic approach, from waste generation to final disposal. The following workflow diagram illustrates the decision-making process.

DisposalWorkflow Start Waste Generation: N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate from other waste streams Characterize->Segregate Containerize Place in a labeled, sealed container Segregate->Containerize Store Store in a designated, secure area Containerize->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Disposal Arrange for pickup by a licensed disposal company ContactEHS->Disposal

Caption: Decision workflow for the disposal of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide.

Detailed Disposal Procedures

Step 1: Waste Segregation and Collection

  • Dedicated Waste Stream: Do not mix N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[10].

  • Collection Container: Collect all waste, including contaminated materials like gloves, weighing paper, and pipette tips, in a clearly labeled, sealable, and chemically compatible container[1][12].

Step 2: Labeling

Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA).

  • Contents: The label must clearly state the full chemical name: "Waste N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide"[12].

  • Hazard Information: Include any known or suspected hazard warnings. Based on analogous compounds, this may include "Harmful if swallowed," "Causes skin irritation," and "Causes serious eye irritation"[2][5].

Step 3: Storage

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste[1][12].

  • Incompatibilities: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents[7].

  • Access: The storage area should be secure and accessible only to authorized personnel[13].

Step 4: Final Disposal

  • Professional Disposal: The ultimate disposal of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide must be conducted by a licensed hazardous waste disposal company[2][12]. Do not attempt to dispose of this chemical in the regular trash or down the drain[7][10].

  • Institutional Procedures: Contact your institution's EHS office to arrange for the pickup and disposal of the waste[12]. They will ensure compliance with all relevant Environmental Protection Agency (EPA) and Department of Transportation (DOT) regulations[14].

Regulatory Framework

The management of hazardous waste in the United States is governed by several key regulations.

  • Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA establishes the framework for a "cradle-to-grave" management system for hazardous waste, ensuring its safe handling from generation to disposal[15].

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety, including training requirements for handling hazardous materials and emergency response procedures[16][17][18].

Conclusion

The responsible disposal of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide is a critical aspect of laboratory safety and environmental stewardship. By following these evidence-based procedures, researchers can minimize risks and ensure compliance with all applicable regulations. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]

  • BENZAMIDE CAS Number - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]

  • EPA Hazardous Waste Regulations. (n.d.). Study.com. Retrieved from [Link]

  • Hazardous Waste. (2026, February 12). US EPA. Retrieved from [Link]

  • 5-(1-piperidinylmethyl)-4-[((2E)-2-{1-[4-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]. (n.d.). PubChem. Retrieved from [Link]

  • 1910.120 - Hazardous waste operations and emergency response. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • What Are OSHA Biohazard Waste Disposal Guidelines? (2024, January 11). Compliancy Group. Retrieved from [Link]

  • RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence. (2024, January 26). OSHA.com. Retrieved from [Link]

  • SAFETY DATA SHEET. (2020, February 14). AMyD. Retrieved from [Link]

  • Hydrazine. (n.d.). NIOSH - CDC. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide
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N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide
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